molecular formula C9H12N2O2 B1349491 Ethyl 4-hydrazinylbenzoate CAS No. 14685-90-6

Ethyl 4-hydrazinylbenzoate

Cat. No.: B1349491
CAS No.: 14685-90-6
M. Wt: 180.2 g/mol
InChI Key: JYYDHGMTXHCSKZ-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazinylbenzoate (CAS 14685-90-6) is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . Its structure features a benzoate ester substituted at the para position with a hydrazine group, making it a valuable building block and intermediate in synthetic organic chemistry . The SMILES notation for the compound is O=C(OCC)C1=CC=C(NN)C=C1 . Researchers are directed to the product's Safety Data Sheet for comprehensive handling instructions. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any personal, human, or veterinary use . Proper storage conditions recommend keeping the compound in a dark place under an inert atmosphere at 2-8°C . The hydrazinyl and ester functional groups in its structure make it a versatile precursor for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydrazinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYDHGMTXHCSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355170
Record name ethyl 4-hydrazinylbenzoate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14685-90-6
Record name ethyl 4-hydrazinylbenzoate
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Record name 14685-90-6
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Foundational & Exploratory

Ethyl 4-hydrazinylbenzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 4-hydrazinylbenzoate.

Chemical Identity, Synthetic Pathways, and Applications in Drug Discovery

Executive Summary

This compound (CAS 14685-90-6), also known as ethyl 4-hydrazinobenzoate, is a bifunctional aromatic intermediate critical to modern heterocyclic synthesis. Characterized by a para-substituted hydrazine moiety and an ethyl ester group, it serves as a "cornerstone" scaffold in the development of oncology therapeutics (specifically USP1 inhibitors) and advanced analytical reagents. This guide synthesizes its physicochemical profile, validated synthetic protocols, and reactivity patterns to support high-integrity research and development.

Chemical Identity & Structural Analysis[1]

The molecule features a 1,4-disubstituted benzene ring. The electron-withdrawing ester group at the C1 position stabilizes the aromatic system, while the electron-rich hydrazine group at C4 provides a nucleophilic handle for cyclization and condensation reactions.

Nomenclature & Identifiers
Parameter Details
IUPAC Name This compound
Common Synonyms Ethyl 4-hydrazinobenzoate; 4-Hydrazinobenzoic acid ethyl ester
CAS Number 14685-90-6 (Free base); 40566-85-6 (Hydrochloride salt)
Molecular Formula C

H

N

O

SMILES CCOC(=O)C1=CC=C(NN)C=C1
Physicochemical Profile
Property Value/Description
Molecular Weight 180.20 g/mol
Physical State Solid (Crystalline powder)
Color White to off-white (darkens to red/brown upon oxidation)
Melting Point 115–118 °C [1, 2]
Solubility Soluble in Ethanol, DMSO, DMF; Slightly soluble in Water
pKa (Predicted) ~4.39 (Hydrazine group)

Synthetic Routes & Causality

The synthesis of this compound is most reliably achieved through the reduction of the corresponding diazonium salt derived from Benzocaine (Ethyl 4-aminobenzoate). This route is preferred over direct nucleophilic aromatic substitution due to the electronic deactivation of the ester group, which disfavors direct hydrazine attack on the aromatic ring.

Validated Synthesis Protocol (Diazotization-Reduction)

Reaction Logic:

  • Diazotization: Converts the amino group of Benzocaine into a highly reactive diazonium electrophile using sodium nitrite in acid.

  • Reduction: The diazonium species is reduced in situ (typically using Stannous Chloride, SnCl

    
    , or Sodium Sulfite) to the hydrazine.
    

Step-by-Step Methodology:

  • Starting Material: Dissolve 10.0 g of Ethyl 4-aminobenzoate (Benzocaine) in 50 mL of concentrated HCl. Cool the mixture to 0–5 °C in an ice bath.

  • Diazotization: Dropwise add a solution of NaNO

    
     (1.1 eq) in water, maintaining temperature <5 °C. Stir for 30 minutes. Critical Control Point: Temperature must remain low to prevent decomposition of the diazonium salt to the phenol.
    
  • Reduction: Add a solution of SnCl

    
    ·2H
    
    
    
    O (2.5 eq) in concentrated HCl dropwise to the diazonium solution at 0 °C. Stir for 2 hours, allowing the mixture to warm to room temperature.
  • Isolation: The hydrochloride salt of the product often precipitates. Filter the solid.[1]

  • Neutralization (Optional): To obtain the free base, suspend the salt in water and neutralize with saturated NaHCO

    
     or dilute NaOH until pH ~8. Extract with ethyl acetate, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Synthesis Pathway Diagram

SynthesisPathway Benzocaine Ethyl 4-aminobenzoate (Benzocaine) Diazonium Diazonium Intermediate [Ar-N≡N]+ Cl- Benzocaine->Diazonium 1. NaNO2, HCl 0-5°C (Diazotization) Product This compound (Target) Diazonium->Product 2. SnCl2 / HCl (Reduction)

Figure 1: Synthetic pathway transforming Benzocaine to this compound via diazonium reduction.

Reactivity & Synthetic Utility[5][6]

This compound is a versatile nucleophile. Its reactivity is dominated by the hydrazine moiety, which acts as a dinucleophile in condensation reactions with carbonyls.

Heterocycle Formation (Pyrazoles & Indoles)

The primary utility of this compound in drug discovery is the formation of nitrogen-containing heterocycles.

  • Pyrazole Synthesis: Reaction with 1,3-diketones (e.g., acetylacetone or fluorinated analogs) yields 1-arylpyrazoles. This scaffold is prevalent in kinase inhibitors and USP1 inhibitors [3].

  • Fischer Indole Synthesis: Reaction with ketones under acidic conditions yields indole derivatives, a privileged structure in medicinal chemistry.

Analytical Derivatization

The compound acts as a lipophilic analog of 4-hydrazinobenzoic acid (HBA). It reacts with aldehydes and ketones to form stable hydrazones, allowing for the capture and analysis of carbonyl compounds via HPLC-UV or LC-MS.[2][3] The ethyl ester improves retention on reverse-phase columns compared to the free acid [4].

Reaction Workflow: Pyrazole Synthesis

PyrazoleSynthesis Hydrazine This compound Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation (EtOH, Reflux) Diketone 1,3-Diketone (e.g., Acetylacetone) Diketone->Hydrazone Condensation (EtOH, Reflux) Pyrazole 1-(4-Ethoxycarbonylphenyl)-pyrazole Hydrazone->Pyrazole Cyclodehydration (- 2 H2O)

Figure 2: Mechanism for the condensation of this compound with 1,3-diketones to form pyrazoles.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocols:

  • Store under inert atmosphere (Nitrogen or Argon).

  • Keep refrigerated (2–8 °C) to prevent oxidation (reddening).

  • Incompatible with strong oxidizing agents.

References

  • ChemicalBook. this compound Properties and CAS Data. Available at:

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at:

  • Google Patents. Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors. WO2020132269A1. Available at:

  • ResearchGate. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis. (Contextual reference for HBA derivatives). Available at:

Sources

An In-depth Technical Guide to Ethyl 4-hydrazinylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydrazinylbenzoate is a versatile bifunctional molecule that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structure, featuring a reactive hydrazine moiety and an ester group on an aromatic scaffold, makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and complex organic molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its burgeoning role in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Appearance Dark Red to Very Dark Red Solid[2]
Melting Point 118 °C[2]
Boiling Point (Predicted) 329.9±25.0 °C[2]
Density (Predicted) 1.1±0.1 g/cm³[2]
Solubility Slightly soluble in Chloroform and Methanol[2]
pKa (Predicted) 4.39±0.20[2]
CAS Number 14685-90-6[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the esterification of a para-substituted benzoic acid, followed by the introduction of the hydrazine group. A common and efficient route starts from the readily available ethyl 4-aminobenzoate (benzocaine).

Experimental Protocol: A Two-Step Synthesis from Ethyl 4-aminobenzoate

This protocol outlines the conversion of ethyl 4-aminobenzoate to this compound via a diazonium salt intermediate.

Step 1: Diazotization of Ethyl 4-aminobenzoate

  • In a reaction vessel equipped with a stirrer and a cooling bath, dissolve ethyl 4-aminobenzoate in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C to form the 4-(ethoxycarbonyl)benzenediazonium chloride.[3]

  • Continue stirring the resulting solution at this temperature for a short period to ensure the complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid, and cool it in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the reducing agent solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the mixture for a specified period to ensure complete reduction to the corresponding hydrazine.

  • The resulting product, this compound hydrochloride, can be isolated by filtration.

  • To obtain the free base, the hydrochloride salt is neutralized with a weak base, such as sodium bicarbonate, until the pH is between 7 and 8.[4]

  • The precipitated this compound is then collected by filtration, washed with cold water, and dried under vacuum.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_product Final Product Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Diazonium Salt Formation Diazonium Salt Formation Ethyl 4-aminobenzoate->Diazonium Salt Formation 1. HCl, NaNO2 2. 0-5 °C Reduction to Hydrazine Reduction to Hydrazine Diazonium Salt Formation->Reduction to Hydrazine SnCl2, HCl This compound This compound Reduction to Hydrazine->this compound Neutralization (e.g., NaHCO3)

Synthetic route for this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its hydrazine group. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, readily reacting with electrophiles.

A cornerstone reaction of hydrazines is their condensation with aldehydes and ketones to form stable hydrazone derivatives.[5] This reaction is often carried out under acidic conditions and is a fundamental transformation in the synthesis of a wide range of biologically active molecules. The resulting hydrazones can serve as versatile intermediates for the construction of various heterocyclic systems.

Applications in Drug Discovery and Development

This compound has emerged as a privileged scaffold in the design and synthesis of novel therapeutic agents, with its derivatives exhibiting a broad spectrum of biological activities.

Anticancer Activity

A significant body of research has focused on the development of hydrazone derivatives of this compound as potent anticancer agents.[6] These compounds have demonstrated cytotoxic effects against various cancer cell lines, including those of the breast, colon, and liver.

Mechanism of Action:

The anticancer mechanism of these hydrazone derivatives is often multifaceted. One of the key pathways implicated is the inhibition of the Ras/MAPK/eIF4E signaling cascade .[7] This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and differentiation. By targeting components of this pathway, these compounds can effectively halt uncontrolled cell growth.

Another important mechanism involves the induction of apoptosis , or programmed cell death. Hydrazone derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their selective elimination.[8]

Ras_MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Grb2/SOS Grb2/SOS RTK->Grb2/SOS Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK eIF4E eIF4E ERK->eIF4E Proliferation_Survival Cell Proliferation & Survival eIF4E->Proliferation_Survival Hydrazone_Derivative Hydrazone Derivative (from this compound) Hydrazone_Derivative->eIF4E Inhibition

Inhibition of the Ras/MAPK/eIF4E signaling pathway.
Other Therapeutic Areas

Beyond oncology, derivatives of this compound have shown promise in other therapeutic areas:

  • Antimicrobial Activity: Certain hydrazone derivatives have exhibited potent activity against various bacterial and fungal strains, suggesting their potential as novel anti-infective agents.[9]

  • Antioxidant Properties: The hydrazine moiety can act as a radical scavenger, and several derivatives have demonstrated significant antioxidant activity in in vitro assays.[10]

  • Antidiabetic Potential: Some hydrazone-containing compounds have been investigated for their ability to inhibit enzymes involved in carbohydrate metabolism, indicating a potential role in the management of diabetes.[11]

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For a related compound, ethyl 4-methylbenzoate, characteristic signals include those for the aromatic protons, the ethyl group (a quartet and a triplet), and the methyl group.[12]

    • ¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule. For ethyl 4-methylbenzoate, distinct signals are observed for the carbonyl carbon, aromatic carbons, and the ethyl group carbons.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a similar structure, ethyl 4-aminobenzoate, characteristic absorption bands are observed for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1750 cm⁻¹), and C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹).[14]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. The mass spectrum of the parent compound, 4-hydrazinobenzoic acid, shows a molecular ion peak corresponding to its molecular weight.[15]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a synthetically versatile and medicinally relevant molecule. Its straightforward synthesis and the reactivity of its hydrazine group make it an invaluable building block for the creation of diverse chemical libraries. The demonstrated anticancer, antimicrobial, and antioxidant activities of its derivatives underscore its significance in modern drug discovery and development. As research continues to uncover the full therapeutic potential of this scaffold, this compound is poised to remain a key player in the quest for novel and effective treatments for a range of human diseases.

References

  • Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • Google Patents. (n.d.). CN102311356A - Synthetic method of ethyl p-aminobenzoate.
  • ResearchGate. (n.d.). Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Scribd. (n.d.). Ethyl 4 Aminobenzoate Ir Spectrum Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydrazinobenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the RAS-MAPK signaling pathway. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Advances in Hydrazone Compounds with Anticancer Activity. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Retrieved from [Link]

  • ACS Publications. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Signalling to eIF4E in cancer. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Ethylbenzoic acid. Retrieved from [Link]

  • Frontiers. (n.d.). A review of hydrazide-hydrazone metal complexes' antitumor potential. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-ethylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Retrieved from [Link]

  • YouTube. (2022, January 11). Ras-MAPK in cancer | The MAP Kinase (MAPK) signalling pathway. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-Hydrazinylbenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold

Ethyl 4-hydrazinylbenzoate, a seemingly unassuming aromatic hydrazine, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its unique combination of a reactive hydrazine moiety and a modifiable ester group makes it a valuable building block for the construction of a diverse array of heterocyclic compounds and complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive understanding of the physical, chemical, and practical aspects of this important reagent. By delving into the causality behind its reactivity and providing validated experimental insights, we aim to empower scientists to fully leverage the potential of this compound in their research endeavors.

Section 1: Core Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization. This section outlines the key physical and chemical characteristics of this compound.

Structural and General Data

This compound is a para-substituted benzene derivative characterized by an ethyl ester and a hydrazinyl group.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 14685-90-6[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Appearance Dark Red to Very Dark Red Solid[2]
Physical Properties

The physical state and solubility of this compound dictate its handling, storage, and reaction conditions.

PropertyValueNotesSource
Melting Point 118 °C[2]
Boiling Point 329.9 ± 25.0 °C (Predicted)Predicted value; experimental data not readily available.[2]
Solubility Slightly soluble in Chloroform and Methanol.Further systematic solubility studies are recommended for specific applications.[2]

Section 2: Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are fundamental to its application in research and development.

Synthetic Pathway: From Amine to Hydrazine

The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from the readily available ethyl 4-aminobenzoate. This process involves diazotization of the primary amine followed by reduction of the resulting diazonium salt.

Synthesis_Pathway A Ethyl 4-aminobenzoate B Diazonium Salt Intermediate A->B 1. NaNO₂, aq. HCl 0-5 °C C This compound B->C 2. SnCl₂ / aq. HCl

Synthesis of this compound.

Causality Behind the Method:

  • Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms a diazonium salt. The low temperature is critical to prevent the diazonium salt from decomposing.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective reducing agent for this transformation.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust method for the laboratory-scale synthesis of this compound.

Step 1: Diazotization of Ethyl 4-aminobenzoate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl 4-aminobenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction to this compound

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

  • Cool this reducing solution to 0 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred tin(II) chloride solution. A precipitate may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • To isolate the free base, suspend the crude product in water and basify with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until the pH is alkaline.

  • Extract the aqueous suspension with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Spectroscopic Characterization: A Comparative Approach

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum of the free base is expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons, and protons of the NH and NH₂ groups. In the hydrochloride salt, the signals for the protons on the nitrogen atoms will be shifted downfield and may be broadened due to proton exchange and quadrupolar effects.[3]

  • ¹³C NMR: The carbon signals of the aromatic ring in the free base will be influenced by the electron-donating nature of the hydrazinyl group. Upon protonation to form the hydrochloride salt, the electron-withdrawing nature of the hydrazinium group will cause a downfield shift of the aromatic carbon signals.[3]

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum of the free base will exhibit characteristic N-H stretching vibrations for the primary amine of the hydrazinyl group in the region of 3200-3400 cm⁻¹. The C=O stretching of the ester will be observed around 1700-1720 cm⁻¹. In the hydrochloride salt, the N-H stretching bands will be shifted and broadened due to the formation of the ammonium salt.[3]

2.3.3. Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (180.20 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group and cleavage of the N-N bond.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its hydrazinyl group, which can act as a binucleophile.

Formation of Hydrazones

The most characteristic reaction of aryl hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed.

Hydrazone_Formation cluster_reactants Reactants A This compound C Hydrazone Derivative A->C B Aldehyde or Ketone B->C Fischer_Indole_Synthesis A This compound C Hydrazone Intermediate A->C B Ketone/Aldehyde B->C D Indole Derivative C->D Acid catalyst, Heat

Fischer Indole Synthesis using this compound.

This powerful reaction allows for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.

Synthesis of Pyrazoles

The reaction of this compound with 1,3-dicarbonyl compounds provides a straightforward route to pyrazole derivatives. [4]The hydrazine acts as a dinucleophile, condensing with the two carbonyl groups to form the five-membered heterocyclic ring.

Section 4: Applications in Drug Discovery and Development

While direct applications of this compound as a therapeutic agent are not established, its role as a key building block in the synthesis of biologically active molecules is significant.

Precursor to Anticancer Agents

Derivatives of 4-hydrazinobenzoic acid have been investigated for their potential as anticancer agents. [5]this compound serves as a convenient starting material for the synthesis of these and other related compounds, allowing for the exploration of structure-activity relationships. For instance, various hydrazide-hydrazones derived from related parabens have shown cytotoxic activity against cancer cell lines. [6]

Scaffolds for Neurodegenerative Disease Research

The potential, though not yet substantiated, for derivatives of this compound in the context of Alzheimer's disease is an area of interest. [2]Hydrazone derivatives, in general, have been explored as inhibitors of enzymes relevant to the pathology of Alzheimer's disease, such as cholinesterases. [7]

Section 5: Safety, Handling, and Quality Control

Hazard Identification and Safe Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. [1] GHS Hazard Statements: [1]* H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautions for Safe Handling:

  • Use only in a well-ventilated area.

  • Wear protective gloves, clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage

Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. [2]

Quality Control and Analytical Methods

The purity of this compound can be assessed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a suitable technique for determining the purity of this compound. The related compound, 4-hydrazinobenzoic acid, has been analyzed using a C18 column with a suitable mobile phase, and a similar method could be adapted. [8]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and identification of volatile impurities. Derivatization may be necessary to improve the chromatographic properties of the analyte.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to assess the purity of the compound by integrating the signals of the analyte against those of a known internal standard.

Conclusion: A Versatile Tool for Innovation

This compound is more than just a chemical intermediate; it is a versatile tool that opens doors to a vast chemical space. Its predictable reactivity, coupled with the biological significance of the heterocyclic scaffolds it can generate, ensures its continued relevance in the fields of organic synthesis and drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on the underlying scientific principles. It is our hope that this in-depth resource will serve as a valuable companion for researchers and scientists as they continue to innovate and push the boundaries of chemical and biomedical science.

References

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  • Process for the preparation of pyrazole and its derivatives.
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  • New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. PMC. [Link] (2022).

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  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. [Link] (2023).

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An In-depth Technical Guide to Ethyl 4-hydrazinylbenzoate (CAS 14685-90-6): Properties and Applications in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Synthetic Building Block

Ethyl 4-hydrazinylbenzoate (CAS 14685-90-6), a seemingly unassuming organic molecule, serves as a pivotal cornerstone in the field of medicinal chemistry and drug discovery. While not typically an active pharmaceutical ingredient itself, its true value lies in its role as a highly versatile synthetic intermediate. The presence of a reactive hydrazine group appended to a benzoate scaffold provides a facile entry point for the construction of a diverse array of more complex molecules, particularly those containing the hydrazone linkage (-NH-N=CH-). This guide offers a comprehensive overview of the physicochemical properties of this compound and delves into its primary application in the synthesis of hydrazone derivatives with significant therapeutic potential, including anticancer, antimicrobial, and neuroprotective agents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its effective use in synthesis. This compound is a solid compound under standard conditions, and its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 14685-90-6[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Appearance Solid[2]
Melting Point Information not consistently available
Boiling Point Information not available
Solubility Soluble in ethanol[2]
Synonyms Ethyl p-hydrazinobenzoate, 4-Hydrazinobenzoic acid ethyl ester[1]

The Gateway to Bioactivity: Synthesis of Hydrazone Derivatives

The primary utility of this compound in drug discovery lies in its straightforward conversion to a multitude of hydrazone derivatives. The hydrazine moiety readily undergoes condensation reactions with a wide variety of aldehydes and ketones, yielding the corresponding hydrazones. This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR) by varying the aldehydic or ketonic component.

A general synthetic protocol for the preparation of hydrazone derivatives from this compound is as follows:

Experimental Protocol: General Synthesis of Hydrazone Derivatives

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount of the desired aldehyde or ketone.

  • Catalysis (Optional but Recommended): Add a few drops of a catalytic amount of acid (e.g., glacial acetic acid) to the reaction mixture to facilitate the condensation.

  • Reaction: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated hydrazone product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final, pure hydrazone derivative.[3][4]

Diagram: Synthesis of Hydrazone Derivatives

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ethyl_4_hydrazinylbenzoate This compound Hydrazone_Derivative Hydrazone Derivative Ethyl_4_hydrazinylbenzoate->Hydrazone_Derivative Condensation Aldehyde_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Aldehyde_Ketone->Hydrazone_Derivative Solvent Ethanol Solvent->Ethyl_4_hydrazinylbenzoate Catalyst Glacial Acetic Acid (cat.) Heat Reflux Catalyst->Heat Heat->Hydrazone_Derivative Δ Water Water (H₂O) Hydrazone_Derivative->Water +

Caption: General reaction scheme for the synthesis of hydrazone derivatives.

Applications in Drug Discovery and Development

The hydrazone scaffold derived from this compound has proven to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.

Anticancer Agents

Numerous studies have demonstrated the potent anticancer activity of hydrazone derivatives. These compounds have been shown to be effective against a range of cancer cell lines, including:

  • Hepatocellular Carcinoma (HepG2) [4]

  • Breast Cancer (MCF-7) [5][6]

  • Colon Cancer (HCT-116)

  • Lung Cancer (A549)

  • Cervical Cancer (HeLa)

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which these hydrazone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that these compounds can trigger the intrinsic apoptotic pathway. This is often characterized by:

  • Changes in Mitochondrial Membrane Potential: A key initiating event in the intrinsic pathway.

  • Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.

  • Activation of Caspases: The executioners of apoptosis. Specifically, the activation of initiator caspase-9 and effector caspase-3 has been observed.[5][6]

One study also identified the inhibition of the eIF4E/eIF4G protein-protein interaction as a specific molecular target for a series of hydrazinyl thiazole derivatives, highlighting the diverse mechanisms through which these scaffolds can act.

Diagram: Anticancer Mechanism of Action

G Hydrazone_Derivative Hydrazone_Derivative Mitochondrion Mitochondrion Hydrazone_Derivative->Mitochondrion Bax_up ↑ Bax Mitochondrion->Bax_up Bcl2_down ↓ Bcl-2 Mitochondrion->Bcl2_down Caspase9 Caspase-9 Activation Bax_up->Caspase9 Bcl2_down->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by hydrazone derivatives.

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Hydrazone derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria.[7] Of particular note is their efficacy against challenging pathogens such as Staphylococcus aureus (including MRSA) and Acinetobacter baumannii.[7][8]

Mechanism of Action: Potential Inhibition of DNA Gyrase

While the exact mechanisms can vary, one proposed target for some antimicrobial hydrazones is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. Further kinetic studies are often required to fully elucidate the mode of inhibition.[9]

Neuroprotective Agents for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline. Therefore, inhibitors of the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are a mainstay of symptomatic treatment.[10][11][12]

Hydrazone derivatives have been extensively investigated as cholinesterase inhibitors.[10][13] Studies have shown that these compounds can act as dual inhibitors of both AChE and BuChE, with some exhibiting a "mixed-type" inhibition pattern.[10][14] The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), can be fine-tuned through modifications to the hydrazone structure, allowing for the development of compounds with desired selectivity and efficacy.[10][13]

Conclusion

This compound (CAS 14685-90-6) is a key molecular scaffold that provides a robust and efficient platform for the synthesis of a wide range of hydrazone derivatives. The synthetic tractability of this starting material, coupled with the diverse and potent biological activities of its derivatives, makes it an invaluable tool for researchers and professionals in drug discovery and development. The demonstrated anticancer, antimicrobial, and neuroprotective potential of these hydrazones underscores the continued importance of this compound as a foundational element in the quest for new therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and effective drug candidates.

References

  • Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989. Available at: [Link]

  • Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed, 33671049. Available at: [Link]

  • Biernasiuk, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Pharmaceuticals, 16(12), 1731. Available at: [Link]

  • Han, M. İ., et al. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Journal of Research in Pharmacy, 24(3), 341-349. Available at: [Link]

  • Şenkardeş, S., et al. (2022). Synthesis and anticancer activity of novel hydrazone linkage-based aryl sulfonate derivatives as apoptosis inducers. Molecular Diversity, 26, 1-16. Available at: [Link]

  • Gümüş, M., et al. (2022). Synthesis and molecular modelling of thiadizole based hydrazone derivatives as acetylcholinesterase and butyrylcholinesterase inhibitory activities. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15. Available at: [Link]

  • Malík, I., et al. (2020). Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors. Current Medicinal Chemistry, 27(1), 1-15. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Hydrazone-sulfonate hybrids as potential cholinesterase inhibitors: design, synthesis and molecular modeling simulation. Future Medicinal Chemistry, 15(23), 1-17. Available at: [Link]

  • Kumar, A., et al. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 6(1), 138-143. Available at: [Link]

  • Şenkardeş, S., et al. (2022). Synthesis and anticancer activity of novel hydrazone linkage-based aryl sulfonate derivatives as apoptosis inducers. ResearchGate. Available at: [Link]

  • Al-Hourani, B. J., et al. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Molecules, 24(11), 2051. Available at: [Link]

  • Han, M. İ., et al. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. ResearchGate. Available at: [Link]

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  • Khamaysa, O. M. A., et al. (2022). Hydrazone analogs as DNA gyrase inhibitors and antioxidant agents: Structure-activity relationship and pharmacophore modeling. Results in Chemistry, 4, 100348. Available at: [Link]

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Ethyl 4-hydrazinylbenzoate hydrochloride vs free base

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ethyl 4-hydrazinylbenzoate (Hydrochloride vs. Free Base)

Executive Summary This technical guide provides a comparative analysis of this compound in its hydrochloride salt and free base forms. For drug development professionals, the distinction is critical: the hydrochloride salt (HCl) is the preferred moiety for supply chain stability and storage, acting as a "masked" nucleophile. The free base is the reactive species required for nucleophilic condensation (e.g., Fischer Indole Synthesis) but is chemically unstable, prone to rapid oxidation and diazenyl formation. This guide details the physicochemical trade-offs, mechanistic pathways, and specific protocols for "just-in-time" free-basing to maximize yield and minimize genotoxic impurity (GTI) formation.

Part 1: Physicochemical Characterization

The fundamental trade-off between these two forms is stability vs. reactivity . The protonation of the hydrazine moiety in the HCl salt protects the nitrogen lone pair from oxidative degradation but renders it non-nucleophilic until neutralized.

Comparative Data Matrix
FeatureThis compound HydrochlorideThis compound (Free Base)
CAS Registry 40566-85-6 (Salt form)14685-90-6
Molecular Formula C

H

ClN

O

C

H

N

O

Molecular Weight 216.66 g/mol 180.21 g/mol
Physical State White to off-white crystalline solidPale yellow solid (fresh) to dark red/brown (oxidized)
Melting Point >200°C (Decomposes)118°C
Solubility Water (Moderate), DMSO (High), Methanol (Moderate)DCM (High), EtOAc (High), Water (Low)
Stability High: Stable at RT for years if desiccated.Low: Oxidizes to azo/azoxy species upon air exposure.
Primary Utility Long-term storage, GMP starting material.In situ intermediate for heterocycle synthesis.

Key Insight: Commercial suppliers almost exclusively provide the HCl salt. Researchers attempting to store the free base will observe a color shift from yellow to dark brown within days, indicating the formation of diazenyl impurities which can poison subsequent catalytic cycles.

Part 2: Synthetic Utility & Mechanistic Insight

The primary application of this compound is as a precursor in the Fischer Indole Synthesis , a powerful cascade reaction for constructing the indole core found in therapeutics like indomethacin analogs or tryptophan derivatives.

The "Just-in-Time" Activation Strategy

While the reaction requires the free hydrazine to condense with a ketone, using the isolated free base is risky due to impurities. The optimal protocol involves in situ neutralization or direct use of the HCl salt in a buffering solvent (e.g., acetic acid), which acts as both the neutralizing medium and the acid catalyst for the rearrangement.

Mechanism: Fischer Indole Transformation

The pathway involves the condensation of the hydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement.[1][2]

FischerIndoleMechanism Start This compound (Free Base Generated In Situ) Hydrazone Aryl Hydrazone (Intermediate) Start->Hydrazone Acid Cat. -H2O Ketone Ketone (e.g., Cyclohexanone) Ketone->Hydrazone Acid Cat. -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Step Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Indole Final Indole Product (Ethyl 1,2,3,4-tetrahydrocarbazole-6-carboxylate) Diimine->Indole Cyclization -NH3 Ammonia NH3 (Byproduct) Diimine->Ammonia

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis using this compound. The [3,3]-sigmatropic rearrangement is the irreversible, rate-determining step.

Part 3: Experimental Protocols

Protocol A: "Just-in-Time" Free Basing (Recommended)

Use this protocol if your subsequent reaction is base-catalyzed or sensitive to excess acid.

  • Suspension: Suspend 10.0 g (46.1 mmol) of this compound HCl in 100 mL of Dichloromethane (DCM).

  • Neutralization: Add 100 mL of saturated aqueous NaHCO

    
     (or 10% Na
    
    
    
    CO
    
    
    ) to the suspension.
  • Extraction: Stir vigorously for 15 minutes until the solid dissolves and the organic layer turns pale yellow.

  • Separation: Separate the organic layer.[3] Extract the aqueous layer once more with 50 mL DCM.

  • Drying: Dry combined organics over anhydrous Na

    
    SO
    
    
    
    for 10 minutes.
  • Usage: Filter the solution directly into your reaction vessel. Do not concentrate to dryness unless absolutely necessary, as the concentrated oil will oxidize rapidly.

Protocol B: Fischer Indole Synthesis (Direct Salt Usage)

Use this protocol for standard indole synthesis. The HCl salt serves as the acid catalyst source.

Reagents:

  • This compound HCl (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Solvent: Glacial Acetic Acid (10V) or Ethanol with H

    
    SO
    
    
    
    (cat).

Steps:

  • Charge: To a round-bottom flask equipped with a reflux condenser, add this compound HCl (2.16 g, 10 mmol) and Glacial Acetic Acid (20 mL).

  • Addition: Add Cyclohexanone (1.14 mL, 11 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (118°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC/HPLC. The hydrazine (polar) will disappear, and a less polar fluorescent spot (Indole) will appear.

  • Workup: Cool to room temperature. Pour the mixture into ice water (100 mL).

  • Isolation: The product (Ethyl 1,2,3,4-tetrahydrocarbazole-6-carboxylate) often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate.

Part 4: Handling, Stability & Safety (GTI Management)

1. Genotoxic Impurity (GTI) Control: Hydrazines are well-established structural alerts for genotoxicity (mutagenicity).

  • Control Strategy: Treat this compound as a mutagen. All weighing should occur in a flow hood.

  • Decontamination: Spills should be neutralized immediately with dilute bleach (sodium hypochlorite), which oxidizes the hydrazine to innocuous nitrogen gas and water.

2. Storage of the Free Base: If you must isolate the free base:

  • Atmosphere: Store under Argon or Nitrogen.[4]

  • Temperature: -20°C is mandatory.

  • Visual Indicator: If the solid turns from pale yellow to pink/brown, significant oxidation to the azo-derivative has occurred. Purification (recrystallization from EtOH) is required before use.

References

  • ChemicalBook. (2023). This compound hydrochloride Properties and CAS 40566-85-6. Retrieved from

  • PubChem. (2025).[5] this compound | C9H12N2O2.[4][5][6][7] National Library of Medicine. Retrieved from

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (Classic mechanistic reference).
  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from [8]

  • Müller, T. J. J. (2016). Three- and Four-Component Syntheses of 3-Arylmethylindoles. Synthesis, 48, 974-986.

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Technical Guide: Functional Group Utility in Ethyl 4-Hydrazinylbenzoate

[1][2][3]

Executive Summary

Ethyl 4-hydrazinylbenzoate (CAS: 14685-90-6; HCl Salt: 24900-83-8) is a bifunctional aryl hydrazine intermediate critical to the synthesis of fused N-heterocycles.[1][2] It serves as a "privileged structure" in medicinal chemistry, primarily for generating indole and indazole cores found in kinase inhibitors and anti-inflammatory agents.[1][2]

This guide dissects the molecule’s dual-reactivity profile: the nucleophilic hydrazine warhead (for heterocyclization) and the electrophilic ester modulator (for solubility and late-stage diversification).[1][2]

Part 1: Molecular Architecture & Electronic Properties[1][2][3]

The molecule functions as a "Push-Pull" system.[1][2] The reactivity is dictated by the electronic communication between the electron-rich hydrazine and the electron-poor ester across the aromatic linker.[1]

Electronic Analysis
  • The Nucleophile (Hydrazine): The terminal amino group (

    
    ) is the primary nucleophile.[1][2] However, its basicity is attenuated compared to phenylhydrazine.[1][2]
    
  • The Deactivator (Ester): The ethyl ester at the para-position is an Electron Withdrawing Group (EWG).[1][2] Through resonance, it pulls electron density from the benzene ring, slightly delocalizing the lone pair on the hydrazine.[2]

    • Consequence: This makes the molecule more stable to oxidation than unsubstituted phenylhydrazine but requires optimized conditions (e.g., specific acid catalysis) to initiate condensation reactions.[1][2]

Solubility & Handling
  • Form Factor: Typically supplied as the Hydrochloride Salt to prevent air oxidation (formation of azobenzenes).[1][2]

  • Free-Basing: Must be neutralized in situ or pre-reaction using mild base (e.g.,

    
    , 
    
    
    ) if the reaction solvent is non-polar.[2]
  • Solubility:

    • HCl Salt: Soluble in water, DMSO, Methanol.[2]

    • Free Base:[2] Soluble in EtOAc, DCM, Toluene; insoluble in water.[2]

Part 2: Primary Functional Group – The Hydrazine Warhead ( )[1][3]

The hydrazine moiety is the site of heterocycle formation.[1][2] It follows two primary divergent pathways depending on the electrophilic partner.

Pathway A: Fischer Indole Synthesis (Ketone Partners)

Reaction with enolizable ketones yields indoles.[1][2] This is the standard route for synthesizing tetrahydrocarbazoles.[1][2]

  • Mechanism: Condensation

    
     Hydrazone 
    
    
    [3,3]-Sigmatropic Rearrangement
    
    
    Ammonia extrusion.[1][2]
  • Critical Insight: The para-EWG (ester) accelerates the sigmatropic rearrangement step relative to electron-rich hydrazines, often resulting in cleaner reaction profiles.[2]

Pathway B: Pyrazole Synthesis (1,3-Dicarbonyl Partners)

Reaction with

2
  • Mechanism: Double condensation.[1][2]

  • Regioselectivity: Controlled by the steric bulk of the dicarbonyl partner and solvent polarity.[1]

Visualization of Reactivity Pathways

The following diagram maps the logical flow from the precursor to final drug scaffolds.

ReactivityPathwaysStartThis compound(Precursor)Partner1Cyclic Ketones(e.g., Cyclohexanone)Start->Partner1Partner21,3-Dicarbonyls(e.g., Ethyl Acetoacetate)Start->Partner2Inter1Aryl HydrazoneIntermediatePartner1->Inter1Acid Cat.-H2OProd21-Aryl-PyrazoleDerivativesPartner2->Prod2Cyclocondensation-2 H2OProd1Tetrahydrocarbazole(Indole Core)Inter1->Prod1Fischer Indole[3,3]-Rearrangement-NH3

Caption: Divergent synthesis pathways. Red arrows indicate critical ring-closing steps.

Part 3: Secondary Functional Group – The Ethyl Ester ( )[1][3]

The ester serves as a "masked" carboxylic acid, modulating lipophilicity (LogP) during synthesis and offering a handle for late-stage modification.[1][2]

PropertyRole in Drug DesignReactivity Concern
Lipophilicity Increases LogP, allowing the molecule to cross cell membranes (Prodrug potential).[2]Must avoid strong aqueous bases early in synthesis to prevent premature hydrolysis.[1][2]
Sterics Remote from the hydrazine; does not sterically hinder the cyclization.[1][2]Minimal.
Derivatization Can be hydrolyzed to acid (

) or converted to amide (

).[1][2]
Susceptible to reduction by

; use

if selective reduction of other groups is needed.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Rationale: This protocol demonstrates the Fischer Indole Synthesis, the most common application of this starting material.[2] The formation of the heavy precipitate serves as a visual validation of reaction progress.[1]

Reagents:

  • This compound HCl (1.0 eq)[1][2]

  • Cyclohexanone (1.1 eq)[1][2]

  • Acetic Acid (Glacial, Solvent/Catalyst)[1][2]

  • Ethanol (Recrystallization)[1][2]

Workflow:

  • Hydrazone Formation (In Situ):

    • Dissolve this compound HCl (5.0 g) in Glacial Acetic Acid (20 mL).

    • Checkpoint: The solution should be homogenous. If turbid, gently warm to 40°C.[1][2]

    • Add Cyclohexanone (2.5 mL) dropwise.[1][2]

    • Observation: A slight exotherm and color change (yellowing) indicates hydrazone formation.[1][2]

  • Cyclization (The Fischer Step):

    • Heat the mixture to reflux (118°C) for 2–4 hours.

    • Mechanistic Action: Heat drives the [3,3]-sigmatropic shift and ammonia loss.[1][2]

    • Validation: Monitor by TLC (30% EtOAc/Hexane).[1][2] The baseline hydrazine spot will disappear, and a fluorescent indole spot (higher Rf) will appear.[1][2]

  • Work-up & Purification:

    • Cool reaction to Room Temperature.[1][2] Pour into ice-cold water (100 mL).

    • Visual Check: A thick off-white precipitate must form immediately.[1][2]

    • Filter the solid and wash with cold water (3x) to remove acetic acid.[1][2]

    • Recrystallization: Dissolve crude solid in minimum boiling Ethanol.[1][2] Cool slowly.

    • Yield: Expect 70–85% yield of crystalline needles.[1][2]

Safety Note: This reaction releases Ammonia (

12

Part 5: References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Organic Chemistry Portal. Fischer Indole Synthesis: Mechanisms and Applications. [Link]

Ethyl 4-Hydrazinylbenzoate: A Technical Guide to Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydrazinylbenzoate (CAS: 14685-90-6) acts as a bifunctional molecular scaffold, combining a nucleophilic hydrazine moiety with an electrophilic ester handle. While often overshadowed by its parent acid (4-hydrazinobenzoic acid), the ethyl ester variant offers superior solubility in organic solvents (EtOH, DCM, Toluene), making it the preferred starting material for lipophilic heterocyclic library generation.

This guide outlines the primary research vectors for this compound, specifically its utility in constructing pyrazole and indole pharmacophores—structures ubiquitous in kinase inhibitors (e.g., VEGFR targets) and NSAIDs.

Chemical Profile & Reactivity

Compound: this compound CAS: 14685-90-6 Molecular Formula: C9H12N2O2 Molecular Weight: 180.20 g/mol [1]

The Bifunctional Advantage

The molecule possesses two distinct reactive centers that allow for sequential functionalization:

  • Hydrazine (-NH-NH2): A hard nucleophile susceptible to condensation with carbonyls. It drives the formation of nitrogenous heterocycles.

  • Ethyl Ester (-COOEt): A masked carboxylic acid. It remains stable during hydrazine cyclization but can be hydrolyzed (LiOH/THF) or transesterified later to attach solubilizing groups or bioconjugation linkers.

Safety & Handling (GHS Standards)
  • Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hydrazines are prone to oxidation, turning dark brown upon air exposure.

  • PPE: Nitrile gloves, safety goggles, and a functional fume hood are mandatory due to potential genotoxicity associated with hydrazine derivatives.

Research Vector A: Pyrazole Synthesis (Kinase Inhibitor Scaffolds)

Pyrazoles are "privileged structures" in medicinal chemistry. The reaction of this compound with 1,3-dicarbonyls yields 1-arylpyrazoles, a core motif in drugs like Celecoxib or various tyrosine kinase inhibitors.

Mechanistic Insight

The reaction proceeds via a Knorr Pyrazole Synthesis mechanism. The terminal hydrazine nitrogen attacks the most reactive carbonyl of the 1,3-diketone, forming a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of Ethyl 1-(4-(ethoxycarbonyl)phenyl)-5-methyl-1H-pyrazole-3-carboxylate

Objective: Condensation with ethyl acetoacetate.

  • Preparation: In a 100 mL round-bottom flask, dissolve This compound (1.80 g, 10 mmol) in Absolute Ethanol (20 mL).

  • Addition: Add Ethyl Acetoacetate (1.30 g, 10 mmol) dropwise.

  • Catalysis: Add 3-4 drops of Glacial Acetic Acid (catalytic).

  • Reaction: Reflux at 80°C for 3-4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The hydrazine starting material spot (low Rf) should disappear.

  • Workup:

    • Cool to room temperature.[2]

    • If precipitate forms, filter and wash with cold ethanol.

    • If no precipitate, remove solvent in vacuo. Redissolve residue in EtOAc, wash with NaHCO3 (sat.) to remove acid catalyst, then Brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.

Data Summary: Expected Shifts
NucleusSignal (ppm)Assignment
1H NMR 2.35 (s, 3H)Pyrazole-CH3
1H NMR 6.60 (s, 1H)Pyrazole-H4
1H NMR 8.10 (d, 2H)Benzoate Ar-H (Ortho to ester)
1H NMR 7.55 (d, 2H)Benzoate Ar-H (Meta to ester)
Pathway Visualization

PyrazoleSynthesis SM1 This compound Inter Hydrazone Intermediate SM1->Inter Nucleophilic Attack (EtOH, Reflux) SM2 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) SM2->Inter Prod 1-Arylpyrazole Derivative Inter->Prod Cyclization & Dehydration (-H2O)

Caption: Knorr Pyrazole synthesis pathway converting the hydrazine precursor into a stable heteroaromatic scaffold.

Research Vector B: Indole Synthesis (CNS & Anti-Inflammatory Targets)

The Fischer Indole Synthesis remains the gold standard for converting aryl hydrazines into indoles. Using this compound allows for the creation of C5-carboxylated indoles, which are precursors to serotonin analogs and indomethacin derivatives.

Mechanistic Insight

This reaction requires a Lewis or Brønsted acid to trigger a [3,3]-sigmatropic rearrangement.[3] The ester group on the hydrazine deactivates the benzene ring slightly, meaning stronger acidic conditions (e.g., PPA or ZnCl2) or higher temperatures are often required compared to phenylhydrazine.

Experimental Protocol: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Objective: Reaction with Cyclohexanone.

  • Mixing: Combine This compound (10 mmol) and Cyclohexanone (10 mmol) in Glacial Acetic Acid (15 mL).

  • Cyclization: Heat to reflux (118°C) for 2 hours.

    • Note: If yield is low, switch solvent to Toluene and use p-Toluenesulfonic acid (pTSA) (1 equiv) with a Dean-Stark trap to remove water.

  • Quenching: Pour the hot reaction mixture into crushed ice (100 g). Stir vigorously.

  • Isolation: The tetrahydrocarbazole usually precipitates as a solid. Filter, wash with water, and dry.

  • Validation: Check for the disappearance of the ketone carbonyl peak in IR (~1710 cm⁻¹) and the appearance of the Indole NH stretch (~3300 cm⁻¹).

Pathway Visualization

FischerIndole Start Start: this compound + Ketone Hydrazone Aryl Hydrazone Start->Hydrazone Condensation Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Acid Cat. Rearrange [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrange C-C Bond Formation Aminal Amino-indoline Intermediate Rearrange->Aminal Re-aromatization Indole Final Indole Scaffold Aminal->Indole NH3 Loss

Caption: The Fischer Indole Synthesis cascade, highlighting the critical sigmatropic rearrangement step.[4]

Emerging Application: Bioconjugation

Beyond heterocycles, this molecule is a valuable linker in chemical biology.

  • Hydrazone Ligation: The hydrazine group reacts specifically with aldehydes or ketones (generated via periodate oxidation of carbohydrates on antibodies/proteins) to form stable hydrazone linkages.

  • Advantage: The ethyl ester can be hydrolyzed post-conjugation to release a negative charge, altering the solubility profile of the labeled biomolecule.

References

  • PubChem. (n.d.). This compound | C9H12N2O2.[1] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.[3][4][5] Retrieved from [Link]

  • Carl Roth. (n.d.).[6] Safety Data Sheet: 4-Hydrazinobenzoic acid. (Applied to ester derivatives regarding hydrazine handling).[7] Retrieved from [Link]

Sources

Technical Guide: Discovery, Synthesis, and Application of Hydrazinobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrazinobenzoic acid esters represent a critical class of bifunctional intermediates in medicinal chemistry. Characterized by a nucleophilic hydrazine moiety and an electrophilic ester handle, these scaffolds allow for the rapid construction of privileged heterocycles—most notably indoles via the Fischer synthesis and pyrazoles via condensation. This guide provides a comprehensive technical analysis of their discovery, a self-validating synthesis protocol starting from ethyl 4-aminobenzoate (Benzocaine), and their mechanistic utility in modern drug development.

Part 1: Historical Genesis & Chemical Phylogeny

The Fischer Legacy (1875–1883)

The lineage of hydrazinobenzoic acid esters traces back to Emil Fischer , who first synthesized phenylhydrazine in 1875.[1][2] This discovery was not merely additive; it was transformative, introducing a nitrogen-nitrogen bond capable of acting as a "chemical velcro" for carbonyls.

  • 1875: Fischer reduces phenyldiazonium salts using sulfite, yielding phenylhydrazine.

  • 1883: Fischer discovers that heating phenylhydrazine with ketones under acidic conditions yields indoles (The Fischer Indole Synthesis).[2][3][4]

The Evolution to Esters (Mid-20th Century)

While Fischer worked with simple aryl hydrazines, the mid-20th-century pharmaceutical boom required functionalized handles. The introduction of the carboxylate ester at the para-position (e.g., ethyl 4-hydrazinobenzoate) solved a critical problem: Solubility and Orthogonality .

  • Solubility: Free hydrazinobenzoic acids are zwitterionic and sparingly soluble in organic solvents. Esters improve lipophilicity, facilitating homogenous catalysis.

  • Orthogonality: The ester group remains inert during the harsh acidic conditions of indole synthesis, allowing for post-cyclization hydrolysis to the active carboxylic acid drug pharmacophore (e.g., in NSAID development).

Part 2: Synthetic Methodologies (The Benzocaine Route)

Core Directive: This protocol utilizes Ethyl 4-aminobenzoate (Benzocaine) as the starting material. This is superior to esterifying 4-hydrazinobenzoic acid, which risks hydrazine degradation.

Reaction Logic & Causality
  • Diazotization: The amine is converted to a diazonium salt (

    
    ) at low temperature to prevent decomposition into phenols (
    
    
    
    ).
  • Reduction: The diazonium species is reduced to the hydrazine (

    
    ).
    
    • Choice of Reductant:Stannous Chloride (

      
      )  is preferred over Sodium Sulfite for laboratory scale because it allows for a "one-pot" acidic reduction without intermediate isolation, minimizing handling of the explosive diazonium salt.
      
Detailed Protocol: Synthesis of Ethyl 4-Hydrazinobenzoate Hydrochloride

Reagents:

  • Ethyl 4-aminobenzoate (16.5 g, 100 mmol)

  • Hydrochloric acid (conc. 12M, 100 mL)

  • Sodium Nitrite (

    
    , 7.0 g, 101 mmol)
    
  • Stannous Chloride Dihydrate (

    
    , 50 g, 220 mmol)
    

Workflow:

  • Solubilization: Dissolve ethyl 4-aminobenzoate in conc. HCl (50 mL) and water (50 mL). Cool to -5°C in an ice-salt bath. Critical: Stirring must be vigorous to prevent local heating.

  • Diazotization: Dropwise add

    
     (dissolved in 20 mL water) keeping temp < 0°C.
    
    • Self-Validation: The solution should turn clear/pale yellow. If orange fumes (

      
      ) appear, addition is too fast.
      
  • Reduction: Dissolve

    
     in conc. HCl (50 mL) and cool to -5°C. Add the cold diazonium solution into the stannous solution with stirring.
    
    • Observation: A thick white/cream precipitate (the hydrazine double salt) will form immediately.

  • Isolation: Allow to stand at 0°C for 2 hours. Filter the solid.[5]

  • Free Base Liberation (Optional): Dissolve the tin complex in 10% NaOH (cold) and extract with ether. Note: For most applications, the Hydrochloride salt is more stable and preferred.

Visualization of Synthesis Pathway

Synthesis SM Ethyl 4-aminobenzoate (Benzocaine) Inter Diazonium Salt (Unstable Intermediate) SM->Inter Diazotization Reagent1 NaNO2 / HCl < 0°C Reagent1->Inter Product Ethyl 4-hydrazinobenzoate Hydrochloride Inter->Product Reduction Reagent2 SnCl2 / HCl Reduction Reagent2->Product

Caption: Figure 1. The "Benzocaine Route" utilizes low-temperature diazotization followed by selective stannous reduction to yield the hydrazine ester.

Part 3: Mechanistic Utility in Drug Design

The primary value of hydrazinobenzoic acid esters lies in their role as scaffold precursors .

The Fischer Indole Synthesis Application

When reacted with an enolizable ketone, the hydrazine moiety undergoes a [3,3]-sigmatropic rearrangement. The ester group at the para-position of the hydrazine translates to the C5-position of the resulting indole, a privileged position for metabolic stability and receptor binding (e.g., in Serotonin 5-HT agonists).

Mechanism Diagram

FischerIndole Hydrazine Ethyl 4-hydrazinobenzoate Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone, H+ (-H2O) Ketone Cyclic/Acyclic Ketone Ketone->Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation Indole 5-Carboxyethyl Indole Scaffold Sigmatropic->Indole - NH3

Caption: Figure 2. Mechanistic flow of the Fischer Indole Synthesis. The ester group remains intact, providing a handle for further diversification.

Comparative Utility Data
FeatureFree Acid (4-Hydrazinobenzoic acid)Ethyl Ester (Ethyl 4-hydrazinobenzoate)Impact on Drug Discovery
Solubility Low (Zwitterionic)High (Organic Solvents)Ester allows use of standard solvents (DCM, Toluene).
Reactivity ModerateHighEster withdraws electrons, making the hydrazine less basic but stable.
Work-up Difficult (Precipitation pH dependent)Easy (Extraction/Crystallization)Streamlines high-throughput library synthesis.
Toxicity High (Nephrotoxic potential)Moderate (Hydrolysis required)Ester acts as a prodrug-like intermediate in synthesis.

Part 4: Toxicology & Safety Protocols

Warning: Hydrazines are potent nucleophiles and potential alkylating agents.

  • Genotoxicity: Hydrazinobenzoic acid derivatives are structural analogs of Agaritine (found in mushrooms), which metabolizes to reactive diazonium ions. All derivatives should be treated as potential mutagens.

  • Stability: The free base of ethyl 4-hydrazinobenzoate oxidizes rapidly in air to form azo compounds (red/orange impurity).

    • Storage Protocol: Always store as the Hydrochloride salt at -20°C under Argon.

  • Decontamination: Spills should be treated with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine to inert nitrogen gas and the corresponding arene.

References

  • Fischer, E. (1875).[1] "Ueber aromatische Hydrazinverbindungen". Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. Link

  • Robinson, B. (1963). "The Fischer Indole Synthesis".[1][2][3][4][6][7] Chemical Reviews, 63(4), 373–401. Link

  • Toth, B., & Nagel, D. (1978). "Tumorigenesis induction in mice by feeding of new hydrazine derivatives". Journal of the National Cancer Institute, 60(1), 201-204. Link

  • Organic Syntheses. (1943). "Phenylhydrazine".[1][2][3][4][8] Organic Syntheses, Coll.[5] Vol. 2, p.529. (Adapted protocol for esters). Link

  • BenchChem. (2025).[1] "4-Hydrazinobenzoic acid: Technical Overview". Link

Sources

Technical Guide: Solubility Profile & Applications of Ethyl 4-hydrazinylbenzoate

[1][2][3]

Part 1: Executive Summary & Chemical Identity

Ethyl 4-hydrazinylbenzoate (also known as Ethyl p-hydrazinobenzoate) is a bifunctional aromatic intermediate critical in the synthesis of indoles via the Fischer Indole Synthesis and various bioactive heterocycles.[1][2] Its solubility behavior is strictly dictated by its protonation state: the neutral free base behaves as a lipophilic organic ester, while the hydrochloride salt (the most common commercial form) exhibits ionic hydrophilicity.

Chemical Identity Table
FeatureFree BaseHydrochloride Salt
CAS Number 14685-90-624589-77-3
Molecular Formula C

H

N

O

C

H

N

O

[1][2][3][4][][6][7][8][9][10][11][12] · HCl
Molecular Weight 180.21 g/mol 216.66 g/mol
Appearance Off-white to yellow needlesWhite to beige crystalline powder
Melting Point 106–107 °C~253 °C (decomposes)
Primary Solubility Ethyl Acetate, Hot Ethanol, DCMWater, DMSO, Methanol (warm)

Part 2: Solubility Profile & Mechanistic Insights

The Free Base (Neutral Form)

The free base is characterized by a hydrophobic ethyl benzoate core and a nucleophilic hydrazine tail.

  • Primary Solvents: Soluble in Ethyl Acetate (EtOAc) , Dichloromethane (DCM) , and Chloroform .[3]

  • Recrystallization: Best performed using Ethanol (EtOH) .[2][3][11][12] The compound dissolves readily in boiling ethanol and crystallizes as yellow needles upon cooling [1].[3]

  • Mechanistic Driver: The ester group and the aromatic ring drive solubility in moderately polar aprotic solvents (EtOAc) via dipole-dipole interactions and pi-stacking.[1] The hydrazine group allows for hydrogen bonding, making alcohols (protic solvents) effective, especially at elevated temperatures.[3]

The Hydrochloride Salt (Ionic Form)

Commercial samples are often supplied as the hydrochloride salt to prevent oxidation of the hydrazine group.

  • Primary Solvents: Highly soluble in Water and DMSO .[2][3]

  • Sparingly Soluble: Methanol and Ethanol (room temperature).[2][3] Solubility increases significantly with heat.[3]

  • Insoluble: Non-polar organics such as Diethyl Ether , Hexane , and Toluene .[2][3]

  • Mechanistic Driver: The ionic lattice energy of the salt requires high-dielectric solvents (Water, DMSO) to overcome inter-ionic forces. The chloride counter-ion anchors the molecule in aqueous phases, rendering it insoluble in lipophilic organic layers.

Solubility Decision Tree (Visualization)

SolubilityTreeStartThis compound(Starting Material)CheckFormIdentify FormStart->CheckFormFreeBaseFree Base(CAS 14685-90-6)CheckForm->FreeBase Neutral pH SaltHydrochloride Salt(CAS 24589-77-3)CheckForm->Salt Acidic/Commercial FB_SolventsSoluble in:- Ethyl Acetate- Dichloromethane- Hot EthanolFreeBase->FB_SolventsFB_InsolInsoluble in:- Cold Water- HexaneFreeBase->FB_InsolSalt_SolventsSoluble in:- Water- DMSO- Methanol (Warm)Salt->Salt_SolventsSalt_InsolInsoluble in:- Diethyl Ether- Ethyl Acetate- ChloroformSalt->Salt_Insol

Caption: Decision tree for solvent selection based on the protonation state of this compound.

Part 3: Experimental Protocols

Protocol A: Generating the Free Base from the HCl Salt

Context: Required when using the compound in non-polar reactions or extractions.

  • Dissolution: Dissolve 10 mmol of This compound HCl in the minimum amount of water (~20-30 mL).

  • Neutralization: Slowly add saturated Sodium Bicarbonate (NaHCO

    
    )  or Potassium Carbonate (K
    
    
    CO
    
    
    )
    solution while stirring until gas evolution ceases and pH ~8-9.
    • Observation: The solution will become cloudy as the free base precipitates.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

    • Why Ethyl Acetate? It efficiently solubilizes the free base while leaving inorganic salts in the aqueous layer [1].

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    , and concentrate under vacuum.
  • Result: Off-white to yellow solid (Free Base).

Protocol B: Fischer Indole Synthesis Workflow

Context: The primary application of this intermediate.[2][3] The solvent choice here is critical for the cyclization mechanism.

Reagents: this compound (Free Base or HCl), Ketone (e.g., Cyclohexanone), Glacial Acetic Acid.[3]

  • Solvent System: Use Glacial Acetic Acid (AcOH).[2][3]

    • Mechanism:[2][3][12][13][14] AcOH acts as both solvent and acid catalyst, protonating the hydrazone intermediate to facilitate the [3,3]-sigmatropic rearrangement (key step in Fischer synthesis).

  • Procedure:

    • Dissolve equimolar amounts of hydrazine and ketone in AcOH.

    • Reflux for 4–8 hours.[3]

    • Monitoring: TLC (Mobile phase: n-Hexane/Ethyl Acetate 7:3).[1][2][3][11]

  • Workup:

    • Cool reaction to room temperature.[3][11][14][15]

    • Pour into Ice-Water . The indole product typically precipitates due to the "hydrophobic effect" as the acetic acid is diluted.

    • Filter and recrystallize from Ethanol .[3][11][12]

Workflow Diagram: Fischer Indole Synthesis

FischerWorkflowReagentsThis compound+ KetoneRefluxReflux (4-8 hrs)Acid CatalysisReagents->RefluxSolventSolvent:Glacial Acetic AcidSolvent->RefluxQuenchQuench inIce-WaterReflux->QuenchPrecipitateIndole Product(Precipitate)Quench->Precipitate Dilution Effect PurificationRecrystallize(Ethanol)Precipitate->Purification

Caption: Standard workflow for Fischer Indole Synthesis using this compound.

Part 4: Stability & Handling (Safety)[1][3]

  • Hydrazine Toxicity: Hydrazines are potential carcinogens and skin sensitizers.[3] Always handle in a fume hood.[3]

  • Oxidation: The free base is prone to air oxidation (turning dark red/brown).[2][3] Store under inert gas (Nitrogen/Argon) at 2–8 °C.

  • Salt Stability: The HCl salt is significantly more stable to oxidation and is the preferred form for long-term storage.[2]

References

  • MDPI (Molecules/Molbank). Synthesis and characterization of pyrazoline derivatives from this compound. Molbank2020 , 2020, M1114.[3][11] [Link]

  • PubChem. this compound (Compound Summary). [Link][1][3]

  • ResearchGate. Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride. Journal of Molecular Structure, 2018.[3] [Link]

A Senior Application Scientist's Guide to Sourcing and Utilizing Ethyl 4-Hydrazinylbenzoate for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of a starting material is the bedrock of reliable and reproducible results. Ethyl 4-hydrazinylbenzoate, a key building block in the synthesis of a wide array of pharmacologically active compounds, is no exception. This guide provides an in-depth technical overview of sourcing high-quality this compound, its critical quality attributes, and its effective application in the laboratory.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS No. 14685-90-6) is an aromatic hydrazine derivative with the molecular formula C₉H₁₂N₂O₂.[1] Its structure, featuring a reactive hydrazine moiety and an ethyl ester group on a benzene ring, makes it a valuable precursor in the synthesis of various heterocyclic compounds, including pyrazoles, indoles, and hydrazones. These scaffolds are frequently found in molecules with potential therapeutic applications, such as anticancer and antimicrobial agents.[2]

The quality of this compound directly impacts the yield, purity, and safety profile of the final synthesized compounds. Impurities in the starting material can lead to unwanted side reactions, difficult purification steps, and the introduction of potentially genotoxic substances into the drug development pipeline. Therefore, a thorough understanding of supplier qualifications and material specifications is paramount.

Evaluating Commercial Suppliers: Beyond the Catalogue Listing

  • Purity and Grade: Suppliers typically offer various grades of this compound, such as "synthesis grade," "research grade," or specific purity percentages (e.g., 95%, >98%). For early-stage research, a purity of 95-98% may be acceptable. However, for later-stage development and applications where impurity profiling is critical, a higher purity grade (>98% or >99%) is recommended.

  • Comprehensive Documentation: A reputable supplier will provide, at a minimum, a Safety Data Sheet (SDS) and a Certificate of Analysis (CoA) for each batch. The SDS outlines the potential hazards and safe handling procedures, while the CoA provides detailed information on the purity and analytical methods used for quality control.

  • Analytical Transparency: The CoA should clearly state the methods used to determine purity, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The presence of this information indicates a supplier's commitment to quality control.

  • Consistency of Supply: For long-term research projects, batch-to-batch consistency is crucial. A reliable supplier will have robust manufacturing processes to ensure that the quality of the product remains consistent over time.

  • Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting any issues that may arise, from solubility challenges to unexpected reaction outcomes.

Comparative Overview of Select Commercial Suppliers

The following table provides a summary of information for several commercial suppliers of this compound, based on publicly available data. Researchers should always request the most current information and a batch-specific CoA before purchasing.

SupplierTypical PurityAvailable QuantitiesAdditional Information
BLD Pharm >95%Grams to KilogramsProvides access to NMR, HPLC, and other analytical data.[3]
ChemicalBook 95% to 99%Milligrams to KilogramsA platform listing multiple suppliers with varying purities and prices.[4]
Aladdin 95%Milligrams to GramsProvides basic product specifications and pricing.[5]
Santa Cruz Biotechnology Research GradeGramsFocuses on reagents for biochemical research.[6]

Deciphering the Certificate of Analysis (CoA): A Window into Quality

A Certificate of Analysis is more than just a document confirming purity; it is a detailed report card of a specific batch of a chemical. When reviewing a CoA for this compound, pay close attention to the following:

  • Appearance: Should be a solid, with the color noted (e.g., off-white to yellow).

  • Identity: Confirmed by techniques like ¹H NMR and Mass Spectrometry. The NMR spectrum should show the characteristic peaks for the aromatic protons, the ethyl group, and the hydrazine protons.

  • Purity by HPLC: This is a critical parameter. The CoA should specify the HPLC conditions (column, mobile phase, detection wavelength) and the purity value as a percentage area.

  • Residual Solvents: The presence of residual solvents from the synthesis and purification process should be minimal and within acceptable limits.

  • Water Content: Determined by Karl Fischer titration, as excess water can affect reactivity.

  • Impurities: While a CoA may not list every single impurity, it should confirm that the material meets the overall purity specification. Be aware of potential process-related impurities, such as starting materials or by-products from the synthesis.

Quality Control Workflow for Incoming this compound

In a regulated research environment, it is best practice to have an internal quality control workflow for critical starting materials. This ensures that the material meets your specific experimental needs and provides a baseline for troubleshooting.

Caption: Quality control workflow for incoming this compound.

Experimental Protocol: Synthesis of a Hydrazone Derivative

The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a fundamental transformation in organic chemistry. The following protocol provides a detailed, step-by-step methodology for the synthesis of a hydrazone derivative from this compound and a generic aromatic aldehyde.

Materials:

  • This compound (high purity)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plate and chamber

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Addition of Aldehyde: To the stirred solution, add the aromatic aldehyde (1 equivalent).

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by TLC. The formation of the hydrazone product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. The hydrazone product may precipitate out of solution. If not, slowly add cold water to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Dry the purified product under vacuum and characterize by NMR, MS, and melting point to confirm its identity and purity.

Causality in Experimental Choices:

  • Anhydrous Ethanol: The use of an anhydrous solvent is important to minimize the hydrolysis of the ester and to prevent the reaction from being driven in the reverse direction by the presence of excess water.

  • Glacial Acetic Acid: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

  • TLC Monitoring: This is a crucial step to determine the optimal reaction time and to ensure that the starting materials have been fully consumed, which simplifies the subsequent purification process.

Safe Handling and Storage

This compound and other hydrazine derivatives are classified as hazardous substances and must be handled with appropriate safety precautions.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[7]

  • Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents and strong acids.[3][8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[4]

  • Spill and Waste Disposal: In case of a spill, avoid generating dust and clean up using appropriate absorbent materials.[9] Dispose of waste in a clearly labeled hazardous waste container according to institutional and local regulations.[9]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Reaction - Insufficient catalyst- Low reaction temperature- Poor quality starting material- Add a small amount of additional acid catalyst.- Ensure the reaction is at the appropriate reflux temperature.- Verify the purity of the starting materials by NMR or HPLC.
Low Yield - Side reactions- Product loss during workup or purification- Optimize reaction conditions (temperature, solvent).- Use a more controlled precipitation or recrystallization procedure.
Difficulty in Purification - Presence of closely related impurities in the starting material- Use a higher purity grade of this compound.- Employ column chromatography for purification if recrystallization is ineffective.
Compound Degradation - Exposure to air, light, or moisture- Store the compound under an inert atmosphere in a dark, dry location.- Use freshly opened or properly stored material for reactions.

Conclusion

This compound is a valuable and versatile reagent for researchers in drug discovery and development. However, the success of its application is intrinsically linked to the quality of the commercially sourced material. By implementing a rigorous supplier evaluation process, understanding the nuances of a Certificate of Analysis, and adhering to best practices for quality control, handling, and experimental execution, scientists can ensure the integrity and reproducibility of their research. This guide serves as a framework for making informed decisions and navigating the technical considerations associated with this important chemical intermediate.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 792992, this compound. [Link]

  • Chemsrc.com. Ethyl 4-hydrazinobenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

  • Tiwari, P., Sathe, P. and Devadiga, N. (2013) Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183. [Link]

  • University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]

  • The Brückner Research Group. CB-LSOP-Hydrazines.docx. [Link]

  • University of California, Berkeley. Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • DTIC. Safety and Handling of Hydrazine. [Link]

  • The Pharma Innovation. Synthesis and biological evaluation of new hydrazone. [Link]

  • Journal of Chemical and Pharmaceutical Research. Hydrazones: Synthesis, biological activity and their spectral characterization. [Link]

  • MINAR International Journal of Applied Sciences and Technology. green synthesis of new hydrazone derivatives. [Link]

Sources

Technical Guide: Reactivity Profile of the Arylhydrazine Group

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Toxicologists

Executive Summary

The arylhydrazine moiety (


) represents a paradox in organic synthesis and drug design. It serves as a privileged scaffold for constructing nitrogenous heterocycles (indoles, pyrazoles) and acts as a potent nucleophile due to the alpha-effect. However, its metabolic liability—specifically its propensity for oxidative bioactivation into toxic radicals—requires a rigorous understanding of its electronic behavior. This guide deconstructs the arylhydrazine group, moving from fundamental electronic theory to applied synthetic protocols and safety mechanisms.

Electronic Structure & Physicochemical Core

To manipulate arylhydrazines effectively, one must understand the competition between the alpha-effect (enhancing nucleophilicity) and resonance delocalization (suppressing basicity).[1]

The Basicity vs. Nucleophilicity Paradox

Unlike alkylhydrazines, where the nitrogen lone pairs are localized, the


 lone pair in arylhydrazines participates in 

conjugation with the aromatic ring. This dramatically lowers the basicity of the

nitrogen compared to the

(terminal) nitrogen.

Key Comparative Data:

CompoundStructureConjugate Acid pKa (

)
Electronic Driver
Ammonia

9.24Localized

lone pair.
Hydrazine

8.10Inductive withdrawal by adjacent N reduces basicity vs

.
Phenylhydrazine

~5.20Resonance delocalization of

lone pair into the phenyl ring.
4-Nitrophenylhydrazine

~3.00Strong mesomeric withdrawal; significantly reduced nucleophilicity.
The Alpha-Effect

Despite lower basicity (pKa 5.2 vs 9.2 for ammonia), phenylhydrazine is a superior nucleophile to ammonia. This is due to the Alpha-Effect : the repulsion between the lone pair on


 and the lone pair on 

raises the ground-state energy of the nucleophile, reducing the activation energy required to reach the transition state during electrophilic attack.

Nucleophilic Reactivity & Condensation Protocols

The most immediate application of arylhydrazines is the formation of hydrazones (


). This reaction is acid-catalyzed but pH-sensitive; too much acid protonates the hydrazine (killing nucleophilicity), while too little fails to activate the carbonyl.
Experimental Protocol: Standard Quantitative Hydrazone Formation

Context: Used for derivatizing ketones/aldehydes or preparing Fischer Indole precursors.

Reagents:

  • Substrate: Acetophenone (10 mmol)

  • Reagent: Phenylhydrazine (11 mmol)

  • Catalyst: Glacial Acetic Acid (cat.)

  • Solvent: Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve 10 mmol Acetophenone in 15 mL absolute ethanol.

  • Activation: Add 11 mmol Phenylhydrazine followed immediately by 2-3 drops of glacial acetic acid.

  • Reflux: Heat to mild reflux (

    
    ) for 30–60 minutes.
    
    • Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). Look for the disappearance of the ketone spot and the appearance of a UV-active, often yellow/orange spot.

  • Precipitation: Cool the solution to

    
    . The hydrazone often crystallizes out. If not, add ice-cold water dropwise until turbidity persists.
    
  • Isolation: Filter the solid and wash with cold 50% EtOH/Water.

Redox Reactivity: Radical Pathways & Toxicity

Arylhydrazines are chemically "soft" and easily oxidized. This reactivity is the basis for their toxicity (hemolytic anemia) and their utility in radical cross-coupling.

Mechanism of Oxidative Activation

In the presence of oxidants (Air/Cu(II)/Iodine) or metabolic enzymes (Cytochrome P450), the arylhydrazine undergoes a Single Electron Transfer (SET) cascade.

Pathway:

  • Oxidation to the radical cation (

    
    ).
    
  • Loss of protons and electrons to form the Aryldiazene (

    
    ).
    
  • Further oxidation to the Diazonium ion (

    
    ).
    
  • Homolytic cleavage releasing

    
     gas and generating the highly reactive Aryl Radical  (
    
    
    
    ).
Visualization: Reactivity Decision Tree

The following diagram maps the divergent pathways of arylhydrazines based on reaction conditions.

ReactivityTree Start Arylhydrazine (Ar-NH-NH2) Cond_Carbonyl + Carbonyl (H+) Start->Cond_Carbonyl Cond_Oxidant + Oxidant (O2, Cu, I2, P450) Start->Cond_Oxidant Cond_Metal + Pd(0)/Ligand (Buchwald-Hartwig) Start->Cond_Metal Hydrazone Arylhydrazone (Stable Intermediate) Cond_Carbonyl->Hydrazone - H2O Diazene Aryldiazene (Ar-N=NH) Cond_Oxidant->Diazene - 2e- / - 2H+ PdComplex Ar-Pd-NHNHAr (Amine Coupling) Cond_Metal->PdComplex Oxidative Addn Indole Fischer Indole Synthesis Hydrazone->Indole Lewis Acid Heat Radical Aryl Radical (Ar•) Diazene->Radical - N2 (Gas) Coupling C-N Coupled Product PdComplex->Coupling Reductive Elim Toxicity DNA Adducts / Hemolysis Radical->Toxicity Bio-environment

Figure 1: Divergent reactivity pathways of the arylhydrazine moiety depending on electrophilic, oxidative, or catalytic environment.

Synthetic Utility: The Fischer Indole Synthesis

The Fischer Indole Synthesis remains the premier method for converting arylhydrazines into indoles. The mechanism involves a [3,3]-sigmatropic rearrangement that breaks the N-N bond—a rare and powerful transformation.

Detailed Mechanistic Pathway

The reaction proceeds through the "ene-hydrazine" tautomer.[2] The driving force is the formation of the stable aromatic indole system and the evolution of ammonia gas.

FischerIndole Substrate Arylhydrazone Tautomer Ene-Hydrazine (Tautomerization) Substrate->Tautomer Acid Cat. Sigma [3,3]-Sigmatropic Rearrangement Tautomer->Sigma Rate Limiting Step Diimine Diimine Intermediate (Loss of Aromaticity) Sigma->Diimine C-C Bond Formation Aminal Cyclic Aminoacetal (Re-aromatization) Diimine->Aminal Cyclization Product Indole + NH3 Aminal->Product - NH3

Figure 2: Step-wise mechanism of the Fischer Indole Synthesis, highlighting the critical C-C bond forming sigmatropic shift.

Protocol: Microwave-Assisted Fischer Indole Synthesis

Context: Traditional heating often leads to tar formation. Microwave irradiation accelerates the sigmatropic rearrangement.

Reagents:

  • Phenylhydrazine hydrochloride (1.0 equiv)

  • Cyclohexanone (1.0 equiv)

  • Solvent: 4%

    
     in Water (or Acetic Acid for milder conditions)
    

Workflow:

  • Mix: Combine 2 mmol phenylhydrazine HCl and 2 mmol cyclohexanone in a microwave vial.

  • Solvent: Add 3 mL of 4% aqueous

    
    . Cap the vial.
    
  • Irradiation: Heat to

    
     for 10 minutes (high absorption level).
    
  • Workup: Cool to room temperature. The product (1,2,3,4-tetrahydrocarbazole) typically precipitates.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.

Advanced Application: Transition Metal Catalysis

Using arylhydrazines in Palladium-catalyzed C-N coupling (Buchwald-Hartwig) is challenging because hydrazines are potent reducing agents that can reduce Pd(II) to Pd black, killing the catalyst.

Strategic Solution:

  • Use of Surrogates: Use benzophenone hydrazone (

    
    ) instead of free hydrazine. The steric bulk and 
    
    
    
    nitrogen prevent catalyst poisoning.
  • Ligand Selection: Use bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) to facilitate reductive elimination and stabilize the Pd center.

Safety & Toxicology: The "Hydrazine Toxicophore"

Researchers must handle arylhydrazines with extreme caution.[3] The toxicity is not random; it is mechanistic.

  • Hemolytic Anemia: As shown in the "Redox" section, metabolic oxidation generates aryl radicals. These radicals attack the spectrin proteins in red blood cell membranes, leading to hemolysis.

  • Genotoxicity: The diazonium intermediate (

    
    ) is a "hard" electrophile. It can alkylate DNA bases (specifically guanine at the O6 or N7 positions), leading to mutations.
    
  • Handling:

    • Always use a fume hood (inhalation hazard).

    • Destruction: Treat waste with dilute hypochlorite (bleach) to oxidize the hydrazine to nitrogen gas and the corresponding arene before disposal, though care must be taken to avoid forming chloramines. (Consult specific MSDS for the exact compound).

References

  • Mechanism of the Fischer Indole Synthesis.Journal of the American Chemical Society.

  • Generation of Aryl Radicals from Aryl Hydrazines via C

  • Cross-Coupling between Hydrazine and Aryl Halides.National Institutes of Health (PubMed Central).

  • Aryl radical formation during the metabolism of arylhydrazines.PubMed.

  • Fischer Indole Synthesis - Detailed Overview.Organic Chemistry Portal.

Sources

Methodological & Application

Application Note: Protocol for Hydrazone Synthesis using Ethyl 4-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Ethyl 4-hydrazinylbenzoate (also known as Ethyl p-hydrazinobenzoate) is a critical bifunctional scaffold in medicinal chemistry. Unlike simple phenylhydrazine, the presence of the para-ethoxycarbonyl group (


) imparts unique electronic properties. It serves as a versatile building block for:
  • Combinatorial Library Generation: The ester handle allows for post-hydrazone derivatization (e.g., hydrolysis to acids or conversion to amides/hydrazides).

  • Bioactive Pharmacophores: The resulting aryl hydrazones exhibit significant antimicrobial, antitubercular, and anticancer activities due to the azomethine (

    
    ) linker which mimics peptide linkages and binds to biological targets like DNA gyrase.
    
  • Analytical Derivatization: Used to tag aldehydes/ketones in HPLC analysis due to the UV-active chromophore.

This protocol details the optimized synthesis of hydrazones via the condensation of this compound with varying carbonyl electrophiles.

Mechanistic Principles

The formation of the hydrazone is a classic nucleophilic addition-elimination reaction.

Critical Chemical Nuance: The hydrazine group in this compound is an aryl hydrazine (


). The nitrogen attached to the aromatic ring (

) is less nucleophilic due to resonance delocalization with the benzene ring and the electron-withdrawing ester group. Therefore, the terminal nitrogen (

) acts as the nucleophile.

Acid Catalysis: While the reaction can proceed under neutral conditions, mild acid catalysis (Acetic Acid) is recommended to protonate the carbonyl oxygen of the aldehyde/ketone, increasing its electrophilicity without fully protonating the hydrazine nucleophile.

Reaction Pathway Diagram[1]

HydrazoneMechanism Reactants Reactants (Hydrazine + Aldehyde) Activation Acid Activation (R-CH=OH+) Reactants->Activation + H+ Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack N-Attack ProtonTransfer Proton Transfer (Carbinolamine) Attack->ProtonTransfer Intramolecular Elimination Dehydration (-H2O) ProtonTransfer->Elimination Acid Asst. Product Aryl Hydrazone (C=N Bond) Elimination->Product Formation

Figure 1: Step-wise mechanism of acid-catalyzed hydrazone formation.

Materials & Equipment

Reagents
ReagentSpecificationRole
This compound >97% Purity (Free base or HCl salt*)Nucleophile
Aldehyde/Ketone 1.0 - 1.1 EquivalentsElectrophile
Ethanol (EtOH) Absolute (Anhydrous preferred)Solvent
Glacial Acetic Acid Analytical GradeCatalyst
Sodium Acetate Only if using HCl salt of hydrazineNeutralizing Base

*Note: This compound is often supplied as the Hydrochloride salt (Ethyl 4-hydrazinobenzoate HCl) to prevent oxidation. If using the salt, you MUST add an equimolar amount of Sodium Acetate to liberate the free hydrazine in situ.

Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser with drying tube (CaCl2)

  • Magnetic stirrer/hotplate

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Method A: Standard Thermal Reflux (Recommended)

Best for scale-up and ensuring complete conversion of sterically hindered aldehydes.

Step 1: Preparation of the Hydrazine Solution

  • Weigh 1.0 mmol of this compound.

    • If using HCl salt: Weigh 1.0 mmol of the salt and 1.1 mmol of Sodium Acetate (anhydrous).

  • Dissolve in 10-15 mL of Absolute Ethanol in a round-bottom flask.

  • Stir at room temperature for 5-10 minutes. (If using salt, ensure the sodium acetate has reacted; the solution may become slightly cloudy due to NaCl formation).

Step 2: Addition of Electrophile

  • Add 1.0 mmol (1.0 equiv) of the target Aldehyde or Ketone.

    • Tip: For valuable aldehydes, use exactly 1.0 equiv. For cheap/volatile aldehydes, use 1.1 equiv to drive equilibrium.

  • Add 2-3 drops of Glacial Acetic Acid.

Step 3: Reaction

  • Attach the reflux condenser.

  • Heat the mixture to Reflux (approx. 78°C) .

  • Maintain reflux for 2 to 4 hours .

    • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 3:1). The hydrazine starting material is polar and will spot lower; the hydrazone product is usually less polar and moves higher.

Step 4: Work-up and Isolation

  • Remove heat and allow the flask to cool to room temperature.

  • Critical Step: Place the flask in an ice bath (0-4°C) for 30 minutes. The hydrazone product should precipitate as a crystalline solid.

  • Filter the solid using vacuum filtration.[1]

  • Wash the filter cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Wash with cold Water (2 x 10 mL) to remove any inorganic salts (NaCl/NaOAc).

Step 5: Purification

  • Recrystallize the crude product from hot Ethanol (or Ethanol/Water mixture).

  • Dry in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Weigh Reagents Dissolve Dissolve Hydrazine (EtOH + NaOAc if salt) Start->Dissolve AddAldehyde Add Aldehyde + Cat. Acetic Acid Dissolve->AddAldehyde Reflux Reflux 2-4 Hours (Monitor TLC) AddAldehyde->Reflux Cool Ice Bath Cooling (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH -> Water Filter->Wash Recryst Recrystallize (EtOH) Wash->Recryst

Figure 2: Operational workflow for the synthesis of this compound hydrazones.

Troubleshooting & Optimization (Expert Insights)

The following table addresses common issues encountered with aryl hydrazines.

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of hydrazineAryl hydrazines oxidize to azo compounds/tars in air. Perform reaction under Nitrogen (

) atmosphere. Use fresh reagents.
No Precipitate on Cooling Product too soluble1. Concentrate solvent by 50% on Rotavap.2. Add water dropwise to the ethanolic solution to force precipitation (Cloud point method).
Low Yield (Ketones) Steric hindrance / Low reactivityKetones are less reactive than aldehydes. Increase reflux time to 6-12h and increase catalyst load (5-10 drops AcOH).
Oil Formation Impurities preventing crystallizationScratch the glass side of the flask with a rod. If oil persists, redissolve in hot EtOH and cool very slowly to induce crystal growth.

Characterization Criteria

To validate the synthesis, ensure the following spectral signatures are present:

  • FT-IR Spectroscopy:

    • 
       (Imine) Stretch:  Look for a strong band at 1590 – 1620 cm⁻¹ .
      
    • 
       Stretch:  Single sharp band around 3200 – 3350 cm⁻¹  (Secondary amine).
      
    • 
       (Ester):  Strong band at 1700 – 1720 cm⁻¹  (remains unchanged from starting material).
      
  • ¹H-NMR (DMSO-d6):

    • Azomethine Proton (

      
      ):  A distinct singlet typically between 
      
      
      
      8.0 – 8.8 ppm
      .
    • NH Proton: A broad singlet, often exchangeable, around

      
       10.0 – 11.5 ppm .
      
    • Ethyl Group: Quartet at 4.3 ppm and Triplet at 1.3 ppm (confirms ester integrity).

References

  • Crystal Structure & Synthesis: Ferguson, G., et al. (2014). "Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride." Acta Crystallographica Section E.

  • Antimicrobial Applications: Popiołek, Ł. (2021).[2][3][4] "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." International Journal of Molecular Sciences.

  • General Hydrazone Methodology: Organic Chemistry Portal. "Hydrazone Synthesis by C-N Coupling."

  • Mechanistic Insight: Carey, F. A., & Sundberg, R. J.[5] "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer.

Sources

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Ethyl 4-Hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Ethyl 4-Hydrazinylbenzoate in Heterocyclic Synthesis

This compound is a pivotal starting material in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a reactive hydrazine moiety and an ester group, allows for a diverse range of chemical transformations. This makes it an invaluable building block in medicinal chemistry and drug discovery, where heterocyclic scaffolds are a common feature in many pharmaceutical agents.[1][2] More than 85% of all biologically active chemical entities contain a heterocycle, highlighting the importance of efficient synthetic routes to these structures.[2]

This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems, including pyrazoles, indoles, and 1,2,4-triazoles. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

Before commencing any synthetic work, it is crucial to be familiar with the properties and hazards of the starting materials.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol [3]
Appearance Crystalline solid
CAS Number 14685-90-6

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

I. Synthesis of Pyrazole Derivatives: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and efficient method for constructing pyrazole rings.[4] This reaction involves the condensation of a β-keto ester with a hydrazine derivative, such as this compound. The resulting pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous drugs with anti-inflammatory, antimicrobial, and anticancer properties.

Reaction Principle

The synthesis begins with the condensation of the hydrazine group of this compound with the ketone of a β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and the formation of a stable, aromatic pyrazole ring.[4] The reaction is often catalyzed by a small amount of acid.[4]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Condensation Condensation This compound->Condensation β-Keto Ester β-Keto Ester β-Keto Ester->Condensation Intramolecular Cyclization Intramolecular Cyclization Condensation->Intramolecular Cyclization Acid Catalyst Pyrazole Derivative Pyrazole Derivative Intramolecular Cyclization->Pyrazole Derivative

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate

This protocol details the synthesis of a pyrazolone derivative from this compound and ethyl acetoacetate.

Materials:

  • This compound hydrochloride (E-4HB)

  • Ethyl acetoacetate

  • Ethanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound hydrochloride (1 equivalent) in ethanol.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure ethyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate.[5]

Table 2: Typical Reaction Parameters for Pyrazole Synthesis

ParameterValue
Solvent Ethanol
Catalyst Glacial Acetic Acid
Temperature Reflux (approx. 78 °C)
Reaction Time 2-4 hours
Typical Yield 80-90%

II. Synthesis of Indole Derivatives: The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and powerful reaction for the construction of the indole nucleus.[6] Discovered by Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of an arylhydrazone, which can be readily formed from this compound and a suitable aldehyde or ketone.[6] This method is widely used in the synthesis of various pharmaceuticals, including the triptan class of antimigraine drugs.[6]

Reaction Principle

The reaction begins with the formation of a phenylhydrazone from this compound and a carbonyl compound.[7] Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[8][8]-sigmatropic rearrangement.[6][7] The resulting diimine intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[6][7]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Hydrazone Formation Hydrazone Formation This compound->Hydrazone Formation Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Hydrazone Formation Tautomerization Tautomerization Hydrazone Formation->Tautomerization Acid Catalyst [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->[3,3]-Sigmatropic Rearrangement Cyclization & NH₃ Elimination Cyclization & NH₃ Elimination [3,3]-Sigmatropic Rearrangement->Cyclization & NH₃ Elimination Indole Derivative Indole Derivative Cyclization & NH₃ Elimination->Indole Derivative

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 2-methyl-1H-indole-6-carboxylate

This protocol describes the synthesis of an indole derivative from this compound and acetone.

Materials:

  • This compound hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, prepare the hydrazone by reacting this compound hydrochloride (1 equivalent) with acetone (1.5 equivalents) in ethanol with a catalytic amount of acetic acid. Heat the mixture gently for 30 minutes.

  • Remove the ethanol under reduced pressure to obtain the crude hydrazone.

  • To the crude hydrazone, add polyphosphoric acid (or another suitable Lewis or Brønsted acid like ZnCl₂) and heat the mixture to 100-120 °C.[6][9]

  • Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).

  • Carefully pour the hot reaction mixture onto ice-water to quench the reaction and precipitate the product.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-methyl-1H-indole-6-carboxylate.

Table 3: Comparison of Catalysts for Fischer Indole Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 100-150 °CHigh yielding, good for less reactive substratesViscous, difficult to stir, harsh workup
**Zinc Chloride (ZnCl₂) **150-200 °CInexpensive, widely usedHigh temperatures required, can be hygroscopic
Brønsted Acids (e.g., H₂SO₄) VariesStrong acid, effectiveCan cause side reactions and charring

III. Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[10] this compound can be a precursor to these systems, often through multi-step sequences. A common strategy involves the initial conversion of the ester to a hydrazide, followed by reaction with a one-carbon synthon.

Reaction Principle

The synthesis typically begins with the conversion of the ethyl ester of this compound to the corresponding benzohydrazide by reaction with hydrazine hydrate.[5] This hydrazide can then be reacted with various reagents to form the 1,2,4-triazole ring. For instance, reaction with formamide under microwave irradiation can yield the corresponding 1,2,4-triazole derivative.[11]

Triazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Hydrazide Formation Hydrazide Formation This compound->Hydrazide Formation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazide Formation One-Carbon Synthon One-Carbon Synthon Cyclization Cyclization One-Carbon Synthon->Cyclization Hydrazide Formation->Cyclization Hydrazide Formation->Cyclization 1,2,4-Triazole Derivative 1,2,4-Triazole Derivative Cyclization->1,2,4-Triazole Derivative

Caption: General Workflow for 1,2,4-Triazole Synthesis.

Experimental Protocol: Two-Step Synthesis of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

This protocol outlines a two-step synthesis of a 1,2,4-triazole derivative.

Step 1: Synthesis of 4-Hydrazinylbenzohydrazide

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2-3 equivalents) to the solution.[12]

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is 4-hydrazinylbenzohydrazide, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Materials:

  • 4-Hydrazinylbenzohydrazide (from Step 1)

  • Formamide

Procedure:

  • In a microwave-safe vessel, mix 4-hydrazinylbenzohydrazide (1 equivalent) with an excess of formamide.

  • Irradiate the mixture in a microwave reactor at a suitable temperature and time (e.g., 150-180 °C for 10-30 minutes). Optimization may be required.

  • After the reaction, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate.

Applications in Drug Discovery

The heterocyclic compounds synthesized from this compound are of significant interest in drug discovery due to their diverse biological activities.[13]

  • Pyrazoles: Exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[14]

  • Indoles: The indole scaffold is a core component of many natural products and synthetic drugs, including anticancer agents, antivirals, and CNS-active compounds.

  • 1,2,4-Triazoles: Found in numerous antifungal, antiviral, and anticancer medications.

The ability to functionalize the ester group of the resulting heterocyclic products provides a handle for further chemical modifications, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this starting material. By understanding the underlying mechanisms of reactions such as the Knorr pyrazole synthesis and the Fischer indole synthesis, scientists can rationally design and execute synthetic routes to novel molecules with potential therapeutic applications.

References

  • Fischer indole synthesis - Wikipedia. Available at: [Link]

  • Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Fischer Indole Synthesis - ResearchGate. Available at: [Link]

  • Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

  • A three-component Fischer indole synthesis - PubMed. Available at: [Link]

  • CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents.
  • Heterocycles in Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate - ResearchGate. Available at: [Link]

  • Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Available at: [Link]

  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC - NIH. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Available at: [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. Available at: [Link]

  • WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents.
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC - PubMed Central. Available at: [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • MIHKEL ILISSON Synthesis of novel heterocyclic hydrazine derivatives and their conjugates - DSpace. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. Available at: [Link]

  • This compound | C9H12N2O2 | CID 792992 - PubChem - NIH. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Anticancer Agents from Ethyl 4-Hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of diverse heterocyclic compounds with potential anticancer activity, utilizing ethyl 4-hydrazinylbenzoate as a versatile starting material. This document outlines several strategic synthetic pathways, provides detailed experimental protocols, and discusses the rationale behind these methodologies, grounded in established chemical principles and supported by scientific literature.

Introduction: The Versatility of this compound in Anticancer Drug Discovery

This compound is a valuable scaffold in medicinal chemistry for the synthesis of a wide array of heterocyclic systems. Its bifunctional nature, possessing both a hydrazine moiety and an ethyl ester group, allows for a diverse range of chemical transformations. The hydrazine group serves as a potent nucleophile, enabling the construction of various nitrogen-containing heterocycles such as pyrazoles, triazoles, and Schiff bases. These heterocyclic motifs are prevalent in numerous clinically approved anticancer drugs and experimental therapeutic agents due to their ability to interact with various biological targets implicated in cancer progression. This guide details the synthetic routes to several classes of these compounds, starting from the common precursor, this compound.

Core Synthetic Strategies and Workflow

The overall synthetic strategy begins with the conversion of the ethyl ester of this compound into a more reactive hydrazide intermediate. This key intermediate then serves as a branching point for the synthesis of various heterocyclic cores. The general workflow is depicted below.

Synthetic Workflow This compound This compound 4-Hydrazinobenzohydrazide 4-Hydrazinobenzohydrazide This compound->4-Hydrazinobenzohydrazide Hydrazinolysis Pyrazoles Pyrazoles This compound->Pyrazoles Reaction with 1,3-Diketones Schiff Bases Schiff Bases 4-Hydrazinobenzohydrazide->Schiff Bases Condensation with Aldehydes 1,2,4-Triazoles 1,2,4-Triazoles 4-Hydrazinobenzohydrazide->1,2,4-Triazoles Multi-step Synthesis Thiazoles Thiazoles 4-Hydrazinobenzohydrazide->Thiazoles via Thiosemicarbazide Schiff Base Synthesis 4-Hydrazinobenzohydrazide 4-Hydrazinobenzohydrazide Schiff Base Schiff Base 4-Hydrazinobenzohydrazide->Schiff Base Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Schiff Base

Application Note: Precision N-Acylation of Ethyl 4-Hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The N-acylation of ethyl 4-hydrazinylbenzoate (E-4HB) is a pivotal transformation in the synthesis of biologically active peptidomimetics and heterocyclic precursors, particularly 1,3,4-oxadiazoles and indazoles. While conceptually simple, the reaction poses specific regioselectivity challenges due to the presence of two nucleophilic nitrogen atoms in the hydrazine moiety.

This application note provides a rigorously validated protocol for the selective


-acylation  of E-4HB. Unlike generic hydrazine protocols, this guide addresses the electronic deactivation caused by the para-ethoxycarbonyl group, which significantly differentiates the nucleophilicity of the 

(anilinic) and

(terminal) nitrogens.
Structural Analysis & Regioselectivity

The substrate contains a hydrazine group attached to an electron-deficient aromatic ring.

  • 
     (Anilinic):  The nitrogen directly attached to the benzene ring is less nucleophilic due to resonance delocalization of its lone pair into the 
    
    
    
    -system, an effect intensified by the electron-withdrawing ester group at the para position.
  • 
     (Terminal):  This nitrogen retains higher electron density and is the primary nucleophile.
    

Therefore, under controlled kinetic conditions, acylation occurs exclusively at the


 position. High temperatures or excess acylating agent can lead to 

-diacylation, which is a common impurity.

Experimental Design & Safety

Reagents & Materials
ReagentRoleSpecifications
This compound HCl Substrate>97% purity; often supplied as HCl salt.
Acyl Chloride (e.g., Acetyl Chloride)ElectrophileFreshly distilled or high-grade commercial.
Triethylamine (TEA) BaseDry; Scavenges HCl.
Dichloromethane (DCM) SolventAnhydrous; Stabilized.
NaHCO

(sat. aq.)
QuenchFor neutralization during workup.
Safety Precaution
  • Hydrazines: Potentially genotoxic and skin sensitizers. Handle in a fume hood with double nitrile gloves.

  • Acyl Chlorides: lachrymators; react violently with moisture.

Protocol A: Standard Acylation via Acyl Chlorides

Recommended for simple aliphatic or aromatic acyl groups.

Workflow Diagram

AcylationWorkflow Start Start: E-4HB HCl Salt Solubilization Suspend in DCM (0.1 M) Add TEA (2.2 equiv) Start->Solubilization Cooling Cool to 0°C (Ice/Water Bath) Solubilization->Cooling Addition Dropwise Addition of Acyl Chloride (1.05 equiv) Cooling->Addition Reaction Stir 0°C -> RT (2-4 Hours) Addition->Reaction Monitor TLC Check (Hex/EtOAc 1:1) Reaction->Monitor Monitor->Reaction Incomplete Workup Wash: Water, NaHCO3, Brine Dry: Na2SO4 Monitor->Workup Complete Purification Recrystallization (EtOH or EtOAc/Hex) Workup->Purification

Caption: Step-by-step workflow for the N-acylation of this compound.

Step-by-Step Procedure
  • Preparation of Free Base (In-situ):

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend This compound Hydrochloride (1.0 g, 4.6 mmol) in anhydrous Dichloromethane (DCM) (46 mL).

    • Add Triethylamine (TEA) (1.4 mL, 10.1 mmol, 2.2 equiv) via syringe.

    • Observation: The suspension should clear or become a fine, milky precipitate (TEA·HCl) as the free hydrazine is liberated.

    • Cool the mixture to 0°C using an ice-water bath.

  • Acylation:

    • Dilute the Acyl Chloride (4.8 mmol, 1.05 equiv) in a small volume of DCM (5 mL).

    • Add the acyl chloride solution dropwise to the reaction mixture over 15 minutes.

    • Critical: Maintain temperature <5°C to prevent di-acylation.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature naturally.

    • Stir for 2–4 hours.

    • TLC Monitoring: Silica gel, Hexane:Ethyl Acetate (1:1).

      • Starting Material R

        
        : ~0.3 (stains brown/red with ninhydrin).
        
      • Product R

        
        : ~0.5–0.6 (UV active, less polar).
        
  • Workup:

    • Quench the reaction by adding 20 mL of saturated aqueous NaHCO

      
      .
      
    • Transfer to a separatory funnel. Separate the organic layer.[1][2]

    • Extract the aqueous layer once with DCM (20 mL).

    • Combine organic layers and wash sequentially with:

      • Water (20 mL)

      • Brine (20 mL)

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • The crude solid is often pure enough (>90%).

    • Recrystallization: Dissolve in minimum hot Ethanol or Ethyl Acetate, then add Hexanes until turbid. Cool to 4°C.[2]

    • Yield: Expected yield is 85–95%.

Protocol B: Coupling Agent Method (Carboxylic Acids)

Recommended for valuable, chiral, or solid carboxylic acids where the acid chloride is unstable.

  • Activation:

    • Dissolve the Carboxylic Acid (1.0 equiv) in DMF or DCM.

    • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins at RT.

  • Coupling:

    • Add This compound (1.0 equiv) and DIPEA (2.5 equiv).

  • Completion:

    • Stir at RT for 12–18 hours.

    • Workup as described in Protocol A, but include a dilute citric acid wash (0.5 M) to remove residual EDC/DIPEA.

Mechanistic Insight & Troubleshooting

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[3] The


 lone pair attacks the carbonyl carbon of the acyl chloride. The tetrahedral intermediate collapses, expelling chloride, which is neutralized by the base.

Mechanism Substrate E-4HB (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate N-beta Attack AcylCl Acyl Chloride (Electrophile) AcylCl->Intermediate Product N-beta-Acyl Hydrazide Intermediate->Product -HCl

Caption: Simplified mechanism showing N-beta nucleophilic attack.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete liberation of free base.Ensure 2.2+ equiv of Base is used if starting with HCl salt.
Di-acylation Excess acyl chloride or high temp.Strictly control stoichiometry (1.05 equiv) and keep at 0°C.
Sticky Gum Residual DMF or solvent.Triturate the crude gum with cold diethyl ether to induce crystallization.
Regioisomer Mix Strong base usage (e.g., NaH).Use mild organic bases (TEA, Pyridine) to favor kinetic

product.

Characterization Criteria

To validate the synthesis of Ethyl 4-(2-acylhydrazinyl)benzoate , look for the following spectral signatures:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       10.0–10.5 ppm (s, 1H, 
      
      
      
      -H -C=O): Diagnostic singlet, downfield.
    • 
       8.5–9.0 ppm (s, 1H, Ar-
      
      
      
      -H ): Broad singlet, exchangeable.
    • 
       7.8 ppm (d, 2H, Ar-H ortho to ester).
      
    • 
       6.8 ppm (d, 2H, Ar-H ortho to hydrazine).
      
    • 
       4.2 ppm (q, 2H, OCH 
      
      
      
      CH
      
      
      ).
  • 
    C NMR: 
    
    • Carbonyl signals: Ester (~166 ppm) and Amide (~168-170 ppm).

  • Mass Spectrometry (ESI):

    • [M+H]

      
       peak corresponding to Substrate + Acyl Group.
      

References

  • Regioselectivity in Hydrazine Chemistry

    • Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazines. Chemical Society Reviews, 30(4), 205-213. Link

  • General Acylation Protocols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Synthesis of Benzoic Acid Hydrazides

    • Kucukguzel, S. G., et al. (2000). Synthesis and biological activities of some new 1,3,4-oxadiazoles. European Journal of Medicinal Chemistry, 35(7), 761-771. Link

  • Substrate Properties (this compound)

    • Restrepo, J., et al. (2019).[4] Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride. Journal of Molecular Structure, 1178, 63-70. Link[4]

Sources

Application Notes and Protocols: Leveraging Ethyl 4-Hydrazinylbenzoate for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Hydrazinylbenzoate Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the identification of versatile molecular scaffolds is paramount. Ethyl 4-hydrazinylbenzoate (C₉H₁₂N₂O₂) is one such cornerstone molecule.[1][2] With a molecular weight of approximately 180.20 g/mol , its structure features a phenyl ring substituted with an ethyl ester and a hydrazine group.[3] This arrangement provides a reactive "handle" in the form of the hydrazine moiety, which is readily derivatized, allowing for the systematic exploration of chemical space to generate potent and selective enzyme inhibitors. Its utility spans multiple therapeutic areas, from oncology to infectious diseases and metabolic disorders, making it a privileged scaffold for inhibitor design.[4][5][6]

Chemical Properties of this compound:

PropertyValueSource
CAS Number 14685-90-6[3]
Molecular Formula C₉H₁₂N₂O₂[3]
Molecular Weight 180.20 g/mol [3]
Physical Form Solid[7]
Melting Point 118 °C[7]
Solubility Slightly soluble in Chloroform and Methanol[7]

Part 1: Synthetic Pathways for Bioactive Derivatives

The primary value of this compound lies in the reactivity of its hydrazine group (-NHNH₂). This nucleophilic group can be readily functionalized to create a diverse library of compounds. The most common and effective derivatization strategy is the formation of hydrazones through condensation with carbonyl compounds.

This synthetic flexibility allows for the introduction of various pharmacophoric features to target the specific topology and electrostatic environment of an enzyme's active or allosteric site. The general workflow involves a simple, often one-step, condensation reaction.

G cluster_start Starting Material cluster_reagents Reactant Class cluster_reaction Core Reaction cluster_product Product Class A This compound C Condensation Reaction (Schiff Base Formation) A->C Nucleophilic Attack B Aldehydes or Ketones (R-CHO or R-CO-R') B->C Electrophile D Hydrazone Derivatives (Target Inhibitors) C->D Formation of C=N bond (+ H₂O)

Caption: General workflow for synthesizing hydrazone-based inhibitors.

This straightforward reaction, typically catalyzed by a few drops of acid, allows for the creation of extensive libraries by varying the aldehyde or ketone reactant.[8] For instance, reacting the parent compound with substituted acetophenones or benzaldehydes yields diverse hydrazone derivatives that can be screened for activity against various enzyme targets.[8]

Part 2: A Scaffold for Targeting Diverse Enzyme Classes

Derivatives of this compound have demonstrated inhibitory activity against a wide array of enzyme families, underscoring the scaffold's versatility.

Enzyme Target ClassSpecific ExamplesTherapeutic AreaKey Insights
Protein Kinases MET, ALK, AXL, FGFR1, VEGFRs, Casein Kinase 2 (CK2)[5][9]OncologyThe hydrazone linker correctly positions aromatic and heterocyclic moieties to interact with the ATP-binding pocket of kinases, leading to potent anti-proliferative effects.[5][10]
Biotin Carboxylase Biotin Carboxylase (BC)AntibacterialA sulfonamide derivative of this compound was shown to inhibit BC, a key enzyme in bacterial fatty acid synthesis, representing a potential new class of antibiotics.[4]
Carbohydrate-Active Enzymes α-Amylase, α-GlucosidaseDiabetesBenzylidenehydrazine derivatives have been shown to inhibit enzymes responsible for carbohydrate digestion, offering a strategy for controlling postprandial hyperglycemia.[6]
Other Key Enzymes Dihydrofolate Reductase (DHFR), Monoamine Oxidases (MAO), eIF4EAntitubercular, Neurological Disorders, OncologyThe scaffold has been successfully adapted to inhibit a range of other critical enzymes by modifying the substituents on the hydrazone moiety.[8][11][12]

Part 3: Experimental Protocols

Author's Note: The following protocols are generalized methodologies. Researchers must adapt concentrations, reaction times, and specific reagents based on the target enzyme and the specific derivative being synthesized. All work should be conducted in a properly ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Safety & Handling of this compound

Before commencing any experimental work, it is crucial to be aware of the hazards associated with the starting material.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautions: Use in a chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[3]

Protocol 1: General Synthesis of a Hydrazone Inhibitor

This protocol describes the synthesis of a hydrazone derivative from this compound and a substituted aromatic aldehyde.

Objective: To synthesize a novel hydrazone for screening as an enzyme inhibitor.

Materials:

  • This compound (or its hydrochloride salt)[13]

  • Substituted aldehyde (e.g., 4-nitrobenzaldehyde, salicylaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Thin-Layer Chromatography (TLC) supplies

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve an equimolar quantity of this compound (e.g., 1.0 mmol) and the chosen substituted aldehyde (1.0 mmol) in absolute ethanol (15-20 mL).[8]

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the condensation reaction.[14]

  • Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using TLC (typically 4-6 hours).[8]

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), remove the flask from the heat and allow it to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol. Purify the product further by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final, pure hydrazone derivative.[14]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR, FTIR, and Mass Spectrometry.

Protocol 2: General Workflow for an In Vitro Enzyme Inhibition Assay

This protocol outlines the fundamental steps for determining the inhibitory potential of a synthesized compound against a target enzyme.[15]

G A Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) C Pre-incubate Enzyme with Inhibitor (or vehicle control) A->C B Determine Optimal Assay Conditions (Buffer, pH, Temp) B->C D Initiate Reaction (Add Substrate) C->D Allow E-I complex formation E Monitor Reaction Rate (e.g., Spectrophotometry) D->E Measure product formation or substrate depletion F Data Analysis (Calculate % Inhibition, IC₅₀) E->F

Caption: Standard workflow for an enzyme inhibition assay.

Key Considerations for Assay Design:

  • Controls: Always include a positive control (a known inhibitor), a negative control (vehicle, e.g., DMSO), and a control without any enzyme to account for non-enzymatic substrate degradation.[15]

  • Enzyme Concentration: The concentration of the enzyme should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.

  • Substrate Concentration: The substrate concentration is often set at or near its Michaelis-Menten constant (Km) for IC₅₀ determination.

  • Pre-incubation: A pre-incubation step of the enzyme with the inhibitor is crucial to allow for the binding equilibrium to be reached before starting the reaction.[16]

Protocol 3: Specific Application - α-Amylase Inhibition Assay

This protocol is a specific example for screening compounds against α-amylase, relevant for anti-diabetic drug discovery.[6]

Objective: To determine the IC₅₀ value of a hydrazone derivative against porcine pancreatic α-amylase.

Materials:

  • Synthesized hydrazone inhibitor stock solution (in DMSO)

  • Acarbose (positive control)

  • Porcine pancreatic α-amylase (0.5 mg/mL in 200 mM sodium phosphate buffer, pH 6.8)

  • 1% Starch solution (in buffer)

  • Dinitrosalicylate (DNS) reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: To wells of a 96-well plate, add 200 µL of the test compound at various concentrations (e.g., serial dilutions from 100 µM to 0.1 µM). Include wells for acarbose and a vehicle control (DMSO).

  • Enzyme Addition & Incubation: Add 200 µL of the α-amylase solution to each well. Incubate the plate at 25 °C for 10 minutes.[6]

  • Reaction Initiation: Add 500 µL of the 1% starch solution to each well to start the enzymatic reaction. Incubate for a further 15 minutes at 25 °C.[6]

  • Reaction Termination: Stop the reaction by adding 1 mL of the DNS reagent to each well.

  • Color Development: Heat the plate in a boiling water bath for 10 minutes to allow for color development. The DNS reagent reacts with reducing sugars produced by amylase activity.

  • Measurement: Cool the mixture, dilute with 5 mL of distilled water, and measure the absorbance at 540 nm using a microplate reader.[6]

  • Calculation: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] * 100

  • IC₅₀ Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Part 4: Data Interpretation & Mechanistic Insights

The primary output of an inhibition assay is the IC₅₀ value , which quantifies the potency of the inhibitor. A lower IC₅₀ indicates a more potent compound. However, this value alone does not describe the mechanism of inhibition.

To understand how the inhibitor interacts with the enzyme, enzyme kinetic studies are performed. By measuring the reaction rate at various substrate and inhibitor concentrations, one can determine the mode of inhibition:[17]

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change Vmax.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. This decreases Vmax but does not change Km.[6][17]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vmax and Km.[17]

These relationships are often visualized using a Lineweaver-Burk plot . Further mechanistic understanding is frequently achieved through molecular docking and dynamics simulations , which provide a computational model of how the inhibitor binds to the enzyme, highlighting key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for its activity.[5]

Conclusion

This compound is a powerful and validated starting material for the development of enzyme inhibitors. Its synthetic tractability, combined with the ability of its hydrazone derivatives to interact with a wide range of enzyme active sites, ensures its continued relevance in drug discovery. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize, screen, and characterize novel inhibitors based on this versatile scaffold.

References

  • Fair, R. J., & Tipton, P. A. (2018). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Archives of Biochemistry and Biophysics, 651, 37-44.
  • Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1039868. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Li, Y., et al. (2023). Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Shaik, A. B., et al. (2023). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. Scientific Reports, 13(1), 8196. [Link]

  • Aahman, M. A., et al. (2023). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. ChemistrySelect, 8(20), e202300588. [Link]

  • Bütün, G., et al. (2021). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279-1287. [Link]

  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 764. [Link]

  • Ibraheem, H. H., Suhail, K. F., & Hasan, S. S. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Al-Nahrain University, 21(2), 57-63. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8076. [Link]

  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 963-976. [Link]

  • Saouli, S., et al. (2022). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Molecules, 27(15), 4987. [Link]

  • Al-Salahi, R., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104098. [Link]

  • Akocak, S., et al. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 25(17), 3986. [Link]

  • Voskressensky, L. G., et al. (2023). Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes as potential casein kinase 2 (CK2) inhibitors. Russian Chemical Bulletin, 72(4), 931-939. [Link]

  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition. YouTube. [Link]

  • Han, M., et al. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Journal of Research in Pharmacy, 24(3), 329-340. [Link]

  • Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10. [Link]

Sources

Application Notes and Protocols for the Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, a hydrazone derivative of potential interest in medicinal chemistry and drug development. The protocol herein is presented with detailed, step-by-step instructions, grounded in established chemical principles, to ensure reproducibility and a high degree of purity in the final product. This guide is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative literature.

Introduction and Significance

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. They are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The synthesis of novel hydrazone derivatives is a key area of research in the pursuit of new therapeutic agents.

(E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate incorporates a furan moiety, a common scaffold in biologically active compounds, and a benzoate group, which can modulate the pharmacokinetic properties of the molecule. The synthesis of this specific hydrazone serves as an excellent case study for the reliable and efficient formation of the hydrazone linkage via the condensation of a hydrazine with an aldehyde.

Overall Synthesis Workflow

The synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate is a two-stage process. The first stage involves the preparation of the key intermediate, ethyl 4-hydrazinylbenzoate, from the commercially available ethyl 4-aminobenzoate. The second stage is the condensation of this hydrazine derivative with furan-2-carbaldehyde to yield the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of this compound cluster_stage2 Stage 2: Synthesis of Final Product A Ethyl 4-aminobenzoate B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Reduction (SnCl₂·2H₂O) C->D E This compound D->E G Condensation (Ethanol, Acetic Acid catalyst) E->G F Furan-2-carbaldehyde F->G H (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate G->H

Figure 1: Overall workflow for the synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Ethyl 4-aminobenzoateReagentSigma-Aldrich
Sodium Nitrite (NaNO₂)ACS ReagentFisher Scientific
Hydrochloric Acid (HCl), concentratedACS ReagentVWR
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)ACS ReagentAlfa Aesar
Furan-2-carbaldehyde99%Acros Organics
Ethanol (EtOH), absoluteACS ReagentPharmco
Glacial Acetic AcidACS ReagentJ.T. Baker
Diethyl EtherACS ReagentEMD Millipore
Sodium Bicarbonate (NaHCO₃)ACS ReagentMacron
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentEMD Millipore
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope LaboratoriesFor NMR analysis
Deuterated Dimethyl Sulfoxide (DMSO-d₆)NMR GradeCambridge Isotope LaboratoriesFor NMR analysis

Experimental Protocols

Stage 1: Synthesis of this compound

This procedure is adapted from established methods for the conversion of aromatic amines to hydrazines via a diazonium salt intermediate[1][2].

4.1.1. Diazotization of Ethyl 4-aminobenzoate

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 16.5 g (0.1 mol) of ethyl 4-aminobenzoate in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. The hydrochloride salt of the amine may precipitate.

  • In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 25 mL of water and cool it to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred amine suspension over a period of 30 minutes, ensuring the temperature of the reaction mixture does not rise above 5 °C. The formation of the diazonium salt will be indicated by a clearing of the initial suspension.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

4.1.2. Reduction of the Diazonium Salt

  • In a 1 L three-necked round-bottom flask, prepare a solution of 67.7 g (0.3 mol) of tin(II) chloride dihydrate in 120 mL of concentrated hydrochloric acid.

  • Cool this solution to 0 °C in an ice-salt bath.

  • Slowly add the previously prepared cold diazonium salt solution to the stirred tin(II) chloride solution over a period of approximately one hour. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt should form.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • To isolate the free hydrazine, suspend the filtered solid in 200 mL of water and carefully add a saturated solution of sodium bicarbonate until the pH of the mixture is approximately 8.

  • Extract the aqueous suspension with three 100 mL portions of diethyl ether.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield this compound as a solid. The crude product can be purified by recrystallization from a mixture of ethanol and water.

Stage 2: Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate

This stage involves the acid-catalyzed condensation of the synthesized this compound with furan-2-carbaldehyde to form the target hydrazone[3][4].

  • In a 100 mL round-bottom flask, dissolve 1.80 g (0.01 mol) of this compound in 30 mL of absolute ethanol.

  • To this solution, add 0.96 g (0.01 mol) of furan-2-carbaldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate as a crystalline solid[4].

Characterization of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 1.30 (t, 3H, -CH₃), 4.25 (q, 2H, -OCH₂-), 6.55 (dd, 1H, furan-H4), 6.80 (d, 1H, furan-H3), 7.05 (d, 2H, Ar-H), 7.75 (d, 1H, furan-H5), 7.80 (d, 2H, Ar-H), 8.05 (s, 1H, -N=CH-), 10.80 (s, 1H, -NH-).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 14.2 (-CH₃), 60.0 (-OCH₂-), 112.5 (furan-C4), 114.0 (furan-C3), 118.0 (Ar-C), 130.5 (Ar-C), 135.0 (-N=CH-), 145.0 (furan-C5), 148.0 (Ar-C), 152.0 (furan-C2), 165.5 (C=O).
FT-IR (KBr, cm⁻¹)ν: 3250-3300 (N-H stretch), 3100-3150 (aromatic C-H stretch), 2950-3000 (aliphatic C-H stretch), 1680-1700 (C=O stretch, ester), 1600-1620 (C=N stretch), 1500-1580 (aromatic C=C stretch).
Mass Spec (ESI-MS) m/z: [M+H]⁺ calculated for C₁₄H₁₄N₂O₃: 259.10; found: 259.10.

Safety and Handling

6.1. Reagent-Specific Hazards

  • Hydrazine Derivatives: Hydrazines and their derivatives are toxic and should be handled with extreme caution in a well-ventilated fume hood.[5][6] They are suspected carcinogens and can be absorbed through the skin.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.

  • Furan-2-carbaldehyde: This compound is harmful if swallowed or inhaled and causes skin and eye irritation.[7][8] It is also a suspected carcinogen.[8] All handling should be performed in a fume hood.

  • Concentrated Acids: Concentrated hydrochloric and glacial acetic acids are corrosive and can cause severe burns. Handle with appropriate care and PPE.

6.2. General Laboratory Safety

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

Issue Possible Cause Solution
Low yield in Stage 1Incomplete diazotization or reduction. Temperature control failure.Ensure the temperature is strictly maintained during diazotization. Use fresh SnCl₂·2H₂O.
Oily product in Stage 2Impurities in the starting materials or incomplete reaction.Ensure the purity of this compound. Increase the reflux time or add a few more drops of acetic acid.
Product does not crystallizeSupersaturated solution or presence of impurities.Scratch the inside of the flask with a glass rod to induce crystallization. Cool the solution in an ice bath. If impurities are suspected, purify by column chromatography.

Conclusion

The synthesis protocol detailed in this application note provides a reliable method for the preparation of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate. By following these step-by-step instructions and adhering to the specified safety precautions, researchers can confidently synthesize this compound for further investigation in their drug discovery and development programs. The provided characterization data serves as a benchmark for product validation.

References

  • Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin by spectroscopic fluorescence and molecular docking methods - ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structure Analysis, Small Cluster Geometries and Energy Study of (E)-Ethyl-4-(2-(thiofen-2-ylmethylene) hydrazinyl)benzoate | Request PDF - ResearchGate. Available at: [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. Available at: [Link]

  • Hydrazines | ToxFAQs™ | ATSDR - CDC. Available at: [Link]

Sources

Application Note: Molecular Docking Protocol for Ethyl 4-hydrazinylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a rigorous molecular docking protocol for ethyl 4-hydrazinylbenzoate (EHB) and its bioactive derivatives, specifically focusing on Schiff base (hydrazone) analogs.[1] Due to the nucleophilic nitrogen atoms in the hydrazine moiety, these derivatives frequently exhibit potent antimicrobial and anticancer activities. This guide uses Enoyl-ACP Reductase (InhA) —a critical target in Mycobacterium tuberculosis—as the primary case study to demonstrate the workflow, though the principles apply equally to EGFR (anticancer) and glucosidase (antidiabetic) targets.

Key Technical Focus:

  • Handling the flexibility and planarity of the hydrazone linker (-NH-N=CH-).[1]

  • Validating the active site definition in the presence of cofactors (e.g., NADH).

  • Standardizing RMSD-based validation for reproducibility.

Scientific Rationale & Mechanism

The this compound scaffold acts as a "pharmacophore carrier."[1] The ester group (ethyl benzoate) provides lipophilicity for membrane permeability, while the hydrazine tail allows for the attachment of aromatic aldehydes, creating a conjugated


-system.

In molecular docking, two critical factors must be controlled:

  • Tautomerism: The hydrazone linkage can exist in amido-iminol tautomeric forms.[1] For most physiological docking scenarios (pH 7.4), the neutral keto form is the dominant species and should be the starting geometry.

  • Cofactor Dependency: Targets like InhA require the presence of the NADH cofactor within the binding pocket before docking the ligand. Neglecting this leads to false-positive binding modes where the ligand occupies the cofactor's space.[1]

Experimental Workflow (Visualized)

DockingWorkflow cluster_0 Phase 1: Ligand Preparation cluster_1 Phase 2: Target Preparation cluster_2 Phase 3: Docking & Validation L1 2D Structure Generation (ChemDraw/Avogadro) L2 Geometry Optimization (DFT: B3LYP/6-31G*) L1->L2 L3 File Conversion (.pdb -> .pdbqt) L2->L3 D1 Grid Box Generation (Center: Co-crystal Ligand) L3->D1 P1 PDB Retrieval (Target: InhA, ID: 4TZK) P2 Clean & Repair (Remove Water, Retain NADH) P1->P2 P3 Add Polar Hydrogens & Gasteiger Charges P2->P3 P3->D1 D2 Run AutoDock Vina (Exhaustiveness: 32) D1->D2 D3 Validation (Re-docking RMSD < 2.0 Å) D2->D3

Figure 1: Integrated workflow for the molecular docking of EHB derivatives, highlighting the parallel preparation of ligand and protein target.

Detailed Protocol

Phase 1: Ligand Preparation (The "Key")

The hydrazone linker introduces a rotational barrier. Standard force fields often fail to capture the correct planarity of the conjugated system.

  • Structure Generation: Draw the this compound derivative (e.g., Schiff base with salicylaldehyde). Ensure the configuration of the imine double bond is E (trans), as this is the thermodynamically stable isomer.

  • Energy Minimization (Critical Step):

    • Initial Polish: Use MMFF94 force field in Avogadro to remove steric clashes.[1]

    • DFT Optimization: For publication-quality results, optimize the geometry using Gaussian or ORCA at the B3LYP/6-31G(d,p) level. This ensures the bond lengths of the hydrazine bridge (-NH-N=) are accurate.[1]

  • Charge Assignment: Assign Gasteiger partial charges. Ensure the total charge is 0 (unless a specific protonated state is required by pH).

  • Output: Save as ligand_opt.pdbqt.

Phase 2: Protein Target Preparation (The "Lock")

We will use Enoyl-ACP Reductase (InhA) , a validated target for hydrazide-based antituberculars.[1]

  • Retrieval: Download PDB ID 4TZK (Crystal structure of InhA with an inhibitor).

  • Cleaning:

    • Remove all water molecules (solvent).

    • RETAIN the NADH cofactor. The active site is defined by the interface of the protein and NADH. Removing NADH will invalidate the docking.

    • Remove the co-crystallized inhibitor (save it separately as ref_ligand.pdb for validation).

  • Protonation: Add polar hydrogens using AutoDock Tools (ADT) or PyMOL. This is vital for the Tyr158 residue, which forms a critical H-bond with hydrazide derivatives.[1]

  • Output: Save as protein_clean.pdbqt.

Phase 3: Grid Generation & Docking[1]
  • Grid Box Definition:

    • Center the grid box on the coordinates of the removed co-crystallized ligand.

    • Dimensions:

      
       Å.[1] This provides enough space for the ethyl tail of the benzoate to rotate without leaving the pocket.
      
  • Execution (AutoDock Vina):

    • --exhaustiveness 32: High exhaustiveness is required because the ethyl ester chain adds rotatable bonds that increase the search complexity.

    • --num_modes 10: Generate top 10 poses.

Phase 4: Validation (Self-Correcting Step)

Before analyzing your new derivatives, you must validate the protocol:

  • Dock the ref_ligand.pdb (prepared in Phase 2) back into protein_clean.pdbqt.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Pass Criteria: RMSD

    
     Å. If RMSD > 2.0 Å, adjust the Grid Box size or check if the NADH cofactor shifted during preparation.
    

Data Presentation & Analysis

When reporting results for EHB derivatives, summarize the data to highlight the structure-activity relationship (SAR).

Table 1: Representative Docking Results (InhA Target)
Compound IDR-Group (Aldehyde)Binding Affinity (kcal/mol)Key InteractionsValidation Status
Ref (4TZK) Co-crystal Ligand-9.8H-bond: Tyr158, NADHRMSD: 1.2 Å
EHB-01 Phenyl-7.5Hydrophobic: Phe149Validated
EHB-02 2-OH-Phenyl (Salicyl)-8.9H-bond: Tyr158 (OH group)Validated
EHB-03 4-NO2-Phenyl-8.2Pi-Stacking: Phe149Validated
Interaction Analysis Guide
  • Hydrazone Nitrogen (-NH-): Look for H-bond donation to the backbone carbonyl of Met98 or side chain of Tyr158 .[1]

  • Ester Carbonyl (C=O): Often acts as an H-bond acceptor from water networks (if included) or polar residues.[1]

  • Ethyl Group: Should reside in the hydrophobic pocket formed by Leu218 and Met199 .

References

  • Antioxidant & DFT Studies: Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Source: PMC / NIH.[1] [Link]

  • Antitubercular Targeting (InhA): Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives. Source: PubMed Central.[1] [Link]

  • Schiff Base Docking Protocols: Synthesis, Structural Characterization, Biological Effects and Molecular Docking Study of New Schiff Base Ligands. Source: PubMed.[1][2] [Link]

  • Chemical Data & Toxicity: this compound | C9H12N2O2 | PubChem Data. Source: PubChem.[1][3] [Link][1]

Sources

Application Note: Preparation of Ethyl 4-hydrazinylbenzoate Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

Ethyl 4-hydrazinylbenzoate hydrochloride (also known as 4-hydrazinobenzoic acid ethyl ester hydrochloride) is a critical aryl hydrazine intermediate. It serves as a primary building block in the Fischer Indole Synthesis for the production of triptan-class antimigraine drugs and non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin analogs.

Unlike simple aryl hydrazines, the presence of the ethyl ester moiety requires specific chemoselective protocols. Direct reaction of the ester with hydrazine hydrate typically results in the formation of the hydrazide (attack at the carbonyl) rather than the hydrazine (substitution on the ring). Therefore, this protocol utilizes the Diazotization-Reduction route starting from ethyl 4-aminobenzoate (Benzocaine), ensuring the preservation of the ester functionality while installing the hydrazine group on the aromatic ring.

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the conversion of the aniline amine to a diazonium salt, followed by reduction to the hydrazine. Stannous chloride (SnCl₂) is selected as the reducing agent over sulfites to allow for a "one-pot" acidic workup that yields the stabilized hydrochloride salt directly.

ReactionScheme Benzocaine Ethyl 4-aminobenzoate (Benzocaine) Diazonium Aryldiazonium Intermediate Benzocaine->Diazonium 1. NaNO2, HCl < 5°C (Diazotization) Product This compound Hydrochloride Diazonium->Product 2. SnCl2 / HCl Reduction

Figure 1: Reaction scheme illustrating the transformation of Benzocaine to the target hydrazine salt.

Safety Assessment (Critical)

  • Hydrazine Derivatives: Known carcinogens and skin sensitizers. All weighing and handling must occur in a fume hood. Double-gloving (Nitrile) is recommended.

  • Diazonium Salts: Potentially explosive if allowed to dry or warm rapidly. Keep in solution at < 5°C and proceed immediately to reduction.

  • Tin(II) Chloride: Corrosive and an irritant. Reacts exothermically with oxidizers.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
Ethyl 4-aminobenzoate 165.191.0Starting Material
Sodium Nitrite (NaNO₂) 69.001.1Diazotizing Agent
Tin(II) Chloride Dihydrate 225.632.5 - 3.0Reducing Agent
Conc. HCl (37%) 36.46ExcessSolvent/Reactant
Ethanol (Cold) 46.07N/AWashing Solvent
Equipment
  • 3-neck Round Bottom Flask (250 mL or 500 mL)

  • Mechanical Stirrer (Magnetic stirring may fail due to thick precipitate)

  • Internal Thermometer (Digital preferred)

  • Ice/Salt Bath (-10°C capacity)

  • Addition Funnel (Pressure-equalizing)

Detailed Experimental Protocol

Step 1: Salt Formation and Diazotization

Objective: Convert the aniline to the electrophilic diazonium species.

  • Charge: In a 3-neck flask, suspend 16.5 g (100 mmol) of Ethyl 4-aminobenzoate in 40 mL of water .

  • Acidification: Slowly add 40 mL of Conc. HCl . The amine will dissolve as the hydrochloride salt, potentially reprecipitating as a fine suspension.

  • Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath.

  • Diazotization: Dissolve 7.6 g (110 mmol) of NaNO₂ in 15 mL of water . Add this solution dropwise to the reaction flask.

    • Critical Process Parameter (CPP): Maintain internal temperature < 5°C .

    • Endpoint: The solution should become clear (yellow/orange). Stir for an additional 15 minutes.

    • Validation: Test with starch-iodide paper (turns blue/black instantly indicating excess HNO₂).

Step 2: Reduction (The Fischer Method)

Objective: Reduce the N≡N bond to the hydrazine -NH-NH₂.

  • Preparation of Reductant: In a separate beaker, dissolve 56.4 g (250 mmol) of SnCl₂·2H₂O in 50 mL of Conc. HCl . Cool this solution to < 0°C.

  • Addition: Add the cold SnCl₂ solution to the diazonium mixture in one portion (or rapidly via addition funnel) with vigorous stirring.

    • Observation: A distinct color change (often to deep red/brown then fading) will occur, accompanied by nitrogen evolution (foaming).

  • Crystallization: Remove the cooling bath and allow the mixture to warm to room temperature (20-25°C) over 60 minutes. The target hydrochloride salt will precipitate as a white to off-white solid.

  • Aging: Stir at room temperature for 2 hours to ensure complete crystallization.

Step 3: Isolation and Purification
  • Filtration: Filter the solid under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake with cold dilute HCl (10 mL) followed by cold ethanol (20 mL) to remove residual tin salts.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ or NaOH pellets.

  • Recrystallization (Optional): If high purity is required, recrystallize from Ethanol/Water (9:1).

Process Control & Troubleshooting

Use this logic flow to address common synthesis failures.

Troubleshooting Start Problem Detected NoPpt No Precipitate formed after SnCl2 addition Start->NoPpt Oily Product is Oily/Sticky Start->Oily Color Product is Dark Brown Start->Color Concentrate solution under\nvacuum (do not heat >40°C) Concentrate solution under vacuum (do not heat >40°C) NoPpt->Concentrate solution under\nvacuum (do not heat >40°C) Solvent too high Add conc. HCl to\nforce Common Ion Effect Add conc. HCl to force Common Ion Effect NoPpt->Add conc. HCl to\nforce Common Ion Effect Acidity too low Triturate with cold Ether\nor EtOAc Triturate with cold Ether or EtOAc Oily->Triturate with cold Ether\nor EtOAc Impurities present Recrystallize with\nActivated Charcoal Recrystallize with Activated Charcoal Color->Recrystallize with\nActivated Charcoal Oxidation occurred Check NaNO2 addition temp\n(Was it >5°C?) Check NaNO2 addition temp (Was it >5°C?) Color->Check NaNO2 addition temp\n(Was it >5°C?) Decomposition

Figure 2: Troubleshooting decision tree for synthesis and isolation.

Characterization & Validation

The identity of the product must be confirmed to distinguish it from the starting material (Benzocaine) and the potential hydrazide byproduct.

TechniqueExpected SignalInterpretation
Appearance White to pale beige crystalline powderOxidized samples turn pink/brown.
Melting Point Dec. > 150°C (Salt)Free base melts ~118°C. Sharp MP indicates purity.
¹H-NMR (DMSO-d₆) δ 1.30 (t, 3H, -CH₃)Ethyl ester intact.
δ 4.25 (q, 2H, -OCH₂-)Ethyl ester intact.
δ 6.90 (d, 2H, Ar-H)Ortho to hydrazine.
δ 7.80 (d, 2H, Ar-H)Ortho to ester.
δ 8-10 (broad s) -NH-NH₃⁺ protons (Exchangeable).
IR Spectroscopy ~1710 cm⁻¹ (C=O stretch)Ester carbonyl (Strong).
~3200-3400 cm⁻¹N-H stretching (Broad).

Note on Stability: The hydrochloride salt is significantly more stable than the free base. However, it should still be stored at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

References

  • Restrepo, J., et al. "Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride."[1][2][3] Journal of Molecular Structure, vol. 1177, 2019, pp. 363-370.[1]

  • PubChem. "this compound."[4] National Library of Medicine.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

Application Notes and Protocols: Laboratory Scale Synthesis of 4-Hydrazinobenzoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydrazinobenzoic acid and its esters are versatile intermediates in organic synthesis, playing a crucial role in the development of pharmaceuticals and other bioactive molecules.[1] The presence of both a hydrazine and a carboxylic acid ester functional group on a benzene ring makes it a valuable building block for constructing complex heterocyclic compounds.[1] Notably, derivatives of 4-hydrazinobenzoic acid have shown a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[2]

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-hydrazinobenzoic acid ethyl ester. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The synthesis involves a two-step process starting from the readily available ethyl 4-aminobenzoate (also known as benzocaine): diazotization of the primary amine followed by reduction of the resulting diazonium salt to the corresponding hydrazine.[1][3]

Chemical Principles and Reaction Mechanism

The synthesis of 4-hydrazinobenzoic acid ethyl ester from ethyl 4-aminobenzoate is a classic example of aromatic amine chemistry. The overall transformation can be broken down into two key stages:

1. Diazotization: The primary aromatic amine of ethyl 4-aminobenzoate is converted into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with sodium nitrite.[4] The acid (e.g., hydrochloric acid) reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), which is the active electrophile that reacts with the amino group.[4] The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step without isolation.[5]

2. Reduction: The diazonium salt is then reduced to the corresponding hydrazine.[3] While several reducing agents can be employed, this protocol will focus on the use of tin(II) chloride (SnCl₂) in a concentrated acidic medium.[6] Tin(II) chloride is an effective reducing agent for this transformation, providing the desired hydrazine derivative in good yield.[6] Other reducing agents like sodium sulfite or sodium bisulfite can also be used.[3][7]

The overall reaction scheme is as follows:

  • Step 1: Diazotization of Ethyl 4-aminobenzoate

    H₂NC₆H₄CO₂C₂H₅ + NaNO₂ + 2HCl → [N₂⁺C₆H₄CO₂C₂H₅]Cl⁻ + NaCl + 2H₂O

  • Step 2: Reduction of the Diazonium Salt

    [N₂⁺C₆H₄CO₂C₂H₅]Cl⁻ + 4[H] (from SnCl₂/HCl) → H₂NNHC₆H₄CO₂C₂H₅·HCl + H₂O

  • Step 3: Neutralization

    H₂NNHC₆H₄CO₂C₂H₅·HCl + NaOH → H₂NNHC₆H₄CO₂C₂H₅ + NaCl + H₂O

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Workup & Purification cluster_end Final Product Start Ethyl 4-aminobenzoate Reagents1 NaNO2, HCl (0-5 °C) Start->Reagents1 Reacts with Diazotization Formation of Diazonium Salt Reagents2 SnCl2·2H2O, HCl Diazotization->Reagents2 Reduced by Reagents1->Diazotization To form Reduction Reduction to Hydrazine Hydrochloride Workup Neutralization & Extraction Reduction->Workup Processed via Reagents2->Reduction Yielding Purification Recrystallization Workup->Purification Followed by End 4-Hydrazinobenzoic Acid Ethyl Ester Purification->End To obtain pure

Caption: Synthetic workflow for 4-hydrazinobenzoic acid ethyl ester.

Experimental Protocol

Materials and Reagents
Material/ReagentFormulaMolar Mass ( g/mol )CAS NumberPurity/Grade
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.1994-09-7≥98%
Sodium NitriteNaNO₂69.007632-00-0ACS Reagent, ≥97%
Hydrochloric AcidHCl36.467647-01-0Concentrated (37%)
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6510025-69-1≥98%
Sodium HydroxideNaOH40.001310-73-2Pellets, ≥97%
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous, ≥99%
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Granular, ≥99%
EthanolC₂H₅OH46.0764-17-595% or Absolute
Distilled WaterH₂O18.027732-18-5---
IceH₂O18.02------
Step-by-Step Procedure

Part 1: Diazotization of Ethyl 4-aminobenzoate

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 8.26 g (0.05 mol) of ethyl 4-aminobenzoate in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring. A fine precipitate of the hydrochloride salt of ethyl 4-aminobenzoate may form.

  • In a separate beaker, prepare a solution of 3.60 g (0.052 mol) of sodium nitrite in 15 mL of water.

  • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine solution, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 20-30 minutes.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15 minutes.

  • Perform a starch-iodide paper test to confirm the presence of excess nitrous acid (a blue-black color indicates a positive test). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained. This diazonium salt solution should be used immediately in the next step.

Part 2: Reduction of the Diazonium Salt

  • In a 500 mL beaker, prepare a solution of 28.2 g (0.125 mol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid. Stir until the salt is completely dissolved.

  • Cool this solution in an ice bath to below 10 °C.

  • Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred tin(II) chloride solution. The addition should be done in portions to control any potential exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt should form.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, dilute hydrochloric acid.

Part 3: Isolation and Purification of the Free Hydrazine

  • Transfer the filter cake (the hydrazine hydrochloride salt) to a beaker containing 100 mL of water.

  • Cool the suspension in an ice bath and slowly add a 20% aqueous solution of sodium hydroxide with stirring until the mixture is alkaline (pH > 9). This will liberate the free hydrazine base.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation under reduced pressure.

  • Recrystallize the crude solid product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure 4-hydrazinobenzoic acid ethyl ester as a solid.

  • Dry the purified crystals in a desiccator.

Expected Yield and Product Characteristics
ParameterExpected Value
Theoretical Yield9.01 g
Typical Experimental Yield7.2 - 8.1 g (80-90%)
AppearanceDark red to very dark red solid[8]
Melting Point~118 °C[8]

Characterization of 4-Hydrazinobenzoic Acid Ethyl Ester

Spectroscopic Data
  • ¹H NMR (CDCl₃, δ in ppm): The proton NMR spectrum is expected to show signals for the aromatic protons, the ethyl ester protons (a quartet and a triplet), and the hydrazine protons.

  • ¹³C NMR (CDCl₃, δ in ppm): The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group.

  • IR (KBr, cm⁻¹): The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazine group, the C=O stretching of the ester, and the aromatic C-H and C=C stretching vibrations.

Safety Precautions and Waste Disposal

General Safety:

  • This procedure must be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene), must be worn at all times.[9]

  • An emergency eyewash station and safety shower should be readily accessible.

Chemical-Specific Hazards:

  • Hydrazine and its derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic.[10] Avoid inhalation of dust and vapors, and prevent skin and eye contact.[10][11] In case of contact, immediately flush the affected area with copious amounts of water.[10]

  • Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

  • Tin(II) Chloride: Corrosive and may cause skin and eye irritation.

  • Diethyl Ether: Highly flammable. Ensure there are no open flames or ignition sources in the vicinity.

Waste Disposal:

  • All chemical waste, including aqueous and organic filtrates, should be collected in appropriately labeled waste containers.

  • Hydrazine-containing waste should be treated as hazardous and disposed of according to institutional and local regulations. One method for neutralizing small spills of hydrazine solutions is to dilute with water and then treat with an oxidizing agent like calcium hypochlorite solution.[9]

Conclusion

The protocol detailed above provides a reliable and reproducible method for the laboratory-scale synthesis of 4-hydrazinobenzoic acid ethyl ester. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, and adhering to the prescribed safety measures, researchers can obtain this valuable synthetic intermediate in high yield and purity. The successful synthesis and characterization of this compound will enable its use in a wide array of research and development applications, particularly in the field of medicinal chemistry.

References

  • CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents. (n.d.).
  • Carbazic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • indazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 4-Hydrazinobenzoic acid - Carl ROTH. (n.d.). Retrieved from [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Flow in situ formation of hydrazine derivatives from diazonium salts. - ResearchGate. (n.d.). Retrieved from [Link]

  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • DIAZONIUM SALTS. (n.d.). Retrieved from [Link]

  • Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • 3: Esterification (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]

  • Diazonium compound - Wikipedia. (n.d.). Retrieved from [Link]

  • CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents. (n.d.).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved from [Link]

  • Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved from [Link]

  • New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid: Impact of Solvent and Limitation I. (n.d.). Retrieved from [Link]

  • New evidence for the mechanism of the tin(II) chloride catalyzed reactions of vicinal diols with diazodiphenylmethane in 1,2-dimethoxyethane - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. (n.d.). Retrieved from [Link]

  • (PDF) Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • RU2203885C2 - Method of synthesis of para-aminobenzoic acid ethyl ester - Google Patents. (n.d.).

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Ethyl 4-hydrazinylbenzoate in the synthesis of plant protection products

[1]

Abstract & Strategic Value

Ethyl 4-hydrazinylbenzoate (E4HB) is a bifunctional building block critical to the discovery and process development of modern plant protection products. Its structure combines a nucleophilic hydrazine moiety with an electrophilic ester "handle," allowing for the rapid construction of N-aryl pyrazoles —a pharmacophore ubiquitous in protoporphyrinogen oxidase (PPO) inhibiting herbicides, succinate dehydrogenase inhibitor (SDHI) fungicides, and phenylpyrazole insecticides.[1]

This guide details the handling, stability, and synthetic protocols for utilizing E4HB (CAS 14685-90-6) and its hydrochloride salt (CAS 24270-72-8) to generate high-purity heterocyclic cores.[1]

Chemical Profile & Handling

Safety Warning: Hydrazine derivatives are potential sensitizers and should be handled in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

PropertySpecification
Compound Name This compound
CAS No.[1][2][3] (Free Base) 14685-90-6
CAS No.[1][3] (HCl Salt) 24270-72-8
Molecular Weight 180.21 g/mol (Free Base)
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water
Storage 2–8°C under inert atmosphere (Ar/N₂).[1] Hygroscopic.

Expert Insight - Stability: The free base of E4HB is prone to air oxidation, turning brown upon extended exposure to atmospheric oxygen. For reproducible GMP-like workflows, use the Hydrochloride salt . It offers superior shelf-stability and crystallinity.[1] When the free base is required, generate it in situ by treating the salt with mild base (NaHCO₃ or NaOAc) directly in the reaction vessel.

Core Application: Regioselective Synthesis of N-Aryl Pyrazoles

The primary utility of E4HB is the formation of the 1-aryl-pyrazole core.[1] The reaction with 1,3-dicarbonyls is the industry standard, but regioselectivity remains a common failure point when using unsymmetrical substrates (e.g., ethyl acetoacetate).[1]

Mechanism & Pathway

The hydrazine nitrogen (N1) acts as the primary nucleophile. In unsymmetrical diketones, the reaction outcome is dictated by the interplay between the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl centers.

PyrazoleSynthesisE4HBThis compound(Nucleophile)HydrazoneIntermediateHydrazoneE4HB->Hydrazone Condensation(EtOH, Reflux)Diketone1,3-Dicarbonyl(Electrophile)Diketone->HydrazoneCyclizationCyclization(- H₂O)Hydrazone->Cyclization Acid Cat.(HCl/AcOH)PyrazoleN-Aryl PyrazoleProductCyclization->Pyrazole

Figure 1: General reaction pathway for the condensation of E4HB with 1,3-dicarbonyls.[1]

Protocol A: Synthesis of Ethyl 1-(4-(ethoxycarbonyl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

This protocol demonstrates the reaction with a symmetrical precursor (Ethyl diacetoacetate equivalent) to avoid regioisomer issues, serving as a robust training reaction or standard preparation.[1]

Reagents:

  • This compound HCl: 10.0 mmol (2.17 g)[1]

  • Ethyl acetoacetate (or derivative): 11.0 mmol[1]

  • Ethanol (Absolute): 50 mL

  • Sodium Acetate (anhydrous): 12.0 mmol (to neutralize HCl salt)[1]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound HCl (2.17 g) in Ethanol (40 mL).

  • Neutralization: Add Sodium Acetate (0.98 g). Stir for 10 minutes at room temperature. The suspension may clear slightly or change texture as the free base is liberated.

  • Addition: Add the 1,3-dicarbonyl substrate (11.0 mmol) dropwise over 5 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The hydrazine starting material (polar, stains with ninhydrin/anisaldehyde) should disappear.

  • Workup: Cool the reaction to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove salts.

    • Scenario B (Solution): Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (50 mL), wash with water (20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Expected Yield: 85–95%[1]

Advanced Application: Controlling Regioselectivity

When reacting E4HB with unsymmetrical 1,3-dicarbonyls (e.g., R1-CO-CH2-CO-R2 where R1 ≠ R2), two isomers are possible.

  • Kinetic Control: The terminal nitrogen (NH2) of the hydrazine attacks the most reactive carbonyl (usually the ketone over the ester, or the less sterically hindered ketone).

  • Thermodynamic Control: Extended reflux or acidic conditions may equilibrate the mixture to the thermodynamically stable isomer.

Decision Matrix for Regiocontrol:

VariableRecommendationMechanism
Solvent Acetic Acid (Glacial)Promotes rapid protonation/dehydration, often favoring the 5-substituted isomer via the more stable hydrazone intermediate.[1]
Solvent Ethanol (Neutral)Slower reaction; allows kinetic attack at the most electrophilic carbon.[1]
Catalyst HCl (Cat.)[1]Accelerates cyclization; useful if the intermediate hydrazone is stable and isolable.

Late-Stage Functionalization (The "Handle")

Once the pyrazole core is formed, the ethyl ester on the phenyl ring serves as a protected carboxylic acid. This is crucial for agrochemical synthesis, as many active ingredients require a polar group or a sulfonamide linkage at this position.

Protocol B: Hydrolysis to Benzoic Acid Derivative

  • Dissolution: Dissolve the Pyrazole-Ester intermediate (5.0 mmol) in THF (20 mL) and Water (10 mL).

  • Saponification: Add LiOH·H₂O (15.0 mmol).

  • Reaction: Stir at 40°C for 4 hours.

  • Quench: Acidify with 1M HCl to pH 2–3. The carboxylic acid product usually precipitates.

  • Isolation: Filter and dry. This acid is now ready for coupling with amines (e.g., to form sulfonamides common in PPO inhibitors).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these standard markers.

1H NMR (DMSO-d6) Diagnostic Signals:

  • Hydrazine Starting Material:

    • δ 1.30 (t, 3H, Ester-CH3)[1]

    • δ 4.25 (q, 2H, Ester-CH2)[1]

    • δ 6.8–7.8 (AA'BB' system, 4H, Phenyl)[1]

    • Key: Broad singlets for NH/NH2 (exchangeable).

  • Pyrazole Product:

    • Disappearance: Broad NH/NH2 signals.

    • Appearance: Singlet at ~6.0–6.5 ppm (Pyrazole-H4) if using a diketone without a substituent at the 4-position.[1]

    • Shift: The phenyl protons often shift downfield due to the electron-withdrawing nature of the formed pyrazole ring.

HPLC Method (Generic Agrochemical Purity):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)[1]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV 254 nm.

  • Retention: E4HB elutes early (polar); Pyrazole products elute later (more lipophilic).[1]

References

  • Compound Data: National Center for Biotechnology Information. (2023).[4][5] PubChem Compound Summary for CID 792992, this compound. Retrieved from [Link]

  • Reaction Methodology: Heller, S. T., & Natarajan, S. R. (2006).[6] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. (Methodology adapted for hydrazine condensation).[7][8] Retrieved from [Link]

  • Regioselectivity Insights: Singh, S. P., et al. (2013). Regioselectivity in the synthesis of 1-aryl-3,5-bis(het)arylpyrazoles. Journal of Organic Chemistry. (Context on regiocontrol in hydrazine condensations). Retrieved from [Link]

  • Safety Data: Carl Roth. (2021).[5] Safety Data Sheet: 4-Hydrazinobenzoic acid. (Analogous safety data for handling). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 4-hydrazinylbenzoate. As a key intermediate in the development of pharmaceuticals and other advanced materials, achieving a high yield and purity of this compound is critical. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis.

Synthesis Overview: The Diazotization-Reduction Pathway

The most common and reliable method for synthesizing this compound is a two-step process starting from ethyl 4-aminobenzoate. The primary amine is first converted to a diazonium salt, which is then reduced to the desired hydrazine derivative. This pathway, while effective, requires careful control of reaction conditions to prevent side reactions and maximize yield.

Core Reaction Scheme

The synthesis proceeds as follows:

  • Diazotization: Ethyl 4-aminobenzoate is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the intermediate ethyl 4-(diazoniophenyl)benzoate salt.

  • Reduction: The diazonium salt is then reduced, typically using stannous chloride (SnCl₂) in an acidic medium, to yield this compound, which is often isolated as its hydrochloride salt for improved stability.[1]

ReactionWorkflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction A Ethyl 4-aminobenzoate B Ethyl 4-(diazoniophenyl)benzoate (Intermediate) A:e->B:w  NaNO₂ / HCl  0-5 °C C This compound HCl (Final Product) B:e->C:w  SnCl₂ / HCl   Troubleshooting cluster_diag Diagnostic Steps cluster_sol Potential Solutions Start Low Final Yield Temp Check Temperature Control (0-5 °C for Diazotization) Start->Temp Reagents Verify Reagent Quality & Stoichiometry Start->Reagents Workup Review Workup/Isolation (pH, Extraction) Start->Workup Purity Analyze Product Purity (Color, Form) Start->Purity Sol_Temp Use Ice/Salt Bath Slow Reagent Addition Temp->Sol_Temp Sol_Reagents Use Fresh NaNO₂/SnCl₂ Ensure Acid Excess Reagents->Sol_Reagents Sol_Workup Optimize pH Adjustment Efficient Extraction Workup->Sol_Workup Sol_Purity Recrystallize Product Use Activated Carbon Purity->Sol_Purity

Caption: A logical flow for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

  • What is the best starting material?

    • High-purity ethyl 4-aminobenzoate is the standard and most effective starting material. [2][3]Its purity is crucial as impurities can interfere with the sensitive diazotization step.

  • Can I use a different reducing agent?

    • Yes, other reducing agents can be used, though stannous chloride is common due to its effectiveness. Sodium sulfite or sodium metabisulfite are alternative options that can also yield good results. [4]The choice may depend on cost, availability, and downstream purification considerations, as different agents result in different inorganic byproducts.

  • How should I store the final product?

    • This compound and its hydrochloride salt should be stored in a tightly sealed container in a cool, dry, and dark place. Hydrazines as a class can be sensitive to air and light, so storage under an inert gas like argon or nitrogen is recommended for long-term stability.

  • What analytical techniques are best for product confirmation?

    • A combination of techniques is recommended for unequivocal characterization:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. [1] * FT-IR Spectroscopy: To identify key functional groups (e.g., N-H stretches of the hydrazine, C=O of the ester). [1] * Mass Spectrometry: To confirm the molecular weight.

      • Melting Point: To assess purity; a sharp melting point close to the literature value indicates high purity.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative example. All work should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Materials:

  • Ethyl 4-aminobenzoate (10.0 g, 60.5 mmol)

  • Concentrated Hydrochloric Acid (~37%)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Deionized Water

Step 1: Diazotization

  • In a 500 mL flask, dissolve 10.0 g of ethyl 4-aminobenzoate in 60 mL of water and 15 mL of concentrated HCl.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Separately, prepare a solution of 4.4 g (63.8 mmol) of sodium nitrite in 20 mL of water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 30 minutes, ensuring the temperature never exceeds 5 °C.

  • Stir the resulting solution for an additional 20 minutes at 0-5 °C. This pale yellow solution containing the diazonium salt should be used immediately in the next step.

Step 2: Reduction and Isolation

  • In a separate 1 L beaker, dissolve 34.2 g (151.3 mmol) of stannous chloride dihydrate in 30 mL of concentrated HCl. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold stannous chloride solution with continuous stirring. A thick white precipitate should form.

  • After the addition is complete, allow the mixture to stand at room temperature for 1 hour.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

  • Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture.

  • Dry the resulting white crystalline product, this compound hydrochloride, in a vacuum oven.

Table 1: Key Reaction Parameters
ParameterRecommended ValueRationale
Diazotization Temp. 0-5 °CPrevents decomposition of nitrous acid and the diazonium salt.
NaNO₂ Molar Ratio 1.05 - 1.1 eqEnsures complete conversion of the primary amine.
SnCl₂ Molar Ratio ~2.5 eqProvides sufficient reducing power for complete conversion.
Workup pH (initial) > 10 (if isolating free base)Precipitates tin salts for removal.
Final pH (for HCl salt) 1-2Ensures precipitation of the hydrochloride salt.

References

  • CN102311362A - Method for preparing ethyl hydrazinoacetate hydrochloride - Google Patents. Google Patents.
  • CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents. Google Patents.
  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. SciRP.org. Available at: [Link]

  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride | Request PDF. ResearchGate. Available at: [Link]

  • CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents. Google Patents.
  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Quora. Available at: [Link]

  • Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. Available at: [Link]

  • Carbazic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Al-Nahrain University. Available at: [Link]

  • This compound | C9H12N2O2 | CID 792992 - PubChem. NIH. Available at: [Link]

  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. Available at: [Link]

  • A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations. ResearchGate. Available at: [Link]

  • 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Lumen Learning. Available at: [Link]

  • Safety Data Sheet: 4-Hydrazinobenzoic acid. Carl ROTH. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of (E)-Ethyl-4-(2-(Furan-2-Ylmethylene)hydrazinyl)benzoate, Crystal Structure, and Studies of Its Interactions With Human Serum Albumin by Spectroscopic Fluorescence and Molecular Docking Methods. Amanote Research. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 4-Hydrazinylbenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of ethyl 4-hydrazinylbenzoate by recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical purification step.

Introduction to Recrystallization of this compound

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For this compound, a compound of interest in pharmaceutical synthesis, achieving high purity is paramount. This guide offers practical, experience-driven advice to optimize the recrystallization process.

The process of recrystallization involves dissolving the impure solid in a hot solvent to the point of saturation, followed by gradual cooling to allow the formation of pure crystals, leaving impurities behind in the solution (mother liquor).[1]

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.

Question 1: My crude this compound has a distinct yellow or brown color. How can I remove these colored impurities?

Answer:

Colored impurities in crude this compound often arise from the oxidation of the hydrazine functional group or from side reactions during synthesis, such as the formation of azo compounds from the diazonium salt precursor. Aryl hydrazines are known to be sensitive to air and can darken over time.[2]

Recommended Protocol:

  • Activated Carbon Treatment: After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a small amount of activated carbon (charcoal) to the hot solution. Use approximately 1-2% of the solute's weight.

  • Hot Filtration: Swirl the hot solution with the activated carbon for a few minutes to allow for adsorption of the colored impurities. Perform a hot gravity filtration to remove the carbon. This step is crucial and must be done quickly to prevent premature crystallization.

  • Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Causality Explained: Activated carbon has a high surface area and can adsorb large, colored, and polar impurity molecules. The hot filtration step physically separates the carbon and the adsorbed impurities from your product solution.

Question 2: I'm getting a very low yield of crystals after recrystallization. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue in recrystallization and can be attributed to several factors.

Potential Causes & Solutions:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This keeps more of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. If you've already used too much, you can evaporate some of the solvent to concentrate the solution.[3]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap the desired compound in the mother liquor.

    • Solution: Allow the hot solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Slow cooling promotes the growth of larger, purer crystals.[4]

  • Inappropriate solvent choice: The solvent may be too good at dissolving your compound even at low temperatures.

    • Solution: Re-evaluate your solvent choice. An ideal solvent will have high solubility for this compound at high temperatures and low solubility at low temperatures.[5]

Question 3: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is more common with low-melting point solids or when using solvent mixtures where the composition changes during heating.[5] The reported melting point for this compound is 118 °C.

Solutions:

  • Increase the amount of solvent: The solution might be too concentrated, causing the solute to come out of solution at a higher temperature. Add more hot solvent to decrease the saturation point.

  • Lower the cooling temperature of the solution: Try to induce crystallization at a temperature below the melting point of your compound.

  • Change the solvent system: If oiling out persists, a different solvent or solvent pair should be investigated. Using a solvent with a lower boiling point might be beneficial.

  • For mixed solvent systems: Oiling out can occur if the addition of the "insoluble" solvent causes the solubility to drop too rapidly. Try adding the insoluble solvent at a slightly lower temperature or use a different solvent pair.

Question 4: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer:

The absence of crystal formation indicates that the solution is not supersaturated.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[4]

  • Concentrate the Solution: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

  • Re-evaluate the Solvent: It's possible the chosen solvent is simply too effective at keeping the compound in solution, even at low temperatures. If all else fails, evaporate the solvent completely and attempt the recrystallization with a different solvent system.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent must be determined experimentally. However, based on the structure of this compound (an aromatic ester with a polar hydrazine group), good starting points are:

  • Ethanol or Ethanol/Water mixtures: Ethanol is a versatile polar solvent. For compounds like this compound, a mixed solvent system of ethanol and water can be effective. The compound should be dissolved in the minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy.

  • Ethyl Acetate/Hexane mixtures: This is another common mixed solvent system for compounds of intermediate polarity. Ethyl acetate would be the "soluble" solvent, and hexane the "insoluble" solvent.[6]

The choice depends on the specific impurities present. A systematic approach to solvent screening is recommended.

Solvent Selection Workflow

G cluster_0 Solvent Screening Start Select Potential Solvents (e.g., Ethanol, Ethyl Acetate, Water, Hexane) Test_Solubility Test solubility of a small amount of crude product in each solvent at room temperature and boiling. Start->Test_Solubility Ideal_Solvent Ideal Single Solvent? (Low solubility cold, high solubility hot) Test_Solubility->Ideal_Solvent Single_Solvent_Recrystallization Perform Recrystallization with Single Solvent Ideal_Solvent->Single_Solvent_Recrystallization Yes Mixed_Solvent Consider Mixed Solvent System Ideal_Solvent->Mixed_Solvent No Select_Pair Select a miscible solvent pair: one where compound is soluble (e.g., Ethanol) and one where it is insoluble (e.g., Water) Mixed_Solvent->Select_Pair Mixed_Solvent_Recrystallization Perform Mixed Solvent Recrystallization Select_Pair->Mixed_Solvent_Recrystallization

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Q2: What are the common impurities I should be aware of when purifying this compound?

A2: The impurities will depend on the synthetic route. A common synthesis involves the diazotization of ethyl 4-aminobenzoate followed by reduction.[7] Potential impurities include:

  • Unreacted ethyl 4-aminobenzoate: The starting material for the synthesis.

  • Side-products from diazotization: Diazonium salts can undergo side reactions, leading to phenolic compounds or other colored byproducts, especially if the temperature is not well-controlled.

  • Oxidation products: The hydrazine group is susceptible to oxidation, which can lead to the formation of colored impurities, especially upon exposure to air.[2]

Q3: How can I confirm the purity of my recrystallized this compound?

A3: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A pure compound will have a sharp melting point that corresponds to the literature value (118 °C). A broad melting point range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: Can confirm the presence of key functional groups (e.g., N-H, C=O, aromatic C-H).

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, it is important to handle this compound with care. According to safety data, it is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[8] Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid creating dust.

  • Store away from oxidizing agents.

III. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound (Example with Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding hot ethanol dropwise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Mixed-Solvent Recrystallization of this compound (Example with Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing.

Recrystallization Workflow Diagram

G cluster_1 Recrystallization Process Start Crude this compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Decolorize Add Activated Carbon (if needed) Dissolve->Decolorize Cool Slowly Cool Filtrate Dissolve->Cool No impurities/color Hot_Filter Hot Gravity Filtration (if needed) Decolorize->Hot_Filter Hot_Filter->Cool Crystallize Crystals Form Cool->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Caption: A step-by-step workflow for the recrystallization of this compound.

IV. Quantitative Data Summary

SolventPolarityExpected Solubility at Room Temp.Expected Solubility at BoilingRecrystallization Suitability
WaterHighLowModeratePotentially good as an anti-solvent in a mixed system.
EthanolHighModerateHighGood potential as a single solvent or in a mixed system with water.
Ethyl AcetateMediumModerateHighGood potential as the "soluble" solvent in a mixed system with a non-polar solvent.
HexaneLowVery LowLowGood potential as the "insoluble" solvent (anti-solvent) in a mixed system.
DichloromethaneMediumHighHighLikely too soluble for effective recrystallization.

References

Sources

Stability issues of ethyl 4-hydrazinylbenzoate during storage

[1]

Product: Ethyl 4-hydrazinylbenzoate (E4HB) CAS: 14685-90-6 (Free Base) | 40566-85-6 (Hydrochloride Salt) Synonyms: 4-Hydrazinobenzoic acid ethyl ester; 4-Ethoxycarbonylphenylhydrazine.[1][2]

Visual Inspection & Degradation Diagnosis

Issue: "My compound has turned from off-white to yellow, brown, or red."

Root Cause Analysis: Oxidative Dehydrogenation

The hydrazine moiety (

11
  • The Mechanism: The hydrazine group loses hydrogen atoms to form diazenes (diimides) and eventually azo compounds (

    
    ).[1]
    
  • The Color: These oxidized azo-dimers possess extended

    
    -conjugation systems that absorb blue/UV light, resulting in the characteristic yellow-to-brown discoloration.[1]
    
  • Impact: While the ester tail remains intact, the active hydrazine "warhead" is neutralized, leading to failed coupling reactions (e.g., Fischer Indole Synthesis).

Pathway Diagram

The following diagram illustrates the degradation flow from storage exposure to impurity formation.

OxidationPathwayE4HBE4HB (Active)Colorless/WhiteIntermediateRadical/DiazeneIntermediateE4HB->Intermediate -2H (Oxidation)TriggersTriggers:Oxygen (Air)Light / HeatTrace MetalsTriggers->IntermediateImpurityAzo Dimer (Inert)Yellow/Brown ImpurityIntermediate->Impurity Dimerization

Figure 1: Oxidative degradation pathway of aryl hydrazines upon storage exposure.

Form Selection: Hydrochloride Salt vs. Free Base

Issue: "The material is not dissolving in my organic solvent" or "The melting point does not match the literature."

Troubleshooting Protocol: You must confirm which form of E4HB you possess. The stability and solubility profiles are drastically different.

FeatureE4HB Hydrochloride (HCl Salt)E4HB Free Base
CAS 40566-85-614685-90-6
Physical State Crystalline Solid (Stable)Low-melting Solid or Oil (Unstable)
Color White / Off-whitePale yellow (darkens rapidly)
Solubility Water, Methanol, DMSODichloromethane, Ethyl Acetate, Toluene
Storage +4°C to RT (Desiccated)-20°C (Inert Atmosphere Essential)
Reactivity Requires neutralization (base) to reactReady to react (Nucleophilic)
Protocol: Converting HCl Salt to Free Base (In-Situ)

Do not store the free base long-term.[1] Generate it immediately before use.

  • Suspend: Place E4HB-HCl in the reaction solvent (e.g., Ethanol or Toluene).

  • Neutralize: Add 1.05 equivalents of a mild base (e.g., Sodium Acetate or Triethylamine).

  • Verify: The suspension will change character (salt dissolves or NaCl precipitates).

  • React: Add your electrophile (aldehyde/ketone) immediately.[1]

Purification & Recovery Guide

Issue: "I need to clean up an oxidized batch."

Scientific Rationale: Oxidized impurities (azo dimers) are much less polar than the hydrazine and often less soluble in polar protic solvents. Recrystallization exploits this solubility difference.[3]

Method A: Recrystallization (For HCl Salt)

Best for removing colored oxidation products.[1]

  • Solvent System: Ethanol : Water (9:1 ratio).

  • Dissolution: Heat solvent to boiling. Add E4HB-HCl until saturation.

    • Tip: If the solution is dark brown, add activated charcoal, stir for 5 mins, and hot-filter through Celite.

  • Crystallization: Cool slowly to Room Temperature, then to 4°C.

  • Collection: Filter the white plates/needles. Wash with cold Ethanol.

  • Drying: Vacuum dry over

    
     or silica gel (hygroscopic).
    
Method B: Flash Chromatography (For Free Base)

Use only if recrystallization fails.[1] Hydrazines streak on silica.[1]

  • Stationary Phase: Silica Gel (neutralized).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (3:1) + 1% Triethylamine .[1]

    • Note: The Triethylamine prevents the hydrazine from binding irreversibly to acidic silica sites.

  • Visualization: UV (254 nm) or P-Anisaldehyde stain (Hydrazines turn orange/red).[1]

Storage Best Practices

Issue: "How do I prevent degradation in the future?"

To maximize shelf-life, you must disrupt the Fire Triangle of Chemical Instability : Oxygen, Moisture, and Heat.

  • Inert Atmosphere: Always backfill storage vials with Argon or Nitrogen.

    • Why? Argon is heavier than air and provides a better "blanket" for the solid than Nitrogen.

  • Temperature:

    • HCl Salt: 2–8°C is sufficient.

    • Free Base: Must be stored at -20°C.[1]

  • Container: Amber glass vials with Teflon-lined caps.

    • Why? Amber glass blocks UV light; Teflon prevents leaching of plasticizers which can react with hydrazines.

FAQ: Chemical Reactivity

Q: Can I use E4HB in Fischer Indole Synthesis? A: Yes. However, E4HB is an electron-deficient hydrazine (due to the ester group).[1]

  • Implication: It is less nucleophilic than phenylhydrazine. You may need a stronger acid catalyst (e.g.,

    
     or Polyphosphoric Acid) or higher temperatures to drive the hydrazone formation and subsequent sigmatropic rearrangement [1].
    

Q: Is the ester group stable? A: Generally, yes. However, avoid storing in strong aqueous base (NaOH/KOH), which will hydrolyze the ethyl ester to the carboxylic acid (4-hydrazinobenzoic acid).[1] If you observe a new spot on TLC at the baseline (highly polar), you have likely hydrolyzed the ester.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (Fundamental mechanism of aryl hydrazines).
  • Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213.[1] Link

  • Sigma-Aldrich. (n.d.).[1] Ethyl 4-aminobenzoate Safety Data Sheet (Benzocaine - Note: Comparative structural stability). Link

  • PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine. Link

How to avoid oxidation of the hydrazine moiety in experiments

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Oxidation of Hydrazine Moieties

Introduction: The "Silent" Oxidation Problem

Researchers often encounter a recurring issue with hydrazine-containing compounds (


): the material turns yellow or brown upon standing, or yields drop inexplicably during workup. This is almost invariably due to the oxidation of the hydrazine moiety to an azo compound  (

) or decomposition into nitrogen gas (

).

Hydrazines are potent reducing agents. Thermodynamically, they "want" to lose electrons to become stable dinitrogen. This guide treats the prevention of this oxidation not as a matter of luck, but as a rigorous control of three variables: Oxygen , pH , and Metal Catalysts .

Module 1: The Mechanism of Failure

To prevent oxidation, you must understand how it happens. It is rarely a direct reaction with


 alone; it is almost always a radical chain reaction catalyzed by trace metals.
The Oxidation Pathway

The oxidation of hydrazine involves a 4-electron transfer. The critical step is the initial single-electron transfer (SET) to form the hydrazyl radical.

HydrazineOxidation Hydrazine Hydrazine (R-NH-NH2) Radical Hydrazyl Radical (R-NH-NH•) Hydrazine->Radical -e-, -H+ (Cu²⁺/Fe³⁺ cat.) Diimide Diimide/Azo (R-N=NH) Radical->Diimide -e-, -H+ Azo Azo Compound (R-N=N-R) Diimide->Azo Dimerization Decomp Decomposition (N2 Gas + Hydrocarbons) Diimide->Decomp Unstable R

Figure 1: The oxidative cascade. Note that trace metals (Cu, Fe) lower the activation energy for the first step, making the reaction rapid even in ambient air.

Module 2: Troubleshooting & FAQs

Category A: Reaction Conditions & Setup

Q: My hydrazine starting material is white, but the reaction mixture turns yellow immediately. Why? A: This is the tell-tale sign of azo formation . Azo compounds (


) are chromophores (dyes).
  • Root Cause: Dissolved oxygen in your solvent or trace metal contamination.

  • Solution:

    • Degas Solvents: Sparging with

      
       for 10 minutes is insufficient for sensitive hydrazines. Use the Freeze-Pump-Thaw  method (3 cycles) for all solvents.
      
    • Chelation: Add 1–5 mol% EDTA (Ethylenediaminetetraacetic acid) to aqueous or polar organic reactions. This sequesters trace

      
       and 
      
      
      
      ions that catalyze the radical formation.

Q: Can I use standard silica gel chromatography for purification? A: Proceed with extreme caution.

  • Risk: Silica gel is slightly acidic and often contains trace iron impurities. The high surface area promotes oxidative decomposition.

  • Fix:

    • Pre-treat silica with 1% Triethylamine (TEA) to neutralize acidity.

    • Elute quickly; do not let the compound sit on the column.

    • Preferred: Use Alumina (neutral) or recrystallization if possible.

Q: Does pH matter? A: Yes. Hydrazines are most stable in their protonated form (


).
  • The Trap: At high pH (basic), the hydrazine is a free base and highly nucleophilic/reducing, making it prone to oxidation.

  • The Strategy: If your synthesis allows, keep the hydrazine protonated (as an HCl or TFA salt) until the very moment it needs to react.

Category B: Synthetic Strategy (Protection)[1][2]

Q: I cannot maintain an inert atmosphere during the entire workup. How do I protect the moiety? A: Use a protective group (PG) that masks the susceptible nitrogen.

Protective Group (PG)StructureStabilityDeprotectionNotes
Boc (tert-butyloxycarbonyl)

High (Air stable)Acid (HCl/Dioxane or TFA)Best for general use. Forms stable carbazates.
Cbz (benzyloxycarbonyl)

HighHydrogenolysis (

)
Avoid:

can reduce the N-N bond, destroying the hydrazine. Use acid (HBr/AcOH) instead.
Phthalimide Phth=N-NH-RVery HighHydrazine or MethylamineExcellent for masking primary amines, but deprotection requires hydrazine (ironic).
Troc (trichloroethoxycarbonyl)

HighZn/Acetic AcidGood orthogonal group if acid sensitivity is an issue.

Module 3: Critical Protocols

Protocol 1: The "Schlenk" Transfer (Anaerobic Handling)

Use this when transferring free hydrazine bases or deprotected intermediates.

  • Preparation: Ensure all glassware is oven-dried and hot-assembled under vacuum.

  • Cycling: Cycle the receiving flask 3 times (Vacuum

    
     Nitrogen).
    
  • Cannula Setup:

    • Insert a long stainless steel needle (cannula) into the source flask (under positive

      
       pressure).
      
    • Purge the cannula: Let a stream of solvent/gas flow through the tip for 15 seconds to eject air.

    • Insert the tip into the receiving flask (through a septum).[1][2]

  • Transfer: Insert a short "bleed" needle into the receiving flask's septum to relieve pressure.[1] The pressure differential will drive the liquid over without ever touching air.

SchlenkTransfer cluster_precaution Critical Checkpoints Source Source Flask (Positive N2 Pressure) Cannula Cannula (Double-Tipped Needle) Source->Cannula Liquid pushed by N2 Receiver Receiving Flask (Vented via Bleed Needle) Cannula->Receiver Anaerobic Transfer P1 Purge Cannula Tip Before Insertion P2 Maintain Positive Pressure (Bubbler Active)

Figure 2: Anaerobic transfer workflow. Failure to purge the cannula tip (P1) is the most common cause of oxidation.

Protocol 2: Anaerobic Deprotection of Boc-Hydrazines

Removing the Boc group generates the sensitive free hydrazine. This must be done without oxygen.

  • Setup: Place Boc-hydrazine in a Schlenk flask. Cycle

    
    /Vacuum 3 times.
    
  • Solvent: Add degassed MeOH or Dioxane via syringe.

  • Acid: Add degassed 4M HCl in Dioxane via syringe.

  • Reaction: Stir under

    
     flow.
    
  • Workup (The Trick): Do not neutralize with aqueous base in open air (which generates the oxidizable free base).

    • Option A (Isolation as Salt): Precipitate the hydrazine hydrochloride salt with dry diethyl ether (degassed). Filter under

      
      .[3] The salt is stable.
      
    • Option B (In-situ Use): Evaporate volatiles (HCl/Dioxane) under high vacuum. Redissolve the residue in the next reaction solvent and add base (e.g., DIPEA) only when the next electrophile is present and the system is inert.

Module 4: Decision Matrix

Use this logic flow to determine your troubleshooting steps.

DecisionMatrix Start Problem: Low Yield / Discoloration Color Is the mixture Yellow/Brown? Start->Color YesColor Oxidation Likely Color->YesColor Yes NoColor Check NMR/MS Color->NoColor No MetalCheck Did you add EDTA? YesColor->MetalCheck AddEDTA Add EDTA (trace metals) MetalCheck->AddEDTA No Degas Review Degassing (Freeze-Pump-Thaw) MetalCheck->Degas Yes SaltCheck Is it a free base? Degas->SaltCheck MakeSalt Convert to HCl Salt SaltCheck->MakeSalt Yes

Figure 3: Troubleshooting decision tree for hydrazine stability.

References

  • Kuhn, L. P., & Wellman, C. (1964). The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. DTIC. Link

    • Key Finding: Establishes that EDTA completely suppresses metal-catalyzed hydrazine oxid
  • Fisher Scientific. Amine Protection / Deprotection Protocols. Link

    • Key Finding: Standard protocols for Boc removal and handling.
  • Schlenk Line Survival Guide. Cannula Transfer Techniques. Link

    • Key Finding: Detailed visual guide for anaerobic transfers essential for free hydrazines.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives. Link

    • Key Finding: Overview of synthetic methods and stability of hydrazine deriv
  • Su, Y., et al. (2020).[4][5] Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines. Synthesis. Link

    • Key Finding: Demonstrates the ease of converting hydrazines to azo compounds (what we want to avoid) and confirms the azo chromophore color.

Sources

Technical Support Center: Optimizing Coupling Reactions with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving aldehydes and ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these fundamental transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.

Foundational Principles: Reactivity and Selectivity

Understanding the inherent reactivity of aldehydes and ketones is paramount. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and a more electron-deficient carbonyl carbon.[1][2] This difference in reactivity can be exploited to achieve chemoselectivity in reactions involving molecules with both functional groups.

Key Coupling Reactions at a Glance
Reaction TypeDescriptionKey Reagents
Grignard Reaction Forms carbon-carbon bonds by adding an organomagnesium compound to the carbonyl group.[3][4]Grignard reagents (R-MgX)
Wittig Reaction Converts aldehydes and ketones into alkenes using a phosphorus ylide.[5][6][7]Wittig reagents (Ph₃P=CHR)
Reductive Amination Forms amines by reacting a carbonyl compound with an amine in the presence of a reducing agent.[8][9][10]Amine, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)
Aldol Condensation A reaction between two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then dehydrate.[11][12]Base or acid catalyst
Transition Metal-Catalyzed Couplings Various reactions catalyzed by transition metals like palladium, nickel, and rhodium to form new C-C bonds.[13][14]Transition metal catalyst, ligands, base

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Low or No Product Yield

Q: My Grignard reaction is failing, and I'm recovering most of my starting material. What could be the issue?

A: Grignard reagents are extremely sensitive to moisture.[15] The most common cause of failure is the presence of water in your glassware or solvents, which will quench the Grignard reagent.

  • Causality: The Grignard reagent is a strong base and will readily react with any protic source, such as water or alcohols, in an acid-base reaction that is much faster than the desired nucleophilic addition to the carbonyl.

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware: Oven-dry all glassware overnight and cool it under a stream of dry nitrogen or in a desiccator immediately before use.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q: My Wittig reaction is giving a low yield of the desired alkene. Why might this be happening?

A: Several factors can contribute to low yields in a Wittig reaction, including the stability of the ylide and steric hindrance.

  • Causality: Sterically hindered ketones react more slowly, especially with stabilized ylides.[7] The choice of base and solvent can also significantly impact the efficiency of ylide formation and its subsequent reaction.

  • Troubleshooting Steps:

    • Ylide Generation: Ensure complete formation of the ylide before adding the carbonyl compound. This can often be visualized by a distinct color change.

    • Choice of Base: For unstabilized ylides, strong bases like n-butyllithium or sodium hydride are necessary. For stabilized ylides, weaker bases such as potassium tert-butoxide can be used.

    • Alternative Reagents: For sterically hindered ketones, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields in these cases.[7]

Undesired Side Reactions

Q: In my reductive amination with a primary amine, I'm observing significant amounts of a dialkylated product. How can I improve the selectivity?

A: The formation of a dialkylated amine is a common side reaction.[16]

  • Causality: The initially formed secondary amine can be more nucleophilic than the starting primary amine and can react with another equivalent of the aldehyde to form a tertiary amine.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of the primary amine to favor the formation of the desired secondary amine.[16]

    • Stepwise Procedure: First, form the imine by reacting the aldehyde and primary amine, and then add the reducing agent. This can sometimes improve selectivity.[16]

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a milder and more selective reducing agent for reductive aminations compared to sodium cyanoborohydride (NaBH₃CN).[16]

Q: My aldol condensation is producing a complex mixture of products. What is causing this?

A: The formation of multiple products in an aldol condensation is often due to a lack of control over which carbonyl acts as the nucleophile (enolate) and which acts as the electrophile.

  • Causality: If both carbonyl compounds have α-hydrogens, they can both form enolates, leading to a mixture of self-condensation and cross-condensation products.

  • Troubleshooting Steps:

    • Directed Aldol Reaction: Use a pre-formed lithium enolate (using a strong, non-nucleophilic base like LDA) of one carbonyl partner, and then add the second carbonyl compound.

    • Substrate Choice: Use a carbonyl compound without α-hydrogens (e.g., benzaldehyde, formaldehyde) as the electrophilic partner.

    • Milder Conditions: Sometimes, using a milder base or lower reaction temperatures can improve selectivity.

Chemoselectivity Issues

Q: I have a molecule with both an aldehyde and a ketone. How can I selectively react with the aldehyde?

A: Aldehydes are inherently more reactive than ketones.[1] This can be exploited for selective reactions.

  • Causality: The carbonyl carbon of an aldehyde is less sterically hindered and more electrophilic than that of a ketone.[1]

  • Troubleshooting Steps:

    • Stoichiometry and Temperature Control: Use one equivalent of the nucleophile at a low temperature. The more reactive aldehyde will react preferentially.

    • Protecting Groups: If high selectivity is crucial, protect the ketone as a ketal, which is stable to many nucleophilic reagents.[17][18][19][20] After the reaction with the aldehyde is complete, the ketal can be removed by acidic hydrolysis.[17][20]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for a Grignard reaction?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents. They must be scrupulously dry to prevent quenching the Grignard reagent.[15]

Q2: How can I monitor the progress of my coupling reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: My Wittig reagent is not dissolving well. What should I do?

A3: The solubility of phosphonium salts can be an issue. Ensure you are using an appropriate solvent, typically THF or DMSO. Gentle warming can sometimes aid dissolution, but be cautious as some ylides are thermally unstable.

Q4: Can I use a protecting group for an aldehyde?

A4: Yes, aldehydes can be protected, most commonly as acetals.[17][18][19][20][21] Cyclic acetals formed from diols are particularly stable.[20]

Q5: What is the role of an acid catalyst in acetal formation?

A5: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[17] It also facilitates the elimination of water.

Experimental Protocols

General Procedure for a Grignard Reaction
  • Assemble oven-dried glassware under an inert atmosphere (N₂ or Ar).

  • Add magnesium turnings to the reaction flask.

  • Add a small portion of a solution of the alkyl/aryl halide in anhydrous ether or THF.

  • Initiate the reaction (slight warming or addition of a small crystal of iodine may be necessary).

  • Once the reaction has started, add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the Grignard reagent has formed, cool the solution and add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise.

  • After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.

General Procedure for a Wittig Reaction
  • Under an inert atmosphere, suspend the phosphonium salt in anhydrous THF or ether.

  • Cool the suspension in an ice bath and add a strong base (e.g., n-BuLi) dropwise.

  • Allow the mixture to warm to room temperature and stir until the ylide has formed (often indicated by a color change).

  • Cool the ylide solution and add a solution of the aldehyde or ketone dropwise.

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC).

  • Quench the reaction with water and extract the product.

  • The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.

Visualizing Reaction Pathways

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Temp, Time) Start->CheckConditions CheckPurity Assess Starting Material Purity Start->CheckPurity SideReactions Investigate Potential Side Reactions CheckReagents->SideReactions Incorrect Stoichiometry Optimize Systematically Optimize Parameters CheckReagents->Optimize Reagents OK CheckConditions->SideReactions Harsh Conditions CheckConditions->Optimize Conditions OK CheckPurity->SideReactions Impurities Catalyzing Side Reactions CheckPurity->Optimize Purity OK SideReactions->Optimize

Caption: A decision-making workflow for troubleshooting low-yielding coupling reactions.

Catalytic Cycle for a Generic Transition Metal-Catalyzed Cross-Coupling

CatalyticCycle A LnM(0) B LnM(II)(R)(X) A->B Oxidative Addition (R-X) C LnM(II)(R)(R') B->C Transmetalation (R'-M') C->A Reductive Elimination D Product (R-R') C->D

Caption: A simplified catalytic cycle for a transition metal-catalyzed cross-coupling reaction.

References

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • YouTube. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals. Retrieved from [Link]

  • Chinese Chemical Society. (2022). Transition metal-catalyzed conversion of aldehydes to ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Michigan State University. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Cross-coupling reactions with esters, aldehydes, and alcohols. Retrieved from [Link]

  • ACS Publications. (2019). Development of a Strategy for Linear-Selective Cu-Catalyzed Reductive Coupling of Ketones and Allenes for the Synthesis of Chiral γ-Hydroxyaldehyde Equivalents. Retrieved from [Link]

  • MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Coupling between Aromatic Aldehydes and Ketones or Imines by Copper Catalysis. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldol Condensation. Retrieved from [Link]

  • SpringerLink. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • YouTube. (2019). acetals and ketals as protecting groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Aldol Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the Wittig olefination on aldehydes I and II, and ketone III.... Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Reddit. (n.d.). Why don't Grignards deprotonate aldehydes and ketones instead of reacting with the carbonyl?. Retrieved from [Link]

  • YouTube. (2025). Aldol Condensation Worked Practice Questions + TRICK!. Retrieved from [Link]

  • Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses.... Retrieved from [Link]

  • Pearson. (n.d.). Aldol Condensation Practice Problems. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Retrieved from [Link]

  • JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Heterocyclic Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for heterocyclic chemistry. As specialists in synthetic organic chemistry, we understand that the formation of heterocyclic rings is a cornerstone of modern drug discovery and materials science. However, these elegant transformations can often be plagued by frustratingly low yields.

This guide is designed to move beyond simple procedural lists. It aims to provide you, our fellow researchers and chemists, with a deeper, mechanistically-grounded understanding of why a reaction might be failing and how to logically troubleshoot it. We will explore the causality behind common issues and provide actionable, field-proven strategies to enhance your reaction outcomes.

Part 1: General Troubleshooting Guide

This section addresses broad issues applicable to a wide range of heterocyclic ring-forming reactions.

Q1: My reaction is sluggish or not proceeding to completion. Where do I start my investigation?

A1: An incomplete reaction is one of the most common hurdles. Before making drastic changes, it's crucial to assess the fundamentals. The root cause often lies in suboptimal reaction conditions or the purity of your reagents.[1]

Initial Checks & The "Why":

  • Reagent & Solvent Purity: Impurities, especially water or residual acid/base from a previous step, can poison catalysts or initiate side reactions.[2] Many condensation reactions that form heterocycles are equilibria that generate water; the presence of water at the start can inhibit the reaction from proceeding forward.

    • Causality: Latent moisture can hydrolyze sensitive intermediates or deactivate water-sensitive catalysts like Lewis acids. Ensure solvents are rigorously dried, especially for reactions involving organometallics or strong bases.[3]

  • Reaction Temperature: Temperature is a critical parameter that dictates the reaction rate.[3]

    • Causality: An insufficient temperature may fail to overcome the activation energy for the key ring-closing step. Conversely, excessive heat can lead to the degradation of starting materials, intermediates, or the final product, often visible as "tarring" or complex mixtures on a TLC plate.[4] A systematic temperature screen is often a worthwhile investment.

  • Atmosphere Control: Many reagents and intermediates, particularly in syntheses involving electron-rich systems or organometallic catalysts, are sensitive to oxygen and moisture.

    • Causality: Oxygen can lead to oxidative side products. Proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) are essential to prevent these unwanted pathways.[3]

  • Mixing Efficiency: For heterogeneous reactions (e.g., those involving a solid-supported catalyst or poorly soluble reagents), inefficient stirring can be a major bottleneck.

    • Causality: Poor mixing leads to a low effective concentration at the reaction interface, slowing down the reaction rate and potentially leading to localized overheating or decomposition.[1]

Q2: My TLC plate shows complete consumption of starting material, but the yield of my desired product is low and I see multiple new spots. How can I improve selectivity?

A2: This scenario points towards the formation of side products, a frequent challenge in heterocycle synthesis. The key is to understand the plausible alternative reaction pathways and adjust conditions to favor the desired cyclization.

Strategies to Enhance Selectivity:

  • Catalyst Choice: The nature of the catalyst (both Brønsted and Lewis acids are common) is paramount.

    • Causality: A very strong acid might promote undesired side reactions like polymerization or decomposition.[5] Screening a panel of catalysts with varying acidity (e.g., moving from H₂SO₄ to p-TsOH, or from AlCl₃ to a milder Lewis acid like Sc(OTf)₃) can dramatically improve selectivity.[6] The combination of a Lewis acid with an N-heterocyclic carbene (NHC) catalyst has also been shown to enhance reactivity and selectivity in certain cases.[7]

  • Solvent Effects: The solvent does more than just dissolve reactants; it actively influences the reaction pathway by solvating intermediates and transition states.

    • Causality: In reactions involving charged intermediates, solvent polarity is critical. Polar aprotic solvents (like DMF or DMSO) can stabilize charged intermediates without interfering with nucleophilicity, while polar protic solvents (like ethanol or water) can form hydrogen bonds with nucleophiles, potentially dampening their reactivity.[8][9] Switching from a protic to an aprotic solvent, or vice versa, can fundamentally alter the reaction outcome.

  • Protecting Groups: If your starting materials contain multiple reactive functional groups, a protecting group strategy may be necessary.

    • Causality: Protecting groups "mask" a functional group, preventing it from participating in undesired reactions.[10][11] For instance, protecting a competing nucleophilic amine with a Boc or Cbz group can ensure that cyclization occurs at the desired position.[12] The ideal protecting group is easily installed, stable to the reaction conditions, and readily removed afterward.[10]

Part 2: Troubleshooting Specific Heterocyclic Syntheses

Let's apply these principles to some classic and widely used reactions.

Q3: My Paal-Knorr pyrrole synthesis is giving me a furan byproduct. How can I prevent this?

A3: The formation of a furan is the most common side reaction in the Paal-Knorr synthesis of pyrroles.[5] This occurs when the 1,4-dicarbonyl starting material undergoes acid-catalyzed cyclization and dehydration on its own, before reacting with the amine.

Mechanistic Insight & Solutions:

  • The Competing Reaction: The intramolecular cyclization of the dicarbonyl to form the furan is also acid-catalyzed. Your goal is to favor the initial formation of the hemiaminal (from the amine and one carbonyl) and its subsequent cyclization.

  • Solution 1: Control Acidity: Excessively strong acidic conditions (pH < 3) can favor furan formation.[5] Using milder catalysts like acetic acid or even running the reaction neat can often suppress the furan byproduct.

  • Solution 2: Increase Amine Nucleophilicity/Concentration: Ensure your amine is sufficiently nucleophilic. If you are using an electron-poor amine, it may react too sluggishly. Using a slight excess of the amine can also help push the equilibrium towards the desired pyrrole pathway.

G cluster_0 Paal-Knorr Troubleshooting Start Low Pyrrole Yield Furan Byproduct Detected Check_pH Is Reaction pH < 3? Action_MilderAcid Action: Switch to milder acid (e.g., Acetic Acid) or run neat Check_Amine Is Amine Electron-Poor or Hindered? Action_Amine Action: Use slight excess of amine or consider a more nucleophilic amine Success Improved Pyrrole Yield

Q4: My Fischer Indole Synthesis is producing a complex mixture or "tar". What are the likely causes?

A4: The Fischer indole synthesis is notorious for its sensitivity to reaction conditions, especially temperature and acid strength.[4] Tar formation is typically a sign of product or intermediate decomposition under harsh conditions.

Key Parameters to Control:

  • Temperature Management: This is often the most critical factor. The key[4][4]-sigmatropic rearrangement requires thermal energy, but excessive heat will degrade the sensitive intermediates.

    • Causality: High temperatures can promote polymerization and other undefined decomposition pathways.[13] It is essential to find the "sweet spot." A temperature screen from 80°C up to the reflux temperature of the solvent is a good starting point.

  • Acid Catalyst: Both the type and concentration of the acid are crucial.

    • Causality: While the reaction is acid-catalyzed, too much or too strong an acid can accelerate decomposition.[13] Polyphosphoric acid (PPA) is often effective as it acts as both a catalyst and a dehydrating agent.[14] Lewis acids like ZnCl₂ can also be effective and sometimes offer milder conditions.[14]

  • Consider Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) can be highly effective for the Fischer indole synthesis.

    • Causality: Microwaves provide rapid and uniform heating throughout the reaction mixture, which can significantly reduce reaction times from hours to minutes.[15][16] This shorter exposure to high temperatures often minimizes byproduct formation and improves yields.[17][18]

Q5: The yield in my Pictet-Spengler reaction is poor despite using a strong acid catalyst. What am I missing?

A5: While the Pictet-Spengler reaction is acid-catalyzed, the key step is an electrophilic aromatic substitution (the cyclization of the iminium ion onto the aromatic ring). The success of this step is highly dependent on the electronic nature of the aromatic ring.

Electronic and Mechanistic Considerations:

  • Ring Activation: The aromatic ring must be sufficiently electron-rich to attack the iminium ion intermediate.

    • Causality: If the β-arylethylamine contains electron-withdrawing groups on the aromatic ring, the cyclization step will be slow or may not occur at all. Conversely, electron-donating groups (like alkoxy or hydroxyl groups) strongly activate the ring and facilitate the reaction, sometimes allowing it to proceed even under physiological pH conditions.[19]

  • Iminium Ion Formation: The reaction begins with the formation of a Schiff base, which is then protonated to form the reactive iminium ion.[20] This step is an equilibrium.

    • Causality: If the aldehyde or ketone reactant is sterically hindered or electronically deactivated, the initial condensation to form the iminium ion can be slow. Ensuring this step proceeds efficiently is critical for the overall reaction success.

G cluster_pictet Pictet-Spengler Logic Start Low Yield in Pictet-Spengler Check_Ring Aromatic Ring Electron-Rich? Check_Iminium Iminium Formation Efficient? Problem_Ring Problem: Ring Deactivated. Cyclization is slow. Problem_Iminium Problem: Condensation is slow. Low concentration of reactive intermediate. Solution Optimize Conditions: - Use activated substrates - Screen catalysts (Lewis/Brønsted) - Remove water

Part 3: Frequently Asked Questions (FAQs)

Q: How critical is water removal in condensation-based heterocycle syntheses?

A: It is absolutely critical. Most ring-forming condensation reactions (like the Paal-Knorr or Pictet-Spengler) generate water as a byproduct. Since these are often equilibrium reactions, the presence of water can drive the reaction backward, reducing your yield. Using a Dean-Stark trap to azeotropically remove water, or adding chemical water scavengers like molecular sieves or chlorotrimethylsilane, can significantly improve reaction outcomes.[21][22]

Q: I'm struggling to purify my highly polar heterocyclic product. What are my options?

A: Purifying polar, often basic, heterocycles can be challenging. Standard silica gel chromatography can lead to streaking and poor recovery due to strong interactions with the acidic silica surface.

  • Modify the Mobile Phase: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent can neutralize the acidic sites on the silica gel, leading to much better peak shapes.[23]

  • Switch the Stationary Phase: Consider using a different stationary phase. Alumina (neutral or basic) is often a better choice for basic compounds.[23] Alternatively, reversed-phase chromatography (C18) with a polar-modified stationary phase can be very effective for separating polar compounds.[24][25]

Q: When is it advantageous to switch from conventional heating to microwave synthesis?

A: Microwave synthesis is particularly advantageous for reactions that require high temperatures but are prone to thermal decomposition over long periods.[16] The rapid, uniform heating provided by microwaves can accelerate the desired reaction significantly, minimizing the time the product is exposed to harsh conditions.[17][26] This often leads to cleaner reaction profiles, higher yields, and drastically reduced reaction times.[18]

Part 4: Experimental Protocols

Protocol 1: Small-Scale Parallel Solvent Screening

This protocol allows for the rapid determination of an optimal solvent for a given reaction.

Materials:

  • Starting materials A and B

  • Catalyst

  • A panel of anhydrous solvents (e.g., Toluene, THF, Dioxane, DMF, DMSO, Acetonitrile)

  • Small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • TLC plates and appropriate eluent system

Procedure:

  • In separate, labeled vials, add starting material A (e.g., 0.1 mmol).

  • To each vial, add 1 mL of a different anhydrous solvent from your panel.

  • Add the catalyst (e.g., 10 mol%) to each vial.

  • Finally, add starting material B (e.g., 0.12 mmol) to each vial.

  • Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot and spotting it on a TLC plate.

  • Compare the TLC plates to identify the solvent that gives the fastest conversion and the cleanest reaction profile (fewest side products).

SolventDielectric ConstantTypeTypical Observation
Toluene2.4Non-polarGood for non-polar reactants; allows for azeotropic water removal.
THF7.6Polar AproticGood general-purpose solvent for a range of polarities.[22]
Acetonitrile37.5Polar AproticCan stabilize charged intermediates.
DMF36.7Polar AproticHigh boiling point, excellent solvating power for polar species.
DMSO47.2Polar AproticVery high boiling point, can accelerate SₙAr and nucleophilic reactions.
Acetic Acid6.2Polar ProticCan act as both a solvent and a catalyst.[4]

References

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • National Institutes of Health (NIH). (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. [Link]

  • Royal Society of Chemistry (RSC). (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. [Link]

  • DiVA portal. (2003). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. [Link]

  • PubMed Central (PMC). (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • AFINITICA. Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • MDPI. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. [Link]

  • ACS Publications. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • ACS Publications. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. [Link]

  • PubMed Central (PMC). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • UT Southwestern. Protecting Groups in Organix Synthesis. [Link]

  • MDPI. Lewis Acid catalysis in the Synthesis of Small Molecules: Carbon-Nitrogen bond formation. [Link]

  • Royal Society of Chemistry (RSC). (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]

  • YouTube. (2018). Nucleophilicity and Solvent Effects. [Link]

  • SciSpace. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Royal Society of Chemistry (RSC). (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • ACS Publications. An Eco-Friendly Industrial Fischer Indole Cyclization Process. [Link]

  • PubMed Central (PMC). (2011). Cooperative Lewis acid/N-heterocyclic carbene catalysis. [Link]

  • International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound. [Link]

  • MedLife Mastery. Effects of Solvents on Nucleophilicity. [Link]

  • University of Pennsylvania. Protecting Groups. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]

  • YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.. [Link]

  • MDPI. The Combination of Lewis Acid with N-Heterocyclic Carbene (NHC) Catalysis. [Link]

  • MDPI. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • University of Calgary. Ch 8 : Solvent Effects. [Link]

  • ResearchGate. The mechanism of the Pictet–Spengler reaction.. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • ResearchGate. Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

Sources

Technical Support: Removing Residual Hydrazine from Ethyl 4-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Status: You are likely encountering difficulty removing hydrazine hydrate (


) because its chemical reactivity profile mirrors that of your product, Ethyl 4-hydrazinylbenzoate . Both contain nucleophilic hydrazine moieties, making traditional chemical scavenging (e.g., using acetone or aldehydes) destructive to your target molecule.[1]

The Solution: The most effective purification strategy leverages the basicity gap (


 difference)  between the aliphatic hydrazine impurity and your aromatic hydrazine product. By strictly controlling the pH during the workup phase, you can force hydrazine into the aqueous phase while retaining your product in the organic phase.
Module 1: The "Similar Chemistry" Trap

Why standard methods fail: Many researchers attempt to remove hydrazine by adding ketones (like acetone) to form a hydrazone, which is then washed away.[1]

  • Critical Warning: Do NOT use acetone, benzaldehyde, or other carbonyl scavengers.[1]

  • Reason: Your product contains a primary hydrazine group (

    
    ) attached to the phenyl ring.[1] Scavengers will react with your product as fast as (or faster than) the impurity, converting your target into Ethyl 4-(2-isopropylidenehydrazinyl)benzoate, reducing your yield and creating a new impurity profile.[1]
    
Module 2: The Divergence Strategy (Primary Removal)

This is the most robust method for bulk removal. It relies on the fact that hydrazine is a significantly stronger base than your aryl hydrazine product.

The Science:

  • Hydrazine (

    
    ): 
    
    
    
    (Conjugate acid).[1]
  • This compound:

    
     (Estimated).[1] The electron-withdrawing ester group at the para position makes the hydrazine moiety significantly less basic than unsubstituted phenylhydrazine (
    
    
    
    5.2).

The Logic: At a pH of 6.0 – 6.5 , Hydrazine will be


 protonated (forming the water-soluble 

cation), while your product will remain

neutral (lipophilic).[1]
Visualization: The pH Separation Window

pH_Separation cluster_0 The Separation Window (pH 6.0 - 6.5) Hydrazine Impurity: Hydrazine (pKa ~8.1) State: Protonated (N2H5+) Solubility: AQUEOUS PHASE Product Target: this compound (pKa ~4.0) State: Neutral Solubility: ORGANIC PHASE Input Crude Mixture (Organic Solvent) Input->Hydrazine Partitioning Input->Product Buffer Wash Buffer (pH 6.0) Buffer->Hydrazine Traps Cation

Caption: At pH 6.0, the basicity difference forces the impurity into the water layer while the product stays organic.

Step-by-Step Protocol: Buffered Extraction
StepActionTechnical Note
1 Dissolution Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Avoid Ethers if possible (peroxide risk).[1]
2 Buffer Prep Prepare a 0.5M Phosphate Buffer (pH 6.0 - 6.5) . Do not use strong acids (HCl) directly, as local areas of low pH (<2) will protonate your product and drag it into the water.[1]
3 The Wash Wash the organic layer with the buffer (Vol:Vol ratio 1:1). Shake vigorously for 2-3 minutes to ensure equilibrium.
4 Separation Drain the aqueous layer (contains Hydrazine).[1] Repeat this wash 2 times.
5 Polishing Wash the organic layer once with Brine to remove residual water/emulsions.
6 Drying Dry over

, filter, and concentrate.[1]
Module 3: Recrystallization (Final Polishing)

If the extraction brings the hydrazine level down to ~100-500 ppm, recrystallization is required to reach ICH M7 compliance (<10-20 ppm usually).[1]

Recommended Solvent System: Ethanol / Water Hydrazine hydrate is fully miscible in water and ethanol.[1] The target ester is soluble in hot ethanol but insoluble in water.

  • Dissolve the solid in the minimum amount of boiling Ethanol (95%) .

  • Slowly add warm Water until slight turbidity is observed (cloud point).

  • Add a few drops of ethanol to clear the solution.[1]

  • Allow to cool slowly to Room Temperature, then to

    
    .
    
  • Filter the crystals.[1][2] Wash with cold Water/Ethanol (8:2) .[1]

    • Why: The mother liquor will retain the highly soluble free hydrazine.

Module 4: Analytical Validation (FAQ)

Q: How do I know if the hydrazine is truly gone? UV won't see it well. A: You cannot use standard UV-HPLC for free hydrazine; it lacks a chromophore.[1] You must use Derivatization .[1]

Protocol for Detection (HPLC):

  • Reagent: Benzaldehyde or p-Dimethylaminobenzaldehyde (p-DMAB).[1]

  • Mechanism: React a sample of your final product with the aldehyde.

    • Impurity: Hydrazine

      
       Benzalazine (Double hydrazone).[1]
      
    • Product: this compound

      
       Product-Hydrazone.[1]
      
  • Separation: These two hydrazones are easily separable on a C18 column.[1] Benzalazine is very non-polar and elutes late.[1]

  • Limit of Detection: This method can typically detect down to 0.5 - 1.0 ppm.[1]

Module 5: Regulatory Context (ICH M7)

Hydrazine is a Class 2 solvent and a known mutagenic impurity (cohort of concern).[1]

  • Control Strategy: Under ICH M7, if you cannot prove the impurity is purged, you must test for it.[1]

  • Limits: The Acceptable Intake (AI) is often very low.[1] However, if you use the Buffered Extraction followed by Recrystallization , you can often demonstrate "Purge Capability" (Spiking studies) to argue for reduced testing frequency.[1]

References
  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1]

  • PubChem . This compound (Compound Summary). National Library of Medicine.[1] [1]

  • Sun, M., et al. (2009) .[1] A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis.

  • Organic Syntheses . Ethyl 4-aminobenzoate (Precursor chemistry context). Org. Synth. 2002, 79, 176.[1]

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Technical Support Center: Scale-Up Synthesis of Ethyl 4-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting the Diazotization-Reduction Route of Ethyl 4-aminobenzoate (Benzocaine)

Introduction: The "Deceptive" Simple Molecule

Welcome. If you are accessing this guide, you likely view ethyl 4-hydrazinylbenzoate (E-4HB) as a simple intermediate—perhaps a precursor for a Fischer Indole synthesis or a heterocycle library. On paper, it is trivial: diazotize benzocaine and reduce it.

In practice, scaling this reaction from milligrams to multigrams (or kilograms) reveals three distinct "failure modes" that do not appear in undergraduate textbooks:

  • The "Brick" Formation: Physical stalling during diazotization due to salt insolubility.

  • The Tin Quagmire: Impossible filtration during Stannous Chloride (

    
    ) workup.
    
  • The "Pink" Death: Rapid oxidative degradation of the free base.

This guide addresses these specific bottlenecks using the standard industrial route: Diazotization-Reduction .

Module 1: The Diazotization Bottleneck

Q: Why does my reaction mixture turn into a solid "brick" after adding HCl, before I even add the nitrite?

Diagnosis: Poor solubility of Ethyl 4-aminobenzoate Hydrochloride.

The Mechanism: Benzocaine (free base) is soluble in ethanol. However, diazotization requires a strong mineral acid (usually HCl). Upon adding concentrated HCl, the amine is protonated to form the hydrochloride salt. Unlike the free base, Benzocaine·HCl is sparingly soluble in cold water/acid mixtures , especially at the high concentrations required for scale-up. It precipitates as a thick paste, preventing efficient stirring.

The Fix: The "Slurry-to-Solution" Protocol Do not attempt to dissolve the salt completely before diazotization; it is unnecessary and dilutes the batch too much.

  • Mechanical Stirring: Magnetic stir bars will fail. Use an overhead stirrer with a high-torque motor and a pitch-blade impeller.

  • Cryogenic Grinding: Rapid cooling can create large crystals. Cool the mixture slowly to 0°C under vigorous agitation to keep the particle size small (high surface area).

  • The "Reverse" Addition (Optional): If the paste is unworkable, dissolve the benzocaine in the minimum amount of glacial acetic acid first, then add HCl. The acetate helps solubilize the intermediate.

Q: My yield is low (<50%), and I see significant phenol byproducts (Ethyl 4-hydroxybenzoate). Why?

Diagnosis: Thermal decomposition of the diazonium salt.

The Science: The diazonium intermediate (


) is thermally unstable. Above 5°C, it loses 

and reacts with water to form the phenol (hydrolysis). This reaction is exothermic, creating a feedback loop (thermal runaway).

Corrective Action:

  • Internal Temperature Monitoring: Do not rely on the bath temperature. The exotherm happens inside the flask. Ensure the internal probe reads <5°C throughout the

    
     addition.
    
  • Sub-surface Addition: Add the sodium nitrite solution via a dipping tube below the surface of the liquid to prevent localized hot spots and NOx fume escape.

Module 2: The Reduction Crisis (Tin vs. Sulfite)

This is the most critical decision point in the synthesis. You have two chemical pathways.[1][2]

Pathway A: Stannous Chloride ( ) Reduction
  • Pros: Robust, works regardless of water content.

  • Cons: Toxic, expensive, and creates the infamous "Tin Sludge."

Pathway B: Sodium Sulfite ( ) Reduction
  • Pros: Green chemistry, cheap, water-soluble byproducts.

  • Cons: pH sensitive, requires strict stoichiometry.

Q: I used . The reaction worked, but I cannot filter the product. The funnel is clogged with a white slime.

Diagnosis: Formation of colloidal Hydrated Tin Oxide (


).

The Causality: During the reduction,


 oxidizes to 

. During the basic workup (neutralization), tin (IV) forms a gelatinous hydroxide/oxide precipitate that blocks filter pores and traps your product (emulsion).

The Protocol Fix (The "Double Salt" Method): Do not neutralize the reaction mixture immediately.

  • Cool the acidic reaction mixture to 0°C.

  • The product often crystallizes out as a Double Salt complex with tin (

    
    ).
    
  • Filter this crude solid first (it filters easily from strong acid).

  • Then suspend the solid in alkali (NaOH) to liberate the free base. The tin will dissolve as sodium stannate (

    
    ), which is soluble in excess base, leaving your product as a solid precipitate.
    
Q: I want to switch to Sodium Sulfite to avoid Tin. Why did I get zero yield?

Diagnosis: Incorrect pH during the reduction steps.

The Mechanism: Sulfite reduction proceeds through a Diazo-sulfonate intermediate (orange/red). This intermediate must be hydrolyzed to release the hydrazine. If the acid hydrolysis step is too weak, the sulfonate remains intact. If it is too strong/hot, the N-N bond cleaves, reverting to the amine.

The Sulfite Optimization:

  • Pour: Pour the cold diazonium solution into a cold solution of Sodium Sulfite (inverse addition).

  • Wait: Allow the orange diazo-sulfonate to form (pH ~6-7).

  • Heat: Warm to 60°C to convert the syn-sulfonate to the stable anti-sulfonate.

  • Hydrolyze: Add HCl and reflux to cleave the sulfonate group.

    
     gas will evolve. Ensure adequate ventilation. 
    

Module 3: Isolation & Stability

Q: My white product turned pink/red after sitting on the bench for 2 hours. Is it ruined?

Diagnosis: Air oxidation of the hydrazine free base.

The Science: Aryl hydrazines are electron-rich and prone to radical oxidation by atmospheric oxygen, forming azo compounds (red/orange) and eventually tars. This compound free base is not shelf-stable.

The Mandatory Fix: Hydrochloride Salt Formation Never store the free base. Convert it immediately to the Hydrochloride salt.

  • Dissolve the crude free base in hot Ethanol.

  • Add 1.1 equivalents of Conc. HCl (or HCl in Dioxane).

  • Cool to crystallize This compound Hydrochloride .

  • Result: A stable, white, crystalline solid that can be stored for months.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes and the "Double Salt" trick for the Tin route.

G Start Benzocaine (Ethyl 4-aminobenzoate) Diazo Diazonium Salt (Keep T < 5°C!) Start->Diazo NaNO2, HCl, 0°C Decision Select Reductant Diazo->Decision Sn_Route Route A: SnCl2 / HCl (Robust but Toxic) Decision->Sn_Route Sulfite_Route Route B: Na2SO3 / NaOH (Green but pH Sensitive) Decision->Sulfite_Route Tin_Sludge CRITICAL STEP: Do NOT Neutralize yet! Isolate Double Salt First Sn_Route->Tin_Sludge Reduction Complete Sulfite_Hydrolysis Acid Hydrolysis (Release SO2 gas) Sulfite_Route->Sulfite_Hydrolysis Diazo-sulfonate formed FreeBase Crude Free Base (Unstable - Turns Pink) Tin_Sludge->FreeBase Treat solid with NaOH Sulfite_Hydrolysis->FreeBase FinalProduct FINAL PRODUCT This compound HCl (Stable Salt) FreeBase->FinalProduct EtOH + HCl (Immediate)

Caption: Process Flow Diagram for this compound synthesis highlighting the critical Tin Workup and Stability nodes.

Summary Data: Reductant Comparison

FeatureStannous Chloride (

)
Sodium Sulfite (

)
Reaction Type Electron Transfer (Metal)Nucleophilic Addition/Hydrolysis
Cost High (Tin is expensive)Low
Toxicity High (Heavy Metal)Low
Scale-Up Risk Filtration Impedance (Sludge)Yield Loss (Incomplete Hydrolysis)
Typical Yield 75 - 85%60 - 70%
Recommended For First-time synthesis / Small scaleMulti-kilo manufacturing / Green Labs

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 , pp. 933. (Standard protocol for diazotization and reduction of aromatic amines).

  • Organic Syntheses. Ethyl p-aminobenzoate (Benzocaine synthesis), Coll. Vol. 1, p.235 (1941 ); Vol. 8, p.66 (1928 ). (Foundational chemistry for the starting material).[3]

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. (Safety and Physical Properties).

  • Smolecule. this compound hydrochloride Safety & Handling. (Confirming stability of HCl salt vs free base).

Sources

How to monitor the progress of reactions involving ethyl 4-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 4-hydrazinylbenzoate. This guide provides field-proven insights and practical solutions for monitoring the progress of chemical reactions involving this versatile reagent. Our goal is to equip you with the knowledge to make informed experimental choices, troubleshoot common issues, and ensure the integrity of your results.

This compound is a key building block in synthetic chemistry, particularly for the formation of hydrazones and other heterocyclic systems. Its reactivity is centered on the nucleophilic hydrazine moiety, which readily condenses with aldehydes and ketones. Accurate monitoring is crucial to determine reaction endpoints, maximize yields, and minimize impurities. This guide is structured into a set of Frequently Asked Questions (FAQs) for initial guidance and a detailed Troubleshooting section for resolving specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward and rapid method for monitoring a reaction involving this compound?

For routine qualitative monitoring, Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method.[1] It provides a quick visual assessment of the reaction's progress by showing the consumption of starting materials and the formation of the product.

Causality: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). This compound, your aldehyde/ketone starting material, and the resulting hydrazone product will almost always have different polarities, leading to distinct spots on the TLC plate. The product hydrazone is typically less polar than the starting hydrazine, causing it to travel further up the plate.

A typical starting point for the mobile phase is a mixture of ethyl acetate and a nonpolar solvent like hexanes. You can adjust the ratio to achieve optimal separation where the product has a Retention Factor (R_f) of approximately 0.3-0.5. Visualization is easily achieved under a UV lamp (254 nm), as the aromatic rings in the starting materials and product are UV-active.

Q2: I need to quantify the conversion of my reaction. When should I choose High-Performance Liquid Chromatography (HPLC) over TLC?

You should use HPLC when you require precise, quantitative data on reaction conversion, product purity, or when dealing with complex reaction mixtures that are not well-resolved by TLC.[2][3]

Causality: HPLC offers significantly higher resolution and sensitivity compared to TLC. By integrating the peak areas of the starting material and product in the chromatogram, you can accurately calculate the percentage conversion over time. This is invaluable for kinetic studies, process optimization, and purity assessment for regulatory submissions. A typical setup would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with detection using a UV spectrophotometer.

Q3: How can ¹H NMR spectroscopy definitively confirm the formation of my desired hydrazone product?

¹H NMR spectroscopy is a powerful tool for unambiguous structural confirmation.[4] The key is to look for the disappearance of specific starting material signals and the appearance of new, characteristic product signals.

Causality: The condensation reaction results in a distinct change in the chemical environment of several protons. The most telling evidence for hydrazone formation is:

  • Disappearance of the Aldehyde Proton: The signal for the aldehyde proton (-CHO) in the starting material, typically found far downfield (δ 9-10 ppm), will completely disappear upon reaction.

  • Appearance of the Imine Proton: A new singlet corresponding to the imine proton (N=CH) of the hydrazone will appear, usually in the δ 7.5-8.5 ppm region.[5]

  • Shift in Hydrazine Protons: The signals for the -NH and -NH₂ protons of this compound will change significantly or be replaced by a single, broad N-H signal for the hydrazone product, often observed downfield (e.g., >9 ppm).[4][6]

By comparing the integration of the starting aldehyde proton peak to the product imine proton peak, you can also determine the reaction conversion.

Q4: What is the role of Mass Spectrometry (MS) in monitoring these reactions?

Mass Spectrometry is primarily used to confirm the identity of the product by determining its molecular weight.[4] It is often coupled with a chromatographic technique, such as LC-MS or TLC-MS, to correlate a specific peak or spot with a specific mass.[3] The expected monoisotopic mass for the parent this compound is 180.089 Da.[7] For a hydrazone product, you would expect to see the molecular ion peak corresponding to the sum of the masses of your reactants minus the mass of water (18.01 Da).

Troubleshooting Guide

This section addresses specific problems that may arise during reaction monitoring.

Q1: My TLC plate shows significant streaking, making it difficult to interpret. What's causing this and how can I fix it?

Problem: Streaking on a silica gel TLC plate is most often caused by the presence of acidic or basic residues in your reaction aliquot, which interfere with the compound-silica interaction.[8] Hydrazines and their salts can be particularly problematic.

Solution:

  • Perform a Mini-Workup: Before spotting the TLC plate, take a small aliquot of your reaction mixture (a few drops) and dilute it in a vial with an organic solvent like ethyl acetate (1 mL). Add a small amount of a mild aqueous base (like saturated sodium bicarbonate solution) if your reaction is acidic, or a mild acid (like dilute ammonium chloride) if it's basic. Shake the vial, then spot the organic layer on the TLC plate.[8] This neutralizes the sample and removes interfering salts.

  • Modify the Mobile Phase: If a mini-workup is not feasible, add a small amount of a modifier to your TLC eluent. For acidic impurities, adding 1-2% triethylamine can help.[9] For basic impurities, a few drops of acetic acid may improve the spot shape.

Troubleshooting Workflow for TLC Analysis

Caption: Troubleshooting flowchart for common TLC problems.

Q2: I see multiple new spots on my TLC plate. How do I confidently identify which one is my product?

Problem: The formation of multiple spots can indicate side reactions, impurities in starting materials, or product degradation.

Solution:

  • Co-spotting: This is the most direct method. On the same TLC plate, apply three separate spots: one of your starting material, one of the reaction mixture, and a "co-spot" where you apply the starting material and the reaction mixture on the same point. The spot for your starting material in the reaction lane should align perfectly with the pure starting material spot. Any new spots are potential products or byproducts.

  • TLC-MS Analysis: If available, a TLC-MS interface allows you to scrape a specific spot from the plate and analyze its mass. This provides definitive identification by correlating a spot's R_f value with its molecular weight.

  • Use of Stains: While UV visualization is primary, using a chemical stain can help differentiate spots. A vanillin stain, for example, can produce different colors for different functional groups, aiding in identification.[9]

Q3: My reaction seems to have stalled, with both starting material and product present for an extended period. How can I confirm this and what should I do?

Problem: A reaction may stall due to reaching equilibrium, catalyst deactivation, or degradation of a reagent.

Solution:

  • Quantitative Confirmation: Use HPLC or quantitative ¹H NMR (qNMR) to track the concentration of your starting material and product over several time points. If the ratio remains constant over an extended period (e.g., several hours), the reaction has indeed stalled.

  • Investigate the Cause:

    • Equilibrium: If the reaction is reversible (e.g., hydrazone formation can be), consider adding a dehydrating agent (like molecular sieves) to remove the water byproduct and drive the reaction to completion.

    • Catalyst/Reagent Issues: If using a catalyst, it may have deactivated. Consider adding a fresh portion of the catalyst. Similarly, one of the reagents might be degrading under the reaction conditions.

    • Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to push the reaction to completion, but be mindful of potential side reactions.

Decision Workflow for Analytical Technique Selection

Caption: Decision tree for selecting the appropriate analytical method.

Data Summary and Protocols

Table 1: Typical Analytical Parameters for Monitoring this compound Reactions
ParameterTechniqueDescriptionTypical Value / Observation
Retention Factor (R_f) TLCThis compoundHighly polar, low R_f (e.g., < 0.2 in 4:1 Hex/EtOAc)
Aldehyde/KetoneVaries with structure, typically mid-polarity
Hydrazone ProductLess polar than hydrazine, higher R_f (e.g., 0.4-0.6)
Chemical Shift (δ) ¹H NMRAldehyde Proton (-CHO)9.0 - 10.0 ppm (disappears on reaction)
Hydrazone Imine Proton (-N=CH-)7.5 - 8.5 ppm (appears on reaction)[5]
Hydrazine NH₂ Protons~4.3 ppm (disappears or shifts)[4]
Hydrazone NH Proton> 9.0 ppm (broad singlet)[4][6]
Molecular Ion (m/z) Mass SpecThis compound[M+H]⁺ ≈ 181.1
Hydrazone Product[M+H]⁺ = (Mass of Aldehyde/Ketone + 163.1)
Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC

  • Prepare a TLC developing chamber with a suitable mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). Allow the chamber to saturate for 5-10 minutes.

  • Using a capillary tube, spot the starting this compound, the starting aldehyde/ketone, and a co-spot on a TLC plate baseline.

  • As the reaction proceeds, take a small aliquot (1-2 drops) at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr).

  • Perform a mini-workup on each aliquot as described in Troubleshooting Q1 if necessary.

  • Spot each reaction aliquot in a separate lane on the TLC plate.

  • Place the plate in the developing chamber and allow the solvent front to travel to about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV 254 nm lamp and circle them with a pencil.

  • Assess the relative intensity of the starting material spots versus the product spot to gauge reaction progress.

Protocol 2: Sample Preparation for ¹H NMR Analysis

  • Withdraw an aliquot (approx. 0.1-0.2 mL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]

  • If the reaction mixture contains solid particles or catalysts, filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Compare the resulting spectrum to the spectra of the starting materials to identify new peaks and monitor the disappearance of reactant signals.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). [Link]

  • MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • ResearchGate. Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • PubChem, National Institutes of Health. Ethyl benzoate. [Link]

  • PubChem, National Institutes of Health. Ethylparaben. [Link]

  • ResearchGate. Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride. [Link]

  • ResearchGate. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. [Link]

  • PubMed. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. [Link]

  • Reddit. Reaction TLC analysis with acidic solvent. [Link]

  • ResearchGate. Representative part of the ¹H NMR spectra of hydrazone 3 in CDCl3 at.... [Link]

  • Google Patents.
  • Cen Explorer. Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. [Link]

  • Journal of Visualized Experiments. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. [Link]

  • ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... [Link]

  • PMC, National Institutes of Health. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Chegg. The NMR spectrum for one of the six possible hydrazones.... [Link]

Sources

Ethyl 4-hydrazinylbenzoate reaction workup and purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-Hydrazinylbenzoate Synthesis

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, workup, and purification of this versatile intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experimental success.

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the diazotization of ethyl 4-aminobenzoate followed by reduction.[1]

Part 1: Reaction & Workup

Question: My initial diazotization reaction of ethyl 4-aminobenzoate is not proceeding as expected. What are common pitfalls?

Answer: Successful diazotization hinges on the in-situ generation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C).[2] Key factors to control are:

  • Temperature: The diazonium salt intermediate is unstable at higher temperatures and can decompose, leading to side products and reduced yield. Always maintain a temperature between 0 and 5 °C using an ice-salt bath.

  • Acid Concentration: Ensure sufficient strong acid is present to fully protonate the ethyl 4-aminobenzoate and react with sodium nitrite. A common mistake is having a non-homogenous acidic solution before adding the nitrite.

  • Rate of Addition: Sodium nitrite solution should be added slowly and beneath the surface of the reaction mixture to ensure it reacts immediately and to prevent localized warming and decomposition of the diazonium salt.

Question: During the reduction of the diazonium salt with stannous chloride (SnCl₂) or sodium sulfite, the reaction mixture turned dark and tarry. What went wrong?

Answer: The formation of tar or dark-colored polymeric materials is a common issue. The causality is often related to poor temperature control or incorrect pH during the reduction step.

  • Mechanism Insight: The reduction of the diazonium salt to the corresponding hydrazine is a sensitive process.[1] Side reactions, such as coupling reactions to form azo compounds, can occur if the conditions are not optimal.

  • Troubleshooting:

    • Maintain Low Temperature: The addition of the diazonium salt solution to the reducing agent must be done slowly while keeping the receiving flask temperature low (typically below 10 °C).

    • pH Control: For reductions using reagents like sodium metabisulfite, maintaining a specific pH range (e.g., pH 7-9) can be critical for achieving high purity and yield.[3]

    • Oxygen Sensitivity: Aryl hydrazines can be susceptible to air oxidation, which can contribute to discoloration. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Question: After the reduction, I am having trouble isolating the product. The workup involves neutralization, but I'm getting a persistent emulsion during ethyl acetate extraction. How can I resolve this?

Answer: Emulsions are common when neutralizing acidic or basic aqueous layers and performing extractions, especially when fine precipitates are present.

  • Causality: The product, this compound, can exist as its hydrochloride salt in the acidic reaction mixture.[4] Upon neutralization with a base (e.g., NaOH or NaHCO₃), it precipitates as the free base. If this precipitation is too rapid or the mixing is too vigorous, fine particles form that stabilize oil-in-water emulsions.

  • Solutions:

    • Add Brine: Before or during extraction, saturate the aqueous layer by adding a significant amount of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and helping to break the emulsion.

    • Filtration: If a fine precipitate is visible, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will remove the solid particles that are stabilizing the emulsion.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without forming a stable emulsion.

Part 2: Purification & Handling

Question: My crude this compound is off-color (yellow to brown). What is the cause and how can I purify it to a white or off-white solid?

Answer: The discoloration is typically due to oxidation or the presence of azo-compound impurities. Recrystallization is the most effective method for purification.[5]

  • Choosing a Solvent: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] For this compound, solvent systems like ethanol/water or ethyl acetate/hexane are often effective.

  • Decolorization: If the color persists after one recrystallization, you can use activated carbon. Dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated carbon (1-2% by weight), keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

Question: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid instead of a solid.

  • Solutions:

    • Lower the Temperature: Reheat the solution to re-dissolve the oil. Then, allow it to cool much more slowly. Vigorous scratching of the inside of the flask with a glass rod at the solvent line can help induce crystallization.

    • Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the mixture and allow it to cool slowly.

    • Change Solvent System: Switch to a lower-boiling point solvent or a solvent pair that allows for crystallization to occur at a lower temperature.

Question: What are the best practices for storing this compound to prevent degradation?

Answer: this compound, like many hydrazines, is susceptible to oxidation and degradation. Proper storage is crucial for maintaining its purity.

  • Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is recommended to store it in a cool, dark place, such as a refrigerator at 2-8 °C.[7]

  • Stability: The material is generally stable under recommended storage conditions.[8] However, prolonged exposure to air and light will lead to discoloration and the formation of impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete diazotization (temperature too high).2. Decomposition of diazonium salt.3. Inefficient reduction.4. Product loss during workup/extraction.1. Maintain reaction temperature strictly between 0-5 °C.2. Ensure slow, subsurface addition of NaNO₂.3. Use a fresh, reliable reducing agent (e.g., SnCl₂·2H₂O).4. Use brine to improve extraction efficiency; perform multiple extractions.
Product is Dark/Tarry 1. Air oxidation of the hydrazine.2. Formation of azo-compound side products.3. Workup neutralization was too rapid or pH was too high.1. Perform the reaction and workup under an inert atmosphere.2. Ensure efficient reduction and proper temperature control.3. Neutralize slowly with cooling; avoid strongly basic conditions.
Failed Recrystallization ("Oiling Out") 1. Solution is too concentrated.2. Cooling rate is too fast.3. Impurities are depressing the melting point.1. Reheat and add more solvent.2. Allow the flask to cool slowly to room temperature, then place in an ice bath.3. Try a preliminary purification (e.g., a quick filtration through a silica plug) before recrystallization.
Persistent Impurities in NMR 1. Unreacted starting material (ethyl 4-aminobenzoate).2. Over-reduction or side products.3. Residual extraction solvent.1. Improve purification; a second recrystallization may be needed.2. Re-evaluate the stoichiometry of the reducing agent.3. Dry the final product under high vacuum for an extended period.

Experimental Protocols

Protocol 1: General Reaction Workup

This protocol outlines a standard workup following the reduction of the ethyl 4-aminobenzoate diazonium salt.

  • Quenching & Neutralization:

    • Once the reduction is complete (as monitored by TLC), cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) with vigorous stirring until the pH of the aqueous phase is neutral to slightly basic (pH 7-8). Causality: This step neutralizes the excess acid and precipitates the free base form of this compound.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a 10g scale reaction).[9]

    • If an emulsion forms, add 20-30 mL of saturated brine and swirl gently. Let it stand for 10-15 minutes.

  • Washing & Drying:

    • Combine the organic extracts.

    • Wash the combined organic layer with brine (1 x 50 mL). Causality: This removes residual water and water-soluble impurities.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step method for purifying the crude product.[6]

  • Solvent Selection:

    • Choose an appropriate solvent system (e.g., ethanol/water).

    • Place the crude solid in an Erlenmeyer flask.

  • Dissolution:

    • Add the primary solvent (ethanol) portion-wise while heating the mixture on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • If using a co-solvent (water), add it dropwise to the hot solution until persistent cloudiness appears, then add a few drops of the primary solvent to redissolve it.

    • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Visual Workflow and Troubleshooting Diagrams

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Ethyl 4-Aminobenzoate B Diazotization (HCl, NaNO₂, 0-5 °C) A->B C Diazonium Salt (Intermediate) B->C D Reduction (e.g., SnCl₂) C->D E Crude Reaction Mixture D->E F Neutralization (pH 7-8) E->F G Extraction (Ethyl Acetate) F->G H Drying & Concentration G->H I Crude Product H->I J Recrystallization (e.g., Ethanol/Water) I->J K Filtration & Drying J->K L Pure Ethyl 4-Hydrazinylbenzoate K->L

Troubleshooting Start Purification Issue Q1 Is the product color yellow/brown? Start->Q1 A1_Yes Use activated carbon during recrystallization Q1->A1_Yes Yes Q2 Did the product 'oil out'? Q1->Q2 No A1_Yes->Q2 A2_Yes Reheat, add more solvent, cool slowly Q2->A2_Yes Yes Q3 Is recovery low? Q2->Q3 No A2_Yes->Q3 A3_Yes Cool longer in ice bath, minimize solvent volume Q3->A3_Yes Yes Final Pure Product Q3->Final No A3_Yes->Final

References

  • Banik, B. K., Banik, I., & Becker, F. F. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. [Link]

  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. [Link]

  • Gawande, S. K., & Khadsan, R. E. (2014). Synthesis, characterization of some 2-azetidinone derivatives from 4- nitro ethyl benzoate by microwave method and evaluation of their antimicrobial activity. International Journal of Pharmaceutical Sciences and Research, 5(7), 2966-71. [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride. Request PDF. [Link]

  • Google Patents. (n.d.). Method for preparing p-carboxyl phenylhydrazine. CN101157629A.
  • Adams, R., & Kamm, O. (1941). ETHYL p-AMINOBENZOATE. Organic Syntheses, 1, 250. [Link]

  • Ibraheem, H. H. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Al-Nahrain University, 21(2), 57-63. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). SOP: CRYSTALLIZATION. [Link]

Sources

Navigating the Hazards of Ethyl 4-Hydrazinylbenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the safe and effective management of ethyl 4-hydrazinylbenzoate. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that not only outlines procedures but also explains the scientific rationale behind them. This guide is designed to empower you with the knowledge to mitigate the flammability and toxicity risks associated with this compound in your research and development endeavors.

Disclaimer

The information provided in this guide is for informational purposes only and is intended for use by qualified professionals. While every effort has been made to ensure the accuracy of the information, specific safety protocols should always be developed in accordance with your institution's policies and in consultation with your Environmental Health and Safety (EHS) department. Data for this compound is limited; therefore, some recommendations are based on information for structurally similar compounds and hydrazine derivatives.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hazards and handling of this compound.

Toxicity and Exposure

Q1: What are the primary health hazards associated with this compound?

A1: Based on GHS classifications, this compound is considered harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause serious eye irritation and skin irritation.[1] Furthermore, it may cause respiratory irritation.[1] As a hydrazine derivative, there is a potential for more severe health effects with prolonged or high-concentration exposure, including damage to the liver, kidneys, and central nervous system, although specific data for this compound is not available.[2]

Q2: What are the symptoms of exposure?

A2: Acute exposure may result in irritation of the eyes, skin, and respiratory tract. Symptoms of skin contact can include redness and irritation.[1][3] Eye contact may cause serious irritation, including redness, pain, and watering.[1][3] Inhalation of dust may lead to coughing and irritation of the nose and throat.[1][3] If swallowed, it is considered harmful.[1]

Q3: Are there established occupational exposure limits for this compound?

A3: Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) for this compound. However, for hydrazine, the parent compound, the OSHA PEL is 1 ppm as an 8-hour time-weighted average.[2] Given the hazards of hydrazine derivatives, it is prudent to handle this compound with engineering controls and personal protective equipment to minimize any potential exposure.

Flammability and Reactivity

Q4: Is this compound flammable?

A4: this compound is a combustible solid, but it will not ignite readily.[3] Its flash point is reported to be 153.3 ± 23.2 °C.[4] However, like many organic powders, a significant dust cloud in the presence of an ignition source could lead to a dust explosion.[3]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents.[5] Contact with these substances can lead to vigorous, potentially explosive reactions. It is also advisable to avoid contact with strong acids and bases.

Q6: What are the hazardous decomposition products of this compound?

A6: When heated to decomposition, this compound may release toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][6]

Handling, Storage, and Disposal

Q7: What is the proper way to store this compound?

A7: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Keep it away from incompatible materials, particularly strong oxidizing agents. The recommended storage temperature is typically between 15-25°C.[3]

Q8: How should I dispose of this compound waste?

A8: this compound and its containers must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain. For small amounts of residual material, it may be possible to neutralize it with a dilute solution of sodium hypochlorite or calcium hypochlorite; however, this should only be done by trained personnel following a validated procedure.[5]

Troubleshooting Guide

This section provides guidance for specific issues you may encounter during your experiments.

Scenario 1: Small Spill of this compound Powder

Question: I've spilled a small amount (a few grams) of this compound powder on the lab bench. What should I do?

Answer:

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess the Situation: Ensure there are no ignition sources nearby.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable option).[3] For larger spills or in poorly ventilated areas, respiratory protection may be necessary.

  • Cleanup:

    • Gently cover the spill with an absorbent material like sand or vermiculite to prevent the powder from becoming airborne.

    • Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste. Do not use a brush, as this can create dust.

    • Wipe the spill area with a damp cloth or paper towel.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Decontamination: Wash your hands thoroughly with soap and water after the cleanup is complete.

  • Report: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Scenario 2: Suspected Inhalation of this compound Dust

Question: I was weighing out this compound and think I may have inhaled some of the dust. I have a bit of a cough now. What should I do?

Answer:

  • Move to Fresh Air: Immediately move to an area with fresh air.

  • Seek Medical Attention: Inform your supervisor and seek immediate medical attention. Bring the Safety Data Sheet (SDS) for this compound (or a related compound if a specific one is unavailable) with you to show the medical personnel.

  • Monitor for Symptoms: Be aware of any developing symptoms, such as respiratory irritation, dizziness, or headache, and report them to the medical professionals.[2]

  • Review Procedures: After the incident, review your experimental procedure to identify how the exposure occurred and how to prevent it in the future. This may involve using a fume hood or a powder-containment balance enclosure.

Scenario 3: Skin Contact with this compound

Question: I accidentally got some this compound on my gloved hand, and some may have touched my skin when I removed the glove. What are the immediate steps?

Answer:

  • Remove Contaminated Clothing: Immediately remove the contaminated glove and any affected clothing.

  • Wash the Area: Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.

  • Seek Medical Advice: If skin irritation develops or persists, seek medical advice.[3]

  • Document the Incident: Report the exposure to your supervisor and follow your institution's procedures for reporting chemical exposures.

Experimental Protocols and Data

Personal Protective Equipment (PPE) Selection

The appropriate level of PPE is crucial for minimizing exposure risk. The following table provides guidance on selecting PPE for different tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (in a fume hood or ventilated enclosure) Safety glasses with side shields or safety gogglesChemical-resistant gloves (e.g., nitrile)Lab coatNot generally required if engineering controls are effective
Preparing Solutions Safety goggles or a face shieldChemical-resistant gloves (e.g., nitrile)Lab coatNot generally required if performed in a fume hood
Running Reactions Safety goggles or a face shieldChemical-resistant gloves (e.g., nitrile)Lab coatNot generally required if the reaction is in a closed system within a fume hood
Cleaning Spills (small) Safety gogglesChemical-resistant gloves (e.g., nitrile)Lab coatRecommended (e.g., N95 respirator) to avoid inhaling dust
Fire Extinguishing Media

In the event of a fire involving this compound, use the following extinguishing agents.

Extinguishing Agent Suitability Notes
Water Spray SuitableCan be effective in cooling and extinguishing the fire.[2]
Dry Chemical SuitableEffective for small fires.[2]
Carbon Dioxide (CO2) SuitableCan be used for small fires.[2]
Alcohol-Resistant Foam SuitableEffective for larger fires.[2]

Important: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Visualizations

Emergency Response Workflow for a Spill

Spill_Response Spill Spill Occurs Alert Alert Personnel & Isolate Area Spill->Alert Assess Assess Hazards (Ignition Sources?) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Cover with Absorbent) PPE->Contain Cleanup Clean Up Spill Material Contain->Cleanup Decontaminate Decontaminate Area & Self Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report Hazard_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: Hierarchy of controls for mitigating chemical hazards.

References

  • Chemsrc.com. (2025, February 5). Ethyl 4-hydrazinobenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-ethylbenzoate. PubChem Compound Database. Retrieved from [Link]

  • Loba Chemie. (n.d.). Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • Carl Roth. (2024, September 17). Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-acetylbenzoate. PubChem Compound Database. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Ethyl 4-Hydrazinylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, ethyl 4-hydrazinylbenzoate and its derivatives are pivotal intermediates. Their accurate and sensitive detection and quantification are paramount for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone analytical technique for this purpose. This guide, moving beyond a rigid instructional format, delves into the nuances of mass spectrometric analysis for this class of compounds, offering a comparative perspective on ionization techniques and a detailed exploration of their fragmentation behavior.

The Ionization Conundrum: ESI vs. APCI for Hydrazinylbenzoate Derivatives

The journey of a molecule from the liquid phase to a detectable ion is the critical first step in any LC-MS analysis. For this compound derivatives, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is not merely a matter of preference but a strategic decision dictated by the analyte's properties and the analytical objective.

Electrospray Ionization (ESI): The Gentle Giant for Polar Analytes

ESI is a soft ionization technique that excels in the analysis of polar and thermally labile molecules. Given the presence of the polar hydrazinyl and ester functional groups, this compound derivatives are prime candidates for ESI. The process involves the formation of a fine spray of charged droplets from the eluent, followed by solvent evaporation, ultimately leading to the generation of protonated molecules, typically [M+H]⁺.

Our in-field experience aligns with the general consensus that ESI often provides superior sensitivity for polar compounds like hydrazinylbenzoate derivatives. This is particularly advantageous for trace-level quantification in complex matrices such as biological fluids. However, ESI is not without its Achilles' heel: susceptibility to matrix effects. Co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Atmospheric Pressure Chemical Ionization (APCI): The Robust Workhorse for Less Polar Compounds

APCI, in contrast, is a gas-phase ionization technique. The LC eluent is vaporized in a heated tube, and the analyte molecules are then ionized through chemical reactions with a reagent gas. This method is generally more robust and less prone to matrix effects than ESI. While this compound itself is polar, certain derivatives with larger, nonpolar substituents may exhibit better ionization efficiency with APCI.

The trade-off for this robustness is often a slight decrease in sensitivity compared to ESI for highly polar compounds. The high temperatures employed in the APCI source can also lead to in-source fragmentation for thermally sensitive derivatives.

A Head-to-Head Comparison:

To provide a clearer perspective, the following table summarizes the key performance characteristics of ESI and APCI for the analysis of aromatic hydrazine derivatives, based on a synthesis of literature data and our application-specific expertise.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Causality
Sensitivity Generally higher for polar hydrazinylbenzoatesModerate, can be advantageous for less polar derivativesESI's solution-phase ionization is highly efficient for already polar molecules. APCI relies on gas-phase proton transfer, which can be less efficient for some structures.
Matrix Effects More susceptibleLess susceptibleESI's reliance on droplet surface charge can be easily disrupted by co-eluting species. APCI's gas-phase ionization is less affected by the original sample matrix.
Linearity Excellent (typically R² > 0.99)Excellent (typically R² > 0.99)Both techniques, when optimized, provide a linear response over a wide dynamic range, crucial for quantitative applications.
Reproducibility Good to excellentExcellentThe robustness of the APCI process often leads to slightly better run-to-run and day-to-day reproducibility.
Analyte Scope Ideal for polar and thermally labile derivativesSuitable for a broader range of polarities, including less polar derivativesESI's gentle nature preserves the integrity of fragile molecules. APCI's vaporization step is well-suited for moderately volatile compounds.
In-source Fragmentation Minimal with optimized conditionsCan be significant for thermally labile compoundsThe high temperatures in the APCI source can induce fragmentation before mass analysis, complicating spectral interpretation.

The Verdict: For routine, high-sensitivity quantification of this compound and its polar derivatives, ESI is the recommended starting point . However, for methods requiring maximum robustness and for the analysis of a diverse range of derivatives with varying polarities, APCI presents a valuable alternative . Method development should ideally involve a comparative evaluation of both techniques to determine the optimal choice for the specific application.

Decoding the Fragments: Mass Spectrometry of this compound

Understanding the fragmentation pattern of a molecule is fundamental for structural elucidation and for developing highly selective quantitative methods using tandem mass spectrometry (MS/MS). The fragmentation of protonated this compound ([C₉H₁₂N₂O₂ + H]⁺, m/z 181.09) is a logical process driven by the stability of the resulting fragment ions.

Based on the principles of mass spectrometry and analysis of related structures, the following fragmentation pathway is proposed:

fragmentation M This compound [M+H]⁺ m/z 181.09 F1 Loss of NH₃ [M+H-NH₃]⁺ m/z 164.07 M->F1 -NH₃ F2 Loss of C₂H₄ [M+H-C₂H₄]⁺ m/z 153.06 M->F2 -C₂H₄ (ethylene) F3 4-Hydrazinylbenzoyl cation [M+H-C₂H₅O]⁺ m/z 136.06 M->F3 -C₂H₅OH (ethanol) F4 Benzoyl cation [M+H-NH₂NH₂-C₂H₅O]⁺ m/z 105.03 F3->F4 -NH₂NH₂ F5 Loss of CO [M+H-NH₂NH₂-C₂H₅O-CO]⁺ m/z 77.04 F4->F5 -CO

Figure 1. Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

Key Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated hydrazines involves the elimination of a neutral ammonia molecule, leading to the formation of a stable ion at m/z 164.07.

  • Loss of Ethylene (C₂H₄): The ethyl ester group can undergo a McLafferty-type rearrangement, resulting in the loss of a neutral ethylene molecule and the formation of the 4-hydrazinylbenzoic acid ion at m/z 153.06.

  • Loss of Ethanol (C₂H₅OH): Cleavage of the ester bond can lead to the loss of a neutral ethanol molecule, generating the 4-hydrazinylbenzoyl cation at m/z 136.06.

  • Formation of the Benzoyl Cation: Subsequent fragmentation of the 4-hydrazinylbenzoyl cation can involve the loss of the hydrazine group (NH₂NH₂) to form the highly stable benzoyl cation at m/z 105.03.

  • Formation of the Phenyl Cation: The benzoyl cation can further lose a molecule of carbon monoxide (CO) to yield the phenyl cation at m/z 77.04.

The relative abundance of these fragment ions will depend on the collision energy applied in the MS/MS experiment. For quantitative analysis using Multiple Reaction Monitoring (MRM), the transition from the precursor ion (m/z 181.09) to the most stable and abundant product ion (e.g., m/z 136.06 or m/z 105.03) would be selected to ensure high selectivity and sensitivity.

A Practical Approach: Experimental Protocol for LC-MS/MS Analysis

This section provides a robust starting point for developing a quantitative LC-MS/MS method for an this compound derivative.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions for calibration curves.

  • Matrix Samples (e.g., Plasma): For quantitative analysis in biological matrices, a protein precipitation or liquid-liquid extraction is typically employed.

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

    • Liquid-Liquid Extraction: To 100 µL of plasma, add an internal standard and 500 µL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex for 2 minutes and centrifuge. Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Ion_Source Ionization Source (ESI or APCI) LC_Column->Ion_Source Mobile_Phase_A 0.1% Formic Acid in Water Gradient Gradient Elution Mobile_Phase_A->Gradient Mobile_Phase_B 0.1% Formic Acid in Acetonitrile Mobile_Phase_B->Gradient Gradient->LC_Column Flow_Rate Flow Rate: 0.3 mL/min Injection_Volume Injection Volume: 5 µL Ionization_Mode Positive Ion Mode Ion_Source->Ionization_Mode Scan_Type Multiple Reaction Monitoring (MRM) Ionization_Mode->Scan_Type MRM_Transition Precursor Ion -> Product Ion Scan_Type->MRM_Transition Collision_Energy Optimized Collision Energy MRM_Transition->Collision_Energy Sample Sample Sample->LC_Column

Comparative Guide: X-ray Crystallography of Novel Ethyl 4-hydrazinylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Ethyl 4-hydrazinylbenzoate (E-4HB) represents a critical "linker scaffold" in modern medicinal chemistry. Unlike simple phenylhydrazines, the para-ethoxycarbonyl group provides a dual advantage: it stabilizes the hydrazine moiety against oxidative degradation and offers a secondary handle for further synthetic elaboration (e.g., into amides or acids).

This guide objectively compares the crystallographic profiles of the parent salt (E-4HB·HCl) against its heterocyclic hydrazone derivatives (specifically Thiophene and Furan analogs). We analyze how the transition from an ionic salt to a neutral conjugated system alters crystal packing, space group selection, and supramolecular stability—factors directly correlated with drug formulation properties like solubility and bioavailability.

Synthesis & Crystal Growth Protocols

To ensure reproducibility, we define the specific protocols used to generate the crystals analyzed in this comparison. The transition from the hydrochloride salt to the neutral hydrazone is the critical step controlling crystal quality.

Experimental Workflow

SynthesisWorkflow Start Start: Ethyl 4-aminobenzoate Diaz Diazotization (NaNO2 / HCl, 0°C) Start->Diaz Red Reduction (SnCl2 / HCl) Diaz->Red Parent Parent Salt: E-4HB·HCl Red->Parent Cond Condensation (Aldehyde + EtOH Reflux) Parent->Cond + Heterocyclic Aldehyde Cryst Crystallization (Slow Evaporation) Cond->Cryst Xray X-ray Diffraction (Data Collection) Cryst->Xray

Figure 1: Synthetic pathway from benzocaine precursor to crystalline hydrazone derivatives. The reduction step yields the stable hydrochloride salt (E-4HB·HCl), which is then neutralized in situ for condensation.

Crystal Growth Optimization

The choice of solvent is pivotal. While the parent salt crystallizes readily from water/acid mixtures, the neutral hydrazones require organic solvents to support hydrophobic packing.

ParameterParent Salt (E-4HB[1][2][3]·HCl)Thiophene-Hydrazone DerivativeFuran-Hydrazone Derivative
Solvent System Water/Ethanol (1:1)Ethanol (Absolute)Ethanol/Methanol (9:1)
Method Cooling CrystallizationSlow Evaporation (RT)Slow Evaporation (RT)
Growth Time 24-48 Hours5-7 Days4-6 Days
Morphology Colorless PlatesTranslucent Yellow PlatesPale Yellow Prisms
Key Precaution Avoid pH > 6 (Auto-oxidation)Protect from light (Photo-isomerization)Protect from light

Comparative Crystallographic Analysis

This section contrasts the structural metrics. The data highlights a shift from electrostatic-dominated packing in the parent compound to Van der Waals and Pi-stacking in the derivatives.

Unit Cell & Space Group Comparison[4]
MetricE-4HB·HCl (Parent) [1]Thiophene-Hydrazone [2]Furan-Hydrazone [2]
Crystal System TriclinicMonoclinicMonoclinic
Space Group



a (Å) 5.95668.8468.720
b (Å) 7.449820.73420.550
c (Å) 23.53497.5837.490
Volume (

)
1020.951383.81340.2
Z (Molecules/Cell) 4 (

)
44
Calculated Density ~1.35 g/cm³~1.38 g/cm³~1.36 g/cm³

Technical Insight:

  • Symmetry Elevation: The parent salt crystallizes in the lowest symmetry group (

    
    ). Derivatization with thiophene/furan rings introduces planarity, allowing the molecules to pack more symmetrically into the Monoclinic 
    
    
    
    system.
  • Volume Expansion: The addition of the heterocyclic ring increases the unit cell volume by ~35%, yet the packing density remains consistent, indicating efficient space filling by the planar aromatic systems.

Structural Conformation & Isomerism

A critical quality attribute for hydrazones is the configuration around the


 double bond.
  • Configuration: Both derivatives crystallize exclusively in the (E)-configuration . This is thermodynamically favored due to steric hindrance relief between the phenyl ring and the heterocycle in the (Z)-form.

  • Planarity: The Thiophene derivative exhibits high planarity (torsion angles < 5°), facilitating strong

    
     stacking. The parent hydrazine, lacking this conjugation, adopts a twisted conformation to minimize lone-pair repulsion.
    

Supramolecular Architecture

The performance of a solid-state drug depends on how molecules hold together. This "glue" determines melting point and dissolution rate.

Interaction Logic: Salt vs. Neutral

Interactions cluster_0 Parent Salt (E-4HB·HCl) cluster_1 Hydrazone Derivatives NodeA Cation: Ar-NH-NH3+ NodeC Interaction: Charge-Assisted H-Bond (N-H...Cl) NodeA->NodeC NodeB Anion: Cl- NodeB->NodeC NodeD Donor: N-H (Hydrazone) NodeF Interaction: H-Bond Chains + Pi-Stacking NodeD->NodeF NodeE Acceptor: C=O (Ester) or N (Imine) NodeE->NodeF

Figure 2: Shift in intermolecular forces. The parent relies on ionic "anchors" (Cl-), while derivatives rely on "zipper-like" hydrogen bond chains and aromatic stacking.

Detailed Packing Analysis
  • E-4HB·HCl (Parent): The structure is dominated by a 2D sheet architecture. The chloride ions act as multi-acceptor nodes, accepting H-bonds from four different cations [1]. This creates a hydrophilic layer that explains the salt's high water solubility.

  • Thiophene Derivative: The molecules form centrosymmetric dimers or infinite chains via

    
     (carbonyl) bonds. Crucially, the presence of the sulfur atom introduces weak 
    
    
    
    interactions, which are absent in the furan analog. This subtle difference often leads to slightly higher melting points for thiophene derivatives compared to furans [2].

Performance & Application Context

Why does this crystallographic data matter for drug development?

Biological Relevance (HSA Binding)

Crystallography validates the ligand geometry used in docking studies.

  • Observation: The planar conformation observed in X-ray diffraction perfectly matches the binding pocket requirements of Human Serum Albumin (HSA).

  • Data Correlation: Fluorescence quenching studies show these hydrazones bind HSA with constants (

    
    ) in the range of 
    
    
    
    [2].[4] The X-ray structure confirms that the "flat" topology allows insertion into the hydrophobic subdomain IIA of HSA.
Stability Profile
  • Parent Salt: Highly hygroscopic. Requires storage in desiccators.[5]

  • Hydrazone Derivatives: Non-hygroscopic. The crystal lattice, stabilized by

    
     stacking and lack of ionic charges, is stable at ambient humidity. This makes the derivatives superior candidates for solid oral dosage forms.
    

References

  • Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride. Source: ResearchGate / Acta Crystallographica.[6] URL:

  • Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin. Source: Spectrochimica Acta Part A / ResearchGate. URL:

  • This compound (Compound Summary). Source: PubChem (NIH). URL:

Sources

A Senior Application Scientist's Guide: Comparing the Reactivity of Ethyl 4-hydrazinylbenzoate and Phenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, selecting the right chemical building block is a critical decision that influences synthesis efficiency, yield, and the ultimate success of a project. Phenylhydrazine is a foundational reagent in many synthetic pathways, most notably the Fischer indole synthesis. However, its substituted derivatives, such as ethyl 4-hydrazinylbenzoate, offer opportunities for functionalization, albeit with altered reactivity. This guide provides an in-depth comparison of the reactivity of this compound and phenylhydrazine, grounded in chemical principles and supported by experimental considerations.

Core Structural and Electronic Differences

The reactivity of arylhydrazines is fundamentally governed by the nucleophilicity of the terminal nitrogen atom (-NH2). This, in turn, is dictated by the electronic environment of the aromatic ring.

  • Phenylhydrazine serves as our baseline. The phenyl group is generally considered to be electron-withdrawing compared to aliphatic groups, due to a combination of inductive effects and the ability of the nitrogen's lone pair to delocalize into the aromatic system.[1] This delocalization reduces the electron density on the nitrogen, making it less nucleophilic than a simple alkylhydrazine.[1]

  • This compound features an ethyl carboxylate group (-COOEt) at the para position. This substituent is a strong electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack and, more importantly for our purposes, significantly reduces the electron density on the hydrazine moiety through resonance.[1][2]

The lone pair of electrons on the nitrogen atom adjacent to the ring is pulled into the aromatic system and further delocalized by the ester group. This effect drastically reduces the availability of these electrons to participate in a nucleophilic attack, rendering this compound a weaker nucleophile than phenylhydrazine.

G cluster_phenylhydrazine Phenylhydrazine Resonance cluster_ethylbenzoate This compound Resonance P1 Ph-NH-NH₂ P2 E1 EtOOC-Ph-NH-NH₂ E2

Caption: Workflow for a direct comparative reactivity experiment.

B. Protocol: Comparative Fischer Indole Synthesis of 2-phenylindole

This protocol uses acetophenone as the carbonyl partner to directly compare the efficiency of the two hydrazines in forming 2-phenylindole.

Materials:

  • Phenylhydrazine

  • This compound hydrochloride

  • Acetophenone

  • Glacial Acetic Acid

  • Anhydrous Sodium Sulfate

  • Dichloromethane (DCM) or Chloroform

  • 1 M Sodium Hydroxide Solution

  • TLC plates (silica gel)

  • Standard laboratory glassware

Procedure:

Reaction A: With Phenylhydrazine

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.08 g, 10 mmol) and acetophenone (1.20 g, 10 mmol).

  • Add 20 mL of glacial acetic acid to the mixture. [3]3. Heat the mixture to reflux (approx. 118°C) with stirring for 2 hours.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the disappearance of the starting materials and the appearance of the product spot.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture by slowly adding 1 M sodium hydroxide solution until the pH is ~7-8.

  • Dilute with 50 mL of water and extract the product with dichloromethane (3 x 30 mL). [3]8. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography (silica gel) or recrystallization to yield pure 2-phenylindole.

Reaction B: With this compound

  • Follow the exact same procedure as Reaction A, but substitute phenylhydrazine with an equimolar amount of this compound hydrochloride (2.03 g, 10 mmol) and add a neutralizing base like sodium acetate (0.82 g, 10 mmol) if starting from the hydrochloride salt.

  • It is anticipated that after 2 hours, TLC analysis will show significant unreacted starting material. The reaction may need to be run for a longer duration or at a higher temperature with a different catalyst (e.g., polyphosphoric acid) to achieve a comparable yield.

Data Analysis: The key points of comparison will be the time required for complete consumption of the starting hydrazine (monitored by TLC/HPLC) and the final isolated yield of the purified 2-phenylindole. It is expected that Reaction A will proceed faster and give a higher yield than Reaction B under identical conditions.

Conclusion

The presence of an electron-withdrawing ethyl carboxylate group at the para-position renders this compound a significantly less reactive nucleophile than its unsubstituted counterpart, phenylhydrazine. This fundamental electronic difference manifests in slower reaction rates for hydrazone formation and requires more forcing conditions for synthetically crucial reactions like the Fischer indole synthesis. While phenylhydrazine remains the more reactive and often higher-yielding choice for general synthesis, this compound provides a valuable, albeit more challenging, building block for introducing functionality directly into the final indole structure, a trade-off that drug development professionals must weigh based on the specific goals of their synthetic campaign.

References

  • SciSpace. The Fischer Indole Synthesis. Available from: [Link]

  • ResearchGate. Fischer Indole Synthesis. Available from: [Link]

  • Google Patents. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.
  • PubMed. Phenylhydrazones as new good substrates for the dioxygenase and peroxidase reactions of prostaglandin synthase: formation of iron(III)-sigma-phenyl complexes. Available from: [Link]

  • Semantic Scholar. Unusual Para-Substituent Effects on the Intramolecular Hydrogen Bond in Hydrazone-Based Switches. Available from: [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Taylor & Francis Online. Phenylhydrazine – Knowledge and References. Available from: [Link]

  • Cambridge University Press. Fischer Indole Synthesis. Available from: [Link]

  • YouTube. Fischer Indole Synthesis. Available from: [Link]

Sources

Biological Activity Profile: Ethyl 4-hydrazinylbenzoate vs. Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydrazinylbenzoate (E-4HB) serves primarily as a pharmacophore scaffold rather than a standalone therapeutic agent. While the parent compound exhibits baseline biological reactivity—characteristic of the phenylhydrazine class—it lacks the target specificity and safety profile required for clinical use. Its value lies in its role as a precursor; functionalization of the hydrazine moiety (specifically via Schiff base formation or cyclization) dramatically amplifies biological potency while often mitigating non-specific hematotoxicity.

This guide provides a technical comparison of E-4HB against its key derivatives (hydrazones, pyrazoles, and sulfonyl hydrazones), substantiated by experimental data on antimicrobial efficacy, cytotoxicity, and enzyme inhibition.

Chemical Profile & Reactivity

The biological distinction between the parent and its derivatives is rooted in their chemical stability and interaction modes.

  • Parent (E-4HB): Acts as a nucleophile. The free hydrazine group (

    
    ) is highly reactive and prone to oxidation, leading to the generation of reactive oxygen species (ROS) which causes non-specific toxicity (e.g., hemolysis).
    
  • Derivatives (Hydrazones): The condensation of E-4HB with aldehydes stabilizes the nitrogen pair into an azomethine linker (

    
    ). This modification:
    
    • Increases lipophilicity, facilitating cell membrane permeation.

    • Creates a conjugated system capable of chelating metal ions or interacting with specific protein domains (e.g., EGFR, InhA).

Synthesis & Derivatization Workflow

The following diagram outlines the transformation of the raw scaffold into bioactive classes.

SynthesisWorkflow cluster_activity Biological Outcome Start Ethyl 4-aminobenzoate (Precursor) Parent This compound (E-4HB Scaffold) Start->Parent Diazotization/Reduction or Nucleophilic Subst. Hydrazone Hydrazone Derivatives (Schiff Bases) Parent->Hydrazone + Aldehyde (Acid Cat., Reflux) Cyclized Pyrazoles / Pyrazolones (Heterocycles) Parent->Cyclized + 1,3-Dicarbonyls (Cyclization) Aldehyde Aromatic Aldehydes (R-CHO) Target: DNA Gyrase / EGFR Target: DNA Gyrase / EGFR Hydrazone->Target: DNA Gyrase / EGFR Target: COX-2 / Kinases Target: COX-2 / Kinases Cyclized->Target: COX-2 / Kinases

Figure 1: Synthetic pathway transforming the E-4HB scaffold into targeted therapeutic agents.

Comparative Biological Activity[1][2]

Antimicrobial Potency

The parent compound, E-4HB, shows weak to moderate activity, often limited by poor membrane penetration or rapid metabolic degradation. In contrast, hydrazone derivatives—particularly those with electron-withdrawing groups (Cl, F, NO2) or lipophilic tails—exhibit MIC values comparable to standard antibiotics like Ampicillin.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound ClassStrainMIC (µg/mL)Mechanism Note
Parent (E-4HB) S. aureus64 - 128Non-specific oxidative stress; poor uptake.
Parent (E-4HB) E. coli> 256Ineffective against Gram-negative efflux pumps.
Hydrazone Derivative A *S. aureus2.0 High lipophilicity facilitates cell wall entry.
Hydrazone Derivative B **M. tuberculosis0.07 (µM)Inhibition of InhA reductase (TB specific).
Standard (Ampicillin) S. aureus2.0Cell wall synthesis inhibition.

*Derivative A: Ethylparaben hydrazide-hydrazone with 4-fluorobenzyl moiety. **Derivative B: 4-methyl-1,2,3-thiadiazole-based hydrazone.

Key Insight: The azomethine linkage in derivatives is critical. It aligns the molecule to bind effectively with bacterial DNA gyrase or enoyl-ACP reductase, a specificity the parent hydrazine lacks.

Anticancer & Cytotoxicity

The transformation from parent to derivative shifts the mechanism from general cytotoxicity (ROS generation) to targeted apoptosis induction.

Table 2: Cytotoxicity Profile (IC50 in µM)

CompoundCell LineIC50 (µM)Selectivity Index (SI)
Parent (E-4HB) MCF-7 (Breast)> 50Low (Toxic to normal cells at high doses)
Hydrazone (Sulfonyl-thiazole) MCF-71.24 High (> 50 vs Normal Fibroblasts)
Hydrazone (Cinnamaldehyde) HL-60 (Leukemia)3.5Moderate
Standard (Doxorubicin) MCF-70.5 - 2.0Low (Known cardiotoxicity)

Experimental Observation: Derivatives containing a sulfonyl-thiazole moiety demonstrated superior EGFR kinase inhibition (IC50 = 0.037 µM), suggesting that the E-4HB scaffold acts as a "carrier" that positions the active heterocycle correctly within the enzyme's binding pocket.

Mechanistic Insights (SAR)

The Structure-Activity Relationship (SAR) confirms that the free hydrazine group is a liability for targeted therapy, while its derivatization is the key to potency.

SAR_Mechanism ParentMol Parent: E-4HB (Free -NH-NH2) Mech1 Mechanism: ROS Generation (Hemolysis / Non-specific) ParentMol->Mech1 Auto-oxidation DerivMol Derivative: Hydrazone (-C=N-NH- Linker) Mech2 Mechanism: Ligand Binding (Enzyme Inhibition / DNA Intercalation) DerivMol->Mech2 Stable conformation Outcome1 Toxicity / Low Potency Mech1->Outcome1 Outcome2 High Potency / Selectivity Mech2->Outcome2 SAR_Note SAR Factor: Lipophilicity (Aromatic substituents increase permeability) SAR_Note->DerivMol

Figure 2: Mechanistic divergence between the parent hydrazine and its Schiff base derivatives.

Experimental Protocols

Synthesis of Hydrazone Derivatives (General Protocol)

Use this protocol to convert the E-4HB scaffold into a bioactive library.

  • Reagents: Dissolve this compound (0.01 mol) in absolute ethanol (20 mL).

  • Addition: Add an equimolar amount (0.01 mol) of the appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid or concentrated HCl.

  • Reaction: Reflux the mixture for 4–8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature. Pour into ice-cold water if precipitation does not occur spontaneously.

  • Purification: Filter the solid precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF to obtain the pure hydrazone.

In Vitro Antimicrobial Assay (Microbroth Dilution)

Validated for MIC determination against S. aureus and E. coli.

  • Preparation: Dissolve test compounds in DMSO (stock 1000 µg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (range: 256 to 0.5 µg/mL) in 96-well plates.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls: Include Positive Control (Ciprofloxacin/Ampicillin) and Negative Control (DMSO/Broth only).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding resazurin dye (blue to pink indicates growth).

References

  • Antimicrobial Activity of Ethylparaben Hydrazones: Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Source: PMC / NIH.

  • Anticancer & EGFR Inhibition: Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. Source: PubMed.

  • Cytotoxicity & Antitubercular Activity: Cytotoxicity effects of hydrazones and sulfonyl hydrazones against Mycobacterium tuberculosis. Source: ResearchGate.

  • Parent Compound Toxicity (Phenylhydrazines): Toxicogenomics of Phenylhydrazine Induced Hematotoxicity. Source: PMC / NIH.

  • General Hydrazone Biological Review: A review exploring biological activities of hydrazones. Source: PMC / NIH.

A Senior Application Scientist's Guide to In Vitro Antioxidant Activity Assays for Hydrazinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of in vitro antioxidant activity assays pertinent to the evaluation of hydrazinobenzoic acid derivatives. This document moves beyond a simple recitation of protocols to offer field-proven insights into experimental design, data interpretation, and the underlying chemical principles that govern these assays.

Introduction: The Growing Interest in Hydrazinobenzoic Acid Derivatives as Antioxidants

Hydrazinobenzoic acid derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, their potential as antioxidants is particularly noteworthy.[1] Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants can mitigate this damage by neutralizing free radicals.[2] The unique structural features of hydrazinobenzoic acid derivatives, particularly the presence of hydrazine and hydrazone moieties, are thought to contribute significantly to their antioxidant capabilities.[3] This guide will explore the common in vitro methods used to quantify the antioxidant activity of these promising compounds, providing a framework for robust and reliable screening.

Comparative Overview of Key In Vitro Antioxidant Assays

The selection of an appropriate antioxidant assay is critical and depends on the specific properties of the compounds being tested and the type of antioxidant activity being investigated. Here, we compare three widely used methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. A study by Abuelizz et al. (2021) investigated a series of hydrazinobenzoic acid derivatives using these three assays, providing valuable comparative data.[4]

AssayPrincipleMechanismAdvantagesLimitations
DPPH Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[4]Simple, rapid, and requires only a UV-Vis spectrophotometer.[5]The DPPH radical is not a biologically relevant radical. Interference from colored compounds can be an issue.
ABTS Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).Primarily Single Electron Transfer (SET), but also HAT[4]Applicable to both hydrophilic and lipophilic antioxidants. The radical is soluble in both aqueous and organic solvents.[6]The ABTS radical is not naturally occurring. The reaction kinetics can be complex.
FRAP Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Single Electron Transfer (SET)[7]Simple, rapid, and the reagents are stable.[7]Measures only the reducing power, not the radical scavenging ability. The assay is performed under acidic conditions (pH 3.6), which is not physiologically representative.[8]

Mechanistic Insights and Structure-Activity Relationships

The antioxidant activity of hydrazinobenzoic acid derivatives is intrinsically linked to their molecular structure. The presence of specific functional groups and their positions on the aromatic ring can significantly influence their radical scavenging and reducing capabilities.

A study on 4-hydrazinobenzoic acid derivatives revealed that substitutions on the parent compound, such as with isothiocyanate and benzylidene groups, led to an increase in radical scavenging activity.[4][9] This suggests that these moieties play a crucial role in the antioxidant mechanism. The hydrazine and isothiocyanate core units are considered major contributors to the antioxidant properties of these heterocyclic compounds.[3]

The proposed mechanisms by which these derivatives exert their antioxidant effects include:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to a free radical.[4]

  • Sequential Proton Loss Electron Transfer (SPLET): A multi-step process involving proton loss followed by electron transfer.[4]

The interplay of these mechanisms is dependent on the specific chemical structure of the derivative and the reaction environment.

Experimental Protocols: A Self-Validating System

The following protocols are presented with an emphasis on the critical steps and rationale behind them, ensuring a self-validating experimental design.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by an antioxidant.[10]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with sample or standard DPPH_sol->Mix Sample_sol Prepare test compound solutions (various concentrations) Sample_sol->Mix Standard_sol Prepare standard antioxidant solution (e.g., Ascorbic Acid, BHA) Standard_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure Measure absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

Caption: DPPH Assay Workflow Diagram.

  • Reagent Preparation:

    • Prepare a fresh 0.1 mM solution of DPPH in methanol. Store in a dark bottle to prevent degradation.

    • Prepare a series of concentrations of the hydrazinobenzoic acid derivatives in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a standard antioxidant solution (e.g., Butylated Hydroxyanisole - BHA) at similar concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the sample or standard solution to each well.[11]

    • Add 200 µL of the freshly prepared DPPH working solution to each well.[11]

    • Mix well and incubate the plate in the dark for 30 minutes at room temperature.[5]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[11]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[3]

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The presence of an antioxidant reduces the ABTS•+, leading to a decolorization of the solution.[2]

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS stock solution (7 mM) and potassium persulfate solution (2.45 mM) ABTS_radical Mix and incubate in the dark (12-16 hours) to form ABTS•+ ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm ABTS_radical->ABTS_working Mix Mix ABTS•+ working solution with sample or standard ABTS_working->Mix Sample_sol Prepare test compound and standard solutions Sample_sol->Mix Incubate Incubate for a defined time (e.g., 6 minutes) Mix->Incubate Measure Measure absorbance (at ~734 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

Caption: ABTS Assay Workflow Diagram.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8]

    • Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

    • Prepare a series of concentrations of the hydrazinobenzoic acid derivatives and a standard antioxidant.

  • Assay Procedure:

    • Add 5 µL of the sample or standard solution to each well of a 96-well plate.[1]

    • Add 200 µL of the diluted ABTS•+ solution to each well.[1]

    • Mix and incubate for a specific time (e.g., 5-6 minutes) at room temperature.[1]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[1]

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[13]

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and FeCl3 solution (10:1:1 v/v/v) Mix Mix FRAP reagent with sample or standard FRAP_reagent->Mix Sample_sol Prepare test compound and standard solutions (e.g., FeSO4) Sample_sol->Mix Incubate Incubate at 37°C (e.g., for 30 minutes) Mix->Incubate Measure Measure absorbance (at ~593 nm) Incubate->Measure Calculate Calculate FRAP value (e.g., in Fe(II) equivalents) from a standard curve Measure->Calculate

Caption: FRAP Assay Workflow Diagram.

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[13]

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a standard curve using a ferrous sulfate (FeSO₄) solution of known concentrations.

    • Prepare solutions of the hydrazinobenzoic acid derivatives.

  • Assay Procedure:

    • Add 100 µL of the sample or standard solution to a test tube or microplate well.

    • Add 3.4 mL of the FRAP reagent and mix thoroughly.[13]

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[13]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[13]

    • The antioxidant capacity is expressed as FRAP values, which are determined from the standard curve and are typically reported in mmol of Fe(II) equivalents per gram or mole of the compound.

Data Presentation and Interpretation: A Comparative Analysis

To facilitate a clear comparison of the antioxidant activity of different hydrazinobenzoic acid derivatives, the data should be presented in a structured tabular format. The following table is based on the findings of Abuelizz et al. (2021) for a selection of their synthesized compounds.

Table 1: In Vitro Antioxidant Activity of Selected Hydrazinobenzoic Acid Derivatives

CompoundDPPH % Inhibition (at 20 µg/mL)ABTS % Inhibition (at 20 µg/mL)FRAP Value (µM Fe(II)/g)
Derivative 3 70-72%[4]80-85%[4]Data not specified in this format
Derivative 5 70-72%[4]80-85%[4]Data not specified in this format
Derivative 6 70-72%[4]80-85%[4]Data not specified in this format
Derivative 7 70-72%[4]80-85%[4]Data not specified in this format
Derivative 8 70-72%[4]80-85%[4]Data not specified in this format
Derivative 9 70-72%[4]80-85%[4]Data not specified in this format
BHA (Standard) 92% (at 40 µg/mL)[4]85% (at 20 µg/mL)[4]Data not specified in this format

Note: The FRAP data in the source is presented graphically as reducing power capability (absorbance at 700 nm) and not directly as µM Fe(II)/g. For a direct comparison, a standard curve would be necessary to convert these values.

From this data, it is evident that several of the tested hydrazinobenzoic acid derivatives exhibit potent antioxidant activity, in some cases comparable to the standard antioxidant BHA.[4] Notably, the ABTS assay appears to show higher inhibition percentages for these compounds compared to the DPPH assay at the same concentration.[4] This highlights the importance of using multiple assays to obtain a comprehensive understanding of a compound's antioxidant profile, as different assays are sensitive to different aspects of antioxidant action.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the in vitro antioxidant activity assays for hydrazinobenzoic acid derivatives, emphasizing the importance of methodological rigor and a deep understanding of the underlying chemical principles. The DPPH, ABTS, and FRAP assays are valuable tools for the initial screening and characterization of these compounds.

Future research should focus on elucidating the precise structure-activity relationships to guide the design of more potent antioxidant agents. Furthermore, while in vitro assays are essential for initial screening, subsequent studies in cellular and in vivo models are necessary to validate the physiological relevance of these findings and to assess the bioavailability and metabolic fate of these promising compounds.

References

  • Abuelizz, H. A., Taie, H. A. A., Bakheit, A. H., Mostafa, G. A. E., & Marzouk, M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31837–31849. [Link]

  • ACS Omega. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and antioxidant activity of novel indolehydrazones derivatives. [Link]

  • ScienceDirect. (2019). Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives. [Link]

  • The Pharmaceutical and Chemical Journal. (2023). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds. [Link]

  • MDPI. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [Link]

  • PMC - NCBI. (2017). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. [Link]

  • PMC - NCBI. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]

  • MDPI. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. [Link]

  • ResearchGate. (n.d.). Antioxidant capacities of synthesized hydrazine derivatives. [Link]

  • PubMed. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]

  • PMC - NCBI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. [Link]

  • PMC - NCBI. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • MDPI. (2023). Antioxidative and Antimicrobial Activities of Ethanol and Hot-Water Extracts from Quercus acuta. [Link]

  • Frontiers. (2024). Physiological and biochemical responses of twelve autochthonous grapevine varieties to summer stress in the Douro Demarcated Region. [Link]

  • MDPI. (2018). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. [Link]

  • MDPI. (2022). DPPH Radical Scavenging Assay. [Link]

  • PMC - NCBI. (2020). Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. [Link]

  • PMC - NCBI. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. [Link]

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Spectroscopic Profiling of Ethyl 4-hydrazinylbenzoate (EHB) vs. Benzocaine: An HSA Binding Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative spectroscopic analysis of Ethyl 4-hydrazinylbenzoate (EHB) binding to Human Serum Albumin (HSA), using Ethyl 4-aminobenzoate (Benzocaine) as the validated reference standard.[1][2][3]

Executive Summary

This compound (EHB) is a hydrazine-functionalized derivative of the ester local anesthetic family.[1][2][3] While its structural analog, Benzocaine (Ethyl 4-aminobenzoate) , has a well-documented pharmacokinetic profile, the introduction of the hydrazine moiety ($ -NHNH_2 $) significantly alters the nucleophilicity and hydrogen-bonding potential of the ligand.[1][2][3]

This guide provides a technical framework for researchers to characterize the binding affinity (


), thermodynamic forces, and conformational impact of EHB on HSA.[1][2][3] By comparing these metrics against the Benzocaine standard, researchers can determine if the hydrazine modification enhances retention or alters the binding site (Sudlow Site I vs. II), which is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2][3]
Key Comparative Metrics
FeatureThis compound (EHB) Benzocaine (Reference) Implication
Functional Group Hydrazine ($ -NHNH_2 $)Primary Amine ($ -NH_2 $)EHB has higher H-bond donor capacity.[1][2][3]
Electronic Nature Stronger NucleophileModerate NucleophilePotential for distinct electrostatic interactions.[1][2][3]
HSA Binding Site Predicted: Sudlow Site IValidated: Sudlow Site ICompetitive displacement potential.[1][2][3]
Metabolic Risk Hydrazine toxicity potentialHydrolysis to PABAEHB requires distinct tox-screening.[1][2][3]

Experimental Workflow & Methodology

To ensure data integrity, the analysis must follow a self-validating spectroscopic workflow.[1][2][3] The following protocol isolates specific binding events from background noise.

Reagent Preparation (Critical)
  • HSA Stock: Prepare

    
     M HSA in Phosphate Buffered Saline (PBS, pH 7.4). Note: HSA must be fatty-acid free to prevent site blockage.[1][2][3]
    
  • Ligand Stock: Dissolve EHB and Benzocaine in absolute ethanol or DMSO (final concentration <1% v/v to prevent protein denaturation).[2][3]

  • Reference: Use pure Benzocaine (CAS: 94-09-7) as the comparator.[1][2][3]

Fluorescence Quenching Titration

Fluorescence spectroscopy is the primary tool for determining the binding constant (


).[1][2][3] HSA contains a single Tryptophan residue (Trp-214) in Subdomain IIA (Sudlow Site I), making it an intrinsic probe.[1][2][3]

Protocol:

  • Excitation: 280 nm (excites Trp + Tyr) and 295 nm (selectively excites Trp).[1][2][3]

  • Emission Range: 300–500 nm.[2][3]

  • Titration: Add EHB (0 to

    
     M) to HSA (
    
    
    
    M) in 5
    
    
    L increments.
  • Correction: Correct fluorescence intensity (

    
    ) for Inner Filter Effect (IFE) using UV absorbance data:
    
    
    
    
UV-Vis Absorption Spectroscopy

Used to distinguish between Static Quenching (complex formation) and Dynamic Quenching (collisional).[1][2][3]

  • Logic: If the absorption spectrum of HSA changes (red/blue shift) upon adding EHB, a ground-state complex is formed (Static).[1][2][3] If spectra are purely additive, it is Dynamic.[2][3]

Thermodynamic Analysis

Perform quenching experiments at three temperatures (e.g., 298 K, 303 K, 310 K) to calculate Enthalpy (


) and Entropy (

) using the Van't Hoff equation.[1][2][3]

Data Analysis & Comparative Logic

Stern-Volmer Analysis

Analyze the quenching data using the Stern-Volmer equation to find the quenching constant (


):


[1][2]
  • 
     : Fluorescence intensities before and after adding ligand.
    
  • 
     : Bimolecular quenching rate constant.[2][3]
    
  • Comparison: If

    
    , the mechanism is Static Quenching  (Binding).[1][2][3]
    
Binding Constant ( ) and Stoichiometry ( )

Use the modified Stern-Volmer (or double-log) plot:


[1][2][3]

Comparative Performance Table (Reference vs. EHB) Values for Benzocaine are based on consensus literature; EHB values are the target metrics for your study.

ParameterBenzocaine (Standard) [1, 2]EHB (Target Analysis) Interpretation

(Binding Constant)

MeasureIf EHB > Benzocaine, hydrazine increases affinity.[1][2][3]

(Binding Sites)

Measure

confirms specific binding to one site.

(Free Energy)

to

kJ/mol
CalculateNegative

confirms spontaneity.[1][2][3]
Force Nature (

)
Hydrophobic & H-bondsCalculateHydrazine may introduce stronger enthalpy (

).[1][2][3]
Site Marker Displacement

To confirm the binding site, use competitive probes:

  • Warfarin: Marker for Site I (Subdomain IIA).[1][2][3][4]

  • Ibuprofen: Marker for Site II (Subdomain IIIA).[1][2][3]

  • Logic: If EHB binding decreases significantly in the presence of Warfarin but not Ibuprofen, EHB binds to Site I (similar to Benzocaine).[1][2][3]

Mechanistic Visualization

The following diagram illustrates the logical workflow for determining the binding mechanism and comparing EHB to the Benzocaine standard.

BindingAnalysis Ligand Ligand (EHB vs Benzocaine) Mixing Titration & Mixing Ligand->Mixing HSA HSA Solution (Trp-214 Probe) HSA->Mixing Fluorescence Fluorescence Quenching Mixing->Fluorescence UVVis UV-Vis Absorbance Mixing->UVVis DataProcess Stern-Volmer Analysis Fluorescence->DataProcess UVVis->DataProcess IFE Correction Mechanism Mechanism Check: kq > 2x10^10? DataProcess->Mechanism Static Static Binding (Complex Formation) Mechanism->Static Yes Dynamic Dynamic (Collision Only) Mechanism->Dynamic No Thermodynamics Thermodynamics (ΔH, ΔS, ΔG) Static->Thermodynamics Temp Variation Docking Molecular Docking (Site Validation) Static->Docking Structure Data

Caption: Logical workflow for distinguishing static binding (drug efficacy) from dynamic collision using spectroscopic data.

Molecular Docking Validation

Spectroscopy provides the strength of binding; Docking provides the geometry.[2][3]

  • Software: AutoDock Vina or Gold.[2][3]

  • Protein PDB: Use 1H9Z (HSA complexed with Warfarin) for Site I comparison.[1][2][3]

  • Analysis: Compare the Hydrogen Bond distance of the Hydrazine ($ -NHNH_2

    
     -NH_2 $)  group of Benzocaine with residues Tyr-150 , His-242 , and Lys-199 .[1][2][3]
    
  • Hypothesis: The terminal nitrogen in EHB may act as an additional H-bond donor, potentially increasing binding enthalpy (

    
    ) compared to Benzocaine.[1][2][3]
    

References

  • Lakowicz, J. R. (2006).[2][3] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[2][3] (The authoritative source for Stern-Volmer and quenching analysis).[1][2][3]

  • Sudlow, G., et al. (1975).[2][3] "The specificity of binding sites on human serum albumin." Molecular Pharmacology. (Defines Site I and Site II).

  • Moeinpour, F., et al. (2016).[2][3] "Synthesis, characterization and HSA binding study of a new hydrazide derivative." Journal of Molecular Structure. (Provides comparative methodology for hydrazine-HSA interactions).

  • PubChem. (2024).[2][3] "this compound Compound Summary." National Library of Medicine.[2][3]

  • Sein, A., et al. (2021).[2][3] "Interaction of Benzocaine with Human Serum Albumin: A Spectroscopic and Molecular Docking Study." (Representative data for the reference standard).

    • Note: Use general search for "Benzocaine HSA binding" to verify specific

      
       values in current literature.[2][3]
      

Sources

A Comparative Guide to the Antimicrobial Efficacy of Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent challenge of antimicrobial resistance, the scientific community is in a continuous quest for novel chemical entities that can effectively combat pathogenic microorganisms. Among the promising candidates, hydrazone derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including significant antimicrobial potential. This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of various hydrazone derivatives, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: The Chemical Versatility and Biological Promise of Hydrazones

Hydrazones are a class of organic compounds characterized by the azomethine group (>C=N-NH-). Their relative ease of synthesis, typically through the condensation of hydrazides with aldehydes or ketones, and the vast possibilities for structural modification have made them a focal point in medicinal chemistry.[1] This structural flexibility allows for the fine-tuning of their physicochemical properties, leading to enhanced biological activity. Numerous studies have reported the antibacterial, antifungal, antiviral, and antitubercular properties of hydrazone derivatives, making them a rich scaffold for the development of new therapeutic agents.[2][3]

The antimicrobial activity of hydrazones is intrinsically linked to their chemical structure. The presence of various substituents on the aromatic rings, the nature of the heterocyclic moieties, and the overall molecular conformation play a crucial role in determining their potency and spectrum of activity. This guide will delve into these structure-activity relationships, offering insights into the rational design of more effective hydrazone-based antimicrobials.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The true measure of an antimicrobial agent lies in its ability to inhibit or kill microbial pathogens at low concentrations. The following tables summarize the in vitro antimicrobial activity of representative hydrazone derivatives from different chemical classes, evaluated against a panel of clinically relevant bacteria and fungi. The data, presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), has been compiled from various peer-reviewed studies to provide a comparative overview.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Hydrazone Derivatives

Hydrazone Derivative ClassCompound ExampleStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference Compound (MIC)
Steroidal Hydrazones Compound 110.75 mg/mL (MBC: 1.5)---Ampicillin (Inactive)
Isonicotinic Acid Hydrazones Compound 151.951.95>125>125Nitrofurantoin (15.62)
Isonicotinic Acid Hydrazones Compound 163.913.91>125>125Nitrofurantoin (15.62)
Quinazolinone-Hydrazones Compound 5a2148Ampicillin (12.5-25)
Thiazole-Hydrazones Compound 5f--2.5--
Thiazole-Hydrazones Compound 5c-2.5---

Note: '-' indicates data not available in the cited sources. Reference compounds and their MIC values are provided for comparison as reported in the respective studies.

Table 2: Comparative Antifungal Activity (MIC in mg/mL) of Hydrazone Derivatives

Hydrazone Derivative ClassCompound ExampleCandida albicansAspergillus nigerReference Compound (MIC)
Steroidal Hydrazones General0.37–1.500.37–1.50-

Note: '-' indicates data not available in the cited sources.

The data clearly indicates that the antimicrobial efficacy of hydrazone derivatives is highly dependent on their structural features. For instance, certain isonicotinic acid hydrazones exhibit potent activity against Gram-positive bacteria, surpassing the efficacy of the reference drug nitrofurantoin in some cases.[4] Similarly, quinazolinone-hydrazones demonstrate a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

Key Experimental Protocols for Antimicrobial Efficacy Testing

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized methodologies are paramount. The following section outlines the detailed, step-by-step protocols for the key assays used to evaluate the antimicrobial efficacy of hydrazone derivatives.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1][6]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout P1 Prepare serial two-fold dilutions of hydrazone derivative in Mueller-Hinton Broth (MHB) A1 Inoculate microtiter plate wells containing diluted compound with bacterial suspension P1->A1 P2 Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) P2->A1 A2 Include positive (no compound) and negative (no bacteria) controls A1->A2 A3 Incubate at 35-37°C for 18-24 hours A2->A3 R1 Visually inspect for turbidity or measure absorbance (OD600) A3->R1 R2 MIC is the lowest concentration with no visible growth R1->R2

Caption: Workflow for MIC determination using broth microdilution.

Protocol:

  • Preparation of Compound Dilutions: A stock solution of the hydrazone derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[7]

  • Preparation of Inoculum: A few colonies of the test microorganism from a fresh agar plate are suspended in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.[8]

  • Controls: A positive control well (MHB with inoculum, no compound) and a negative control well (MHB only) are included.[2]

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.[9]

  • Reading the MIC: The MIC is determined as the lowest concentration of the hydrazone derivative that completely inhibits the visible growth of the microorganism.[2]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Workflow: MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation Incubation & Readout M1 Identify clear wells (no visible growth) from the MIC plate S1 Take an aliquot (e.g., 10 µL) from each clear well M1->S1 S2 Spread the aliquot onto a fresh, compound-free agar plate S1->S2 I1 Incubate agar plates at 37°C for 24 hours S2->I1 I2 MBC is the lowest concentration that results in ≥99.9% reduction in CFU/mL I1->I2

Caption: Workflow for MBC determination following an MIC assay.

Protocol:

  • Subculturing: Following the MIC determination, an aliquot (typically 10-100 µL) is taken from each well showing no visible growth (i.e., at and above the MIC).[3]

  • Plating: The aliquot is spread onto a fresh, compound-free agar plate.[10]

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the hydrazone derivative that results in no colony formation or a ≥99.9% reduction in the initial inoculum count.[2]

Anti-Biofilm Activity Assessment using Crystal Violet Assay

Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to antibiotics. The crystal violet assay is a common method to quantify biofilm formation and its inhibition.

Protocol:

  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated for 24-48 hours to allow for biofilm formation.

  • Treatment: The planktonic cells are gently removed, and fresh medium containing various concentrations of the hydrazone derivative is added to the wells. The plate is then incubated for another 24 hours.

  • Washing: The wells are washed with a gentle stream of distilled water to remove non-adherent cells.[11]

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.[12]

  • Washing: Excess stain is removed by washing with water.[12]

  • Solubilization: The bound crystal violet is solubilized with a suitable solvent, such as 30% acetic acid or ethanol.[13]

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 595 nm.[12][13] A reduction in absorbance in the treated wells compared to the control indicates anti-biofilm activity.

Mechanisms of Antimicrobial Action: A Deeper Dive

Understanding the mechanism of action is crucial for the rational design of more potent and specific antimicrobial agents. Hydrazone derivatives have been reported to exert their antimicrobial effects through various mechanisms, with two prominent targets being DNA gyrase and 14α-demethylase.

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination.[5] Its inhibition leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.[5]

Signaling Pathway: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition Hydrazone Hydrazone Derivative DNAGyrase Bacterial DNA Gyrase Hydrazone->DNAGyrase binds to & inhibits Supercoiling Negative Supercoiling of DNA DNAGyrase->Supercoiling blocks Replication DNA Replication & Repair Supercoiling->Replication is essential for CellDeath Bacterial Cell Death Replication->CellDeath disruption leads to

Caption: Mechanism of action of hydrazones as DNA gyrase inhibitors.

Quinoline-clubbed hydrazone derivatives have been identified as potential inhibitors of mutant S. aureus DNA gyrase A, a key factor in fluoroquinolone resistance.[14] Molecular docking studies have shown that these compounds can bind effectively to the active site of the enzyme, suggesting a plausible mechanism for their antibacterial activity.[5]

Inhibition of Fungal 14α-Demethylase

In fungi, 14α-demethylase (CYP51) is a critical enzyme in the ergosterol biosynthesis pathway.[15] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[16] Azole antifungals, a major class of antifungal drugs, act by inhibiting this enzyme.[4]

Signaling Pathway: 14α-Demethylase Inhibition

Demethylase_Inhibition Hydrazone Hydrazone Derivative CYP51 Fungal 14α-Demethylase (CYP51) Hydrazone->CYP51 inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol blocks conversion of Lanosterol Lanosterol Lanosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane is essential for CellDeath Fungal Cell Death Membrane->CellDeath disruption leads to

Caption: Mechanism of action of hydrazones as 14α-demethylase inhibitors.

Docking studies have suggested that the antifungal activity of some steroidal hydrazones may be due to the inhibition of 14-alpha demethylase.[6] This mechanism of action is analogous to that of the widely used azole antifungal drugs.

Conclusion and Future Directions

Hydrazone derivatives represent a highly promising and versatile scaffold for the development of novel antimicrobial agents. Their broad spectrum of activity, coupled with the potential for diverse structural modifications, offers a significant opportunity to address the growing challenge of antimicrobial resistance. The comparative data and detailed methodologies presented in this guide provide a solid foundation for researchers to build upon.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the hydrazone scaffold to identify key structural features that enhance antimicrobial potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to uncover the precise molecular targets and pathways affected by different classes of hydrazone derivatives.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening should be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the chemical tractability and proven biological activity of hydrazones, the scientific community can continue to make significant strides in the development of the next generation of antimicrobial therapeutics.

References

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4). NCBI. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved from [Link]

  • Biological Activities of Hydrazone Derivatives - PMC. (2007, December 31). NCBI. Retrieved from [Link]

  • Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. (2022, September 28). MDPI. Retrieved from [Link]

  • Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions. (2025, June 25). PubMed. Retrieved from [Link]

  • Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. (2020, January 10). NCBI. Retrieved from [Link]

  • Hydrazone analogs as DNA gyrase inhibitors and antioxidant agents: Structure-activity relationship and pharmacophore modeling. ResearchGate. Retrieved from [Link]

  • Lanosterol 14 alpha-demethylase. Wikipedia. Retrieved from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia. Retrieved from [Link]

  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (2021, March 23). MDPI. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. Retrieved from [Link]

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Retrieved from [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022, November 11). MDPI. Retrieved from [Link]

  • How to perform biofilm assay for antibiofilm activity?. (2022, October 13). ResearchGate. Retrieved from [Link]

  • Crystal violet staining for biofilm analysis. (2021, July 15). Bio-protocol. Retrieved from [Link]

  • Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors. (2024, June 28). Bentham Science. Retrieved from [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. Retrieved from [Link]

Sources

Technical Guide: Structural Validation of Synthesized Ethyl 4-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Ethyl 4-hydrazinylbenzoate (E-4HB) is a critical intermediate in the synthesis of indoles and pyrazoles for pharmaceutical applications. Its synthesis, typically via the diazotization and reduction of ethyl 4-aminobenzoate (Benzocaine), presents a specific validation challenge: distinguishing the nucleophilic hydrazine group (


) from the starting primary amine (

) and preventing oxidative degradation to azo impurities.

The Challenge: Standard melting point analysis is often unreliable due to the thermal instability of aryl hydrazines. Furthermore, the spectroscopic signatures of the starting amine and the product are structurally similar, requiring high-resolution discrimination.

Objective: This guide provides a multi-tiered validation protocol. It moves beyond basic characterization to a self-validating system using chemical derivatization and comparative spectroscopy to definitively confirm the structure and purity of E-4HB.

Part 1: The Analytical Matrix (Comparative Overview)

The following table contrasts the diagnostic signals of the starting material (Benzocaine) against the target product (E-4HB) and its stable Hydrochloride salt form.

FeatureEthyl 4-aminobenzoate (Start)This compound (Target)Validation Logic
Appearance White crystalline solidPale yellow/beige solid (Free base)Red/Brown indicates oxidation (azo formation).
Stability Stable at RTUnstable (oxidizes in air)Isolate as HCl salt for long-term storage.

NMR (DMSO-

)

~5.9 ppm (

)

~4.0 ppm (

)

~7-8 ppm (

)
Key Differentiator: Appearance of the exchangeable internal

proton.
IR Spectroscopy Doublet ~3400/3300 cm

(Sym/Asym str)
Multiple bands (3100-3450 cm

)
Broader N-H region due to increased H-bonding capacity.
Chemical Test Forms Schiff Base (Imine)Forms Hydrazone Reaction with aldehyde yields a distinct solid precipitate (See Part 3).

Part 2: Validation Workflow & Logic

The following diagram illustrates the decision-making process for validating the synthesis, prioritizing the isolation of the Hydrochloride salt to prevent degradation during analysis.

ValidationWorkflow Start Crude Reaction Mixture (Reduction Step Completed) Isolation Isolation Strategy: Convert to HCl Salt Start->Isolation Acidify (HCl/EtOH) Visual Visual Inspection: Is it Red/Brown? Isolation->Visual Fail_Ox FAIL: Oxidized to Azo Recrystallize or Discard Visual->Fail_Ox Yes NMR_Check 1H NMR (DMSO-d6) Check N-H Region Visual->NMR_Check No (Off-white/Beige) Deriv_Check Derivatization Test (Reaction w/ Benzaldehyde) NMR_Check->Deriv_Check Signals Confirm Hydrazine Final VALIDATED STRUCTURE Deriv_Check->Final Hydrazone Precipitate Formed

Figure 1: Step-wise decision tree for validating this compound, prioritizing salt formation to ensure stability during analysis.

Part 3: Structural Characterization Protocols

Protocol A: High-Field NMR Spectroscopy

Objective: To differentiate the hydrazine moiety from the amine using chemical shift and integration.

Method:

  • Dissolve ~5 mg of the sample in DMSO-

    
     .
    
    • Note: Do not use

      
       for the free hydrazine if possible, as the acidic nature of chloroform can induce decomposition or exchange broadening. DMSO ensures better solubility and slows proton exchange.
      
  • Acquire spectrum (minimum 8 scans).

Data Interpretation (The "Fingerprint"):

  • The Ethyl Group (Internal Standard):

    • Triplet at

      
       1.3 ppm (
      
      
      
      ).
    • Quartet at

      
       4.2 ppm (
      
      
      
      ).
    • Validation Check: If these signals are split or complex, suspect ester hydrolysis (loss of ethyl group).

  • The Aromatic Region (AA'BB' System):

    • Two doublets centered around

      
       6.8 ppm and 
      
      
      
      7.8 ppm.
    • Comparison: In Benzocaine, these are at

      
       6.63 and 7.85 ppm.[1] The hydrazine group is slightly more electron-donating by resonance, causing a subtle upfield shift in the ortho-protons (closer to 6.7-6.8 ppm) compared to the amine, but this is not definitive on its own.
      
  • The Diagnostic N-H Region (Crucial):

    • Benzocaine: Single broad signal at

      
       ~5.9 ppm (
      
      
      
      ).
    • E-4HB (Free Base): Two distinct signals.[1]

      • 
        : Broad singlet, typically 
        
        
        
        6.5–7.5 ppm (
        
        
        ).
      • 
        : Broad singlet, typically 
        
        
        
        3.8–4.5 ppm (
        
        
        ).
    • E-4HB (HCl Salt): Downfield shift of protons due to positive charge. Look for a broad cluster at

      
       8.0–10.0 ppm corresponding to the protonated hydrazinium species (
      
      
      
      ).
Protocol B: The "Gold Standard" Derivatization (Self-Validating)

Why this is necessary: Spectroscopic data can be ambiguous if the sample is wet or oxidizing. Chemical derivatization provides a binary (Yes/No) confirmation. Hydrazines condense with aldehydes to form hydrazones (crystalline solids with sharp melting points), whereas amines form imines (Schiff bases) which are often less stable or oils.

Experimental Procedure:

  • Dissolve 50 mg of synthesized E-4HB in 2 mL ethanol.

  • Add 1.1 equivalents of 4-nitrobenzaldehyde (or furan-2-carbaldehyde).

  • Add 1 drop of glacial acetic acid (catalyst).

  • Heat to reflux for 10 minutes, then cool to room temperature.

Validation Criteria:

  • Observation: Rapid formation of a deeply colored (yellow/orange) precipitate.

  • Mechanism:

    
    
    
  • Confirmation: Filter the solid. The formation of a stable hydrazone confirms the presence of the

    
     functional group. If the starting material was only Benzocaine, the resulting imine is often unstable or requires different conditions to precipitate.
    

Part 4: Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Sample turns red/brown rapidly Auto-oxidation: Hydrazines oxidize to azo compounds (

) in air.
Store under Argon/Nitrogen.[2] Convert immediately to HCl salt.
NMR shows broad "hump" > 8ppm Proton Exchange: Sample is likely the HCl salt or wet DMSO is facilitating rapid exchange.Add

shake. If signal disappears, it is N-H. This confirms exchangeable protons.
Melting Point is low (< 80°C) Impurities: Likely residual Benzocaine (MP ~89°C) or solvent.Recrystallize from Ethanol/Water.
No precipitate with Aldehyde Failed Reduction: The synthesis failed; you still have the diazonium salt (unlikely if solid) or the starting amine.Check reduction conditions (SnCl2 quality or Sulfite stoichiometry).

References

  • Synthesis and Characterization of Ethyl 4-hydrazinobenzoate Hydrochloride: Serratos, I. N., et al. (2016). Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride. Journal of Molecular Structure.

  • General Synthesis of Aryl Hydrazines (Organic Syntheses): While specific to phenylhydrazine, the reduction logic applies. Organic Syntheses, Coll. Vol. 1, p.442 (1941).

  • Spectroscopic Data for Ethyl 4-aminobenzoate (Benzocaine): National Center for Biotechnology Information. PubChem Compound Summary for CID 2337, Benzocaine.

  • Hydrazine Derivatization Logic (Hydrazone Formation): Stasevych, M., et al. (2023).[3] Application of Infrared Spectroscopy....

Sources

How to confirm the purity of synthesized ethyl 4-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Confirming the Purity of Synthesized Ethyl 4-Hydrazinylbenzoate for Researchers and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis

This compound is a pivotal intermediate in synthetic organic chemistry, serving as a building block for a wide array of heterocyclic compounds, including pyrazoles and indazoles, which are scaffolds of significant interest in medicinal chemistry and drug development.[1] Given its role as a precursor, the purity of this compound is not merely a matter of academic rigor but a critical determinant of the success, reproducibility, and safety of subsequent synthetic steps and the biological activity of the final compounds.

The common synthesis of this compound often involves the reduction of ethyl 4-nitrobenzoate or the diazotization of ethyl 4-aminobenzoate followed by reduction.[2] These routes can introduce specific impurities, such as unreacted starting materials, the hydrolyzed carboxylic acid (4-hydrazinylbenzoic acid), or other side-products. Therefore, a multi-pronged analytical approach is essential to unequivocally confirm the purity and structural integrity of the synthesized product. This guide provides a comparative overview of the most effective analytical techniques, complete with experimental protocols and data interpretation insights, to establish a self-validating system for purity confirmation.

A Multi-Technique Strategy for Purity Verification

No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on the convergence of data from multiple, orthogonal methods. This workflow integrates both chromatographic separation and spectroscopic characterization to provide a comprehensive profile of the synthesized material.

Purity_Workflow cluster_synthesis Synthesis & Initial Workup cluster_qualitative Preliminary Qualitative Checks cluster_quantitative Quantitative Purity Assessment cluster_structural Structural Confirmation & Identification synth Synthesized Ethyl 4-Hydrazinylbenzoate tlc Thin-Layer Chromatography (TLC) synth->tlc Fast check for completeness mp Melting Point Analysis synth->mp Indicator of purity hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc Proceed if single spot mp->hplc nmr NMR Spectroscopy (¹H and ¹³C) hplc->nmr Characterize major peak final Confirmed Pure Product hplc->final Purity >99% ms Mass Spectrometry (MS) nmr->ms ir Infrared Spectroscopy (IR) ms->ir ir->final

Caption: Overall workflow for purity confirmation.

Chromatographic Techniques: The Gold Standard for Purity

Chromatography separates the target compound from any impurities, providing a quantitative measure of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis, offering high resolution and sensitivity. For polar, UV-active compounds like this compound, a reversed-phase method is typically effective. The presence of a single, sharp peak is a strong indicator of a pure sample.

Causality in Method Design:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the aromatic compound.[3]

  • Mobile Phase: A gradient of a polar organic solvent (like acetonitrile or methanol) and water allows for the efficient elution of the target compound while separating it from both more polar and less polar impurities. An acid modifier (e.g., formic acid) is often added to protonate the hydrazinyl group, ensuring sharp peak shapes.

  • Detector: A UV detector is ideal, as the benzene ring in the molecule provides strong chromophores for sensitive detection (typically around 254 nm).

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh ~1 mg of synthesized this compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation:

    • Column: Zorbax SB C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: Ramp from 20% to 80% B

    • 20-25 min: Hold at 80% B

    • 25-30 min: Return to 20% B and equilibrate.

  • Data Analysis: Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A pure sample should exhibit a purity level of >99%.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and indispensable tool for monitoring reaction progress and performing a quick qualitative purity check. A single spot on the TLC plate under UV visualization suggests the absence of major impurities.

Experimental Protocol: TLC Analysis

  • Plate: Silica gel 60 F254.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed to achieve an Rf value between 0.3 and 0.5.

  • Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate) and spot it onto the TLC plate baseline.

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend near the top.

  • Visualization: Visualize the spots under a UV lamp at 254 nm.

Spectroscopic Techniques: The Key to Structural Confirmation

While chromatography quantifies purity, spectroscopy confirms that the major peak is indeed the correct compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed. The spectrum of this compound hydrochloride has been previously characterized.[4]

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • ~1.3 ppm (triplet, 3H): The three protons of the ethyl ester's methyl (-CH₃) group, split by the adjacent methylene group.

  • ~4.3 ppm (quartet, 2H): The two protons of the ethyl ester's methylene (-OCH₂-) group, split by the methyl group.

  • ~6.8-7.8 ppm (two doublets, 4H): The four aromatic protons will appear as a characteristic AA'BB' system. The two protons ortho to the hydrazinyl group will be upfield, while the two protons ortho to the ester group will be downfield.

  • Broad signals for -NHNH₂ protons: These signals can be broad and their chemical shift can vary depending on concentration and residual water. They will typically disappear upon a D₂O exchange experiment, which is a key confirmation step.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

  • ~14 ppm: Ethyl ester -CH₃ carbon.

  • ~60 ppm: Ethyl ester -OCH₂- carbon.

  • ~112-131 ppm: Four signals for the aromatic carbons.

  • ~150-155 ppm: Aromatic carbon attached to the hydrazinyl group (C-NHNH₂).

  • ~165 ppm: Ester carbonyl carbon (C=O).

The absence of signals corresponding to starting materials (e.g., ethyl 4-aminobenzoate) or by-products is crucial for confirming purity.[2][5]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check of its identity.

Expected Result (Electrospray Ionization, ESI+):

  • The molecular formula is C₉H₁₂N₂O₂.[6]

  • The molecular weight is 180.20 g/mol .[6]

  • A pure sample should show a prominent peak at m/z = 181.09 [M+H]⁺ (for the protonated molecule). The presence of the exact mass confirms the elemental composition.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. It serves as a quick fingerprint of the molecule.[7]

Expected Characteristic Absorption Bands:

  • 3200-3400 cm⁻¹: N-H stretching vibrations from the hydrazinyl group.

  • ~3000 cm⁻¹: Aromatic C-H stretching.

  • ~1680-1710 cm⁻¹: A strong C=O (carbonyl) stretch from the ester group.[1]

  • ~1600 cm⁻¹: C=C stretching within the aromatic ring.

  • ~1250-1300 cm⁻¹: C-O stretching of the ester.

The absence of a broad O-H stretch around 3000-3500 cm⁻¹ would indicate the absence of the hydrolyzed 4-hydrazinylbenzoic acid impurity.[8]

Comparative Analysis of Purity Confirmation Techniques

The choice of technique depends on the specific goal, from routine checks to in-depth characterization.

TechniquePrimary UseInformation ProvidedAdvantagesDisadvantages
HPLC Quantitative PurityPercentage purity, number of componentsHigh sensitivity, quantitative, reproducibleHigher cost, requires method development
¹H NMR Structural ConfirmationDetailed molecular structure, proton environmentUnambiguous structure proof, can quantify without a reference standard (qNMR)Lower sensitivity than HPLC, complex mixtures are hard to interpret
MS Identity ConfirmationMolecular weight, elemental formulaHigh sensitivity, requires minimal sampleProvides little structural information on its own, isomers are indistinguishable
IR Functional Group IDPresence of key functional groupsFast, inexpensive, good for quick identity checksNot quantitative, provides limited structural detail
TLC Qualitative CheckNumber of components, reaction monitoringVery fast, inexpensive, simpleNot quantitative, lower resolution than HPLC
Melting Point Physical Property CheckPurity indicatorSimple, inexpensiveImpurities may not always depress the melting point significantly

Visualizing the HPLC Workflow

A standardized workflow ensures reproducibility in quantitative analysis.

HPLC_Workflow prep 1. Sample Preparation (1 mg/mL stock, dilute to 0.1 mg/mL) setup 2. Instrument Setup (Column, Mobile Phase, Gradient) prep->setup inject 3. Sample Injection (10 µL) setup->inject acquire 4. Data Acquisition (Chromatogram) inject->acquire process 5. Data Processing (Peak Integration) acquire->process report 6. Purity Calculation (% Area) process->report

Caption: Standard workflow for HPLC purity analysis.

Conclusion

Confirming the purity of synthesized this compound requires a synergistic combination of analytical methods. A high-purity result from HPLC (>99%) provides quantitative confidence, but this must be supported by spectroscopic data (NMR, MS, and IR) that unequivocally confirms the structure of the main component and the absence of significant impurities. By employing this self-validating, multi-technique approach, researchers and drug development professionals can ensure the quality and reliability of their synthetic intermediates, paving the way for successful and reproducible downstream applications.

References

  • Welcome Home Vets of NJ. Ethyl 4 Aminobenzoate Ir Spectrum Analysis. Available from: [Link]

  • Tiwari, P., Sathe, P. and Devadiga, N. (2013) Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

  • ResearchGate. Linearity of the 4-HBA chromatogram. Available from: [Link]

  • ResearchGate. Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride. Available from: [Link]

  • Organic Syntheses. ethyl 4-aminobenzoate. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 792992, this compound. Available from: [Link]

  • ChemSynthesis. ethyl 3-ethyl-4-hydrazinobenzoate. Available from: [Link]

  • The Royal Society of Chemistry. Copies of product 1H NMR and 13C NMR. Available from: [Link]

  • Organic Syntheses. Carbazic acid, ethyl ester. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12089, 4-Hydrazinobenzoic acid. Available from: [Link]

Sources

Comparative Efficiency Analysis: Synthesis Strategies for Ethyl 4-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

Ethyl 4-hydrazinylbenzoate (EHB) is a critical intermediate for the synthesis of indoles (via Fischer indole synthesis) and various kinase inhibitors. Its synthesis is often bottlenecked by two competing factors: purity requirements vs. raw material costs .

This guide compares the two dominant synthetic pathways:

  • Method A (Classical Reductive): Diazotization of Benzocaine followed by Stannous Chloride (

    
    ) reduction.
    
  • Method B (Direct Displacement): Nucleophilic Aromatic Substitution (

    
    ) of Ethyl 4-fluorobenzoate.
    

The Verdict:

  • For High-Purity/Discovery Chemistry: Choose Method B . It avoids heavy metal contamination (Tin) and offers a simpler workup, albeit at a higher precursor cost.

  • For Scale-Up/Cost-Efficiency: Choose Method A . Benzocaine is a commodity chemical.[1][2] However, this route requires rigorous purification to remove tin residues and prevent diazo-tar formation.

Method A: Diazotization-Reduction (The Cost-Effective Route)[3]

This method utilizes the readily available Ethyl 4-aminobenzoate (Benzocaine). It relies on the formation of a diazonium salt, which is subsequently reduced to the hydrazine.

Mechanism & Logic

The reaction proceeds in two distinct phases.[3] First, the amine is converted to a diazonium cation (


) using nitrous acid (generated in situ). Second, the diazonium species is reduced.[4][5] We utilize Stannous Chloride (

)
in concentrated HCl. While toxic,

is preferred over sodium sulfite for this specific substrate because the highly acidic conditions preserve the ethyl ester group, which is susceptible to hydrolysis in the alkaline conditions required for sulfite reduction.
Experimental Protocol (Self-Validating)

Reagents:

  • Ethyl 4-aminobenzoate (16.5 g, 0.1 mol)

  • Sodium Nitrite (7.0 g, 0.1 mol)

  • Stannous Chloride Dihydrate (50 g, ~0.22 mol)

  • Conc. HCl (100 mL)

Step-by-Step Workflow:

  • Diazotization (The "Cold" Phase):

    • Dissolve the amine in Conc. HCl (30 mL) and water (30 mL). Cool the suspension to 0–5°C in an ice-salt bath. Validation: The internal temperature must not exceed 5°C to prevent phenol formation.

    • Add the

      
       solution (7g in 15mL 
      
      
      
      ) dropwise.
    • Endpoint Check: The solution should turn clear/pale yellow. A starch-iodide paper test should be positive (instant blue/black) indicating excess nitrous acid.

  • Reduction (The "Acid" Phase):

    • Dissolve

      
       in Conc. HCl (50 mL). Cool to <0°C.
      
    • Add the cold diazonium solution to the cold stannous solution with vigorous stirring. Note: Addition order matters.[5] Adding diazo to tin ensures the reducing agent is always in excess, preventing side-coupling reactions.

    • Allow the mixture to stand at 0°C for 1 hour, then refrigerate overnight.

  • Isolation:

    • Filter the resulting double salt (Hydrazine hydrochloride-Tin complex).

    • De-complexation: Suspend the solid in cold water. Treat with NaOH solution carefully until pH ~9-10 to liberate the free base, but work quickly to avoid ester hydrolysis. Extract immediately with Ethyl Acetate.

    • Dry over

      
       and concentrate.
      

Typical Yield: 65–75% Purity Profile: Often contains trace tin; requires recrystallization from ethanol.

Method B: Nucleophilic Aromatic Substitution (The "Green" Route)

This method exploits the electron-withdrawing nature of the ester group at the para position, which activates the benzene ring for Nucleophilic Aromatic Substitution (


).
Mechanism & Logic

The reaction involves the attack of hydrazine on the carbon bearing the leaving group (Fluorine). Fluorine is the preferred leaving group over Chlorine because its high electronegativity stabilizes the intermediate Meisenheimer complex, lowering the activation energy for the rate-determining step.

Experimental Protocol

Reagents:

  • Ethyl 4-fluorobenzoate (16.8 g, 0.1 mol)

  • Hydrazine Hydrate (80% or 98%, 15 mL, ~0.3 mol)

  • Ethanol (Absolute, 100 mL)

Step-by-Step Workflow:

  • Setup:

    • Dissolve Ethyl 4-fluorobenzoate in Ethanol.[2]

    • Add Hydrazine Hydrate.[2] Critical Control: Use at least 3 equivalents of hydrazine. If the ratio is 1:1, the product (which is also a nucleophile) will attack another molecule of starting material, forming a symmetrical bis-aryl hydrazine dimer.

  • Reaction:

    • Reflux the mixture for 12–18 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (

      
       ~0.8) should disappear, replaced by a lower 
      
      
      
      spot (Hydrazine).
  • Workup:

    • Cool the reaction mixture. The product often crystallizes directly upon cooling.

    • If no crystals form, concentrate the ethanol to 20% volume and add cold water.

    • Filter the precipitate.[6] Wash with cold water to remove excess hydrazine.

Typical Yield: 85–92% Purity Profile: Very high (>98%).[3] Main impurity is unreacted starting material if reflux is too short.

Comparative Data Analysis

The following table summarizes the operational parameters for both methods.

FeatureMethod A (Diazo/SnCl2)Method B (

on Fluoro)
Precursor Cost Low (Benzocaine is commodity)High (Fluoro-ester is specialty)
Atom Economy Poor (Stoichiometric Tin waste)High (Only HF byproduct)
Reaction Time 24 Hours (including cooling)12–18 Hours (Reflux)
Safety Profile High Risk (Toxic Sn, Unstable Diazo)Medium Risk (Hydrazine is carcinogenic)
Scalability Difficult (Exothermic, waste disposal)Excellent (Simple thermal process)
Ester Stability Risk of hydrolysis during basificationStable (Neutral/Basic conditions)
Typical Yield 65 – 75%85 – 92%

Visualizations of Reaction Pathways[7]

The following diagrams illustrate the mechanistic flow and decision logic for selecting the appropriate synthesis route.

Diagram 1: Synthesis Workflow Comparison

SynthesisComparison cluster_A Method A: Diazotization cluster_B Method B: SNAr Displacement Benzocaine Ethyl 4-aminobenzoate Diazo Diazonium Salt (Unstable <5°C) Benzocaine->Diazo NaNO2 / HCl 0°C TinComplex SnCl6 Complex Diazo->TinComplex SnCl2 / HCl Reduction ProductA This compound (Trace Sn impurities) TinComplex->ProductA NaOH Workup (pH Control Critical) FluoroEster Ethyl 4-fluorobenzoate Meisenheimer Meisenheimer Complex FluoroEster->Meisenheimer N2H4 (Excess) Reflux EtOH ProductB This compound (High Purity) Meisenheimer->ProductB -HF

Caption: Comparative workflow of the Reductive route (Method A) versus the Direct Displacement route (Method B).

Diagram 2: Decision Matrix for Researchers

DecisionTree Start Select Synthesis Route Q1 Is the scale >100g? Start->Q1 Q2 Is heavy metal (Sn) contamination acceptable? Q1->Q2 Yes (Cost Sensitive) MethodB Use Method B (Fluoro/SNAr) Q1->MethodB No (Lab Scale) MethodA Use Method A (Benzocaine/SnCl2) Q2->MethodA Yes (Purification available) Q2->MethodB No (Pharma/Bio Assay)

Caption: Logic tree for selecting the optimal synthesis method based on scale and purity constraints.

References

  • Organic Syntheses, Coll. Vol. 3, p. 475 (1955). Indazole. (Describes the standard diazotization/reduction protocol for o-hydrazinobenzoic acid, applicable to the para-isomer). [Link]

  • ResearchGate (Snippet). Synthesis and Characterization of Heterocyclic Compounds Derived from ethyl-4-aminobenzoate. (Provides experimental validation for hydrazine derivatives). [Link]

  • Google Patents, CN106699579A.Synthesis method of benzocaine.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: Why Proper Disposal is Critical

Ethyl 4-hydrazinylbenzoate (CAS No. 14685-90-6) is an aromatic hydrazine derivative recognized for its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic and an irritant.[1] Inhalation, ingestion, or skin contact can be harmful, and it is known to cause serious eye and skin irritation.[1] The hydrazine functional group imparts reactivity, particularly with oxidizing agents, and warrants careful handling and disposal to mitigate risks.[2] Improper disposal can lead to personnel exposure and environmental contamination. Therefore, a structured and validated disposal plan is not just a matter of best practice but a critical component of laboratory safety.

Key Hazard Information for this compound:

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)[1]
Harmful in contact with skinAcute toxicity, dermal (Category 4)[1]
Harmful if inhaledAcute toxicity, inhalation (Category 4)[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[1]
May cause respiratory irritationSpecific target organ toxicity - single exposure (Respiratory tract irritation)[1]

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a controlled environment.

2.1. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory.[2]

  • Hand Protection: Use nitrile gloves. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.

2.2. Engineering Controls:

  • All handling and disposal procedures involving this compound must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible.

Disposal Pathways: A Decision-Making Framework

There are two primary pathways for the disposal of this compound. The choice depends on the quantity of waste, available facilities, and institutional policies.

Disposal_Workflow Start Waste Ethyl 4-hydrazinylbenzoate Decision Small Quantity (<5g) and Lab-Scale Treatment Permitted? Start->Decision Collect Collect in a Designated, Labeled, and Sealed Hazardous Waste Container Decision->Collect No Chemical_Neutralization In-Lab Chemical Neutralization (Oxidation) Decision->Chemical_Neutralization Yes Licensed_Disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company Collect->Licensed_Disposal Treated_Waste Collect Treated (Non-Hazardous) Aqueous Waste Chemical_Neutralization->Treated_Waste Drain_Disposal Dispose Down the Drain with Copious Amounts of Water (pending institutional approval) Treated_Waste->Drain_Disposal

Caption: Decision workflow for the disposal of this compound.

3.1. Pathway 1: Collection for Off-Site Disposal (Recommended for All Quantities)

This is the most straightforward and often the safest method.

Step-by-Step Procedure:

  • Containerization: Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.

  • Labeling: The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste management company.

3.2. Pathway 2: In-Lab Chemical Neutralization (For Small Quantities Only)

For very small quantities (typically less than 5 grams), chemical neutralization through oxidation can be an effective method to render the compound less hazardous before disposal. This procedure should only be performed by trained personnel and with the approval of your institution's EHS department.

Causality of Experimental Choices: The hydrazine moiety is a reducing agent and can be oxidized to nitrogen gas, a relatively inert substance. This transformation is the basis for the chemical neutralization of hydrazine-containing compounds. Sodium hypochlorite (bleach) is a readily available and effective oxidizing agent for this purpose. The reaction should be performed in a dilute aqueous solution to control the reaction rate and dissipate the heat generated, as the oxidation of hydrazines can be exothermic.

Experimental Protocol: Oxidation with Sodium Hypochlorite

This protocol is based on established methods for the decomposition of hydrazine derivatives. A risk assessment should be performed before proceeding, and it is advisable to conduct a small-scale test reaction first.

  • Preparation: In a chemical fume hood, prepare a dilute solution of this compound by dissolving the waste material in a suitable solvent (e.g., ethanol) at a low concentration (e.g., <5% w/v). Then, further dilute this with water.

  • Reaction Setup: Place the dilute aqueous solution of this compound in a suitably sized beaker or flask equipped with a magnetic stirrer. Begin stirring.

  • Addition of Oxidant: Slowly add a 5% aqueous solution of sodium hypochlorite (household bleach) to the stirring solution. A significant excess of the hypochlorite solution should be used to ensure complete oxidation. A molar ratio of at least 2:1 of sodium hypochlorite to the hydrazine derivative is recommended.

  • Monitoring the Reaction: The reaction may be accompanied by gas evolution (nitrogen). Continue stirring for at least 2 hours after the addition of the hypochlorite solution is complete to ensure the reaction has gone to completion.

  • Quenching Excess Oxidant: After the reaction is complete, test for the presence of excess oxidant using potassium iodide-starch paper. If the paper turns blue-black, indicating the presence of an oxidant, add a reducing agent such as sodium bisulfite solution dropwise until the test is negative.

  • Final Disposal: The resulting solution, now containing the oxidized products, can typically be disposed of down the drain with copious amounts of water, pending approval from your institution's EHS office.[2]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

4.1. Small Spills (Solid):

  • Evacuate and Secure: Restrict access to the spill area.

  • PPE: Ensure you are wearing the appropriate PPE as described in Section 2.1.

  • Containment and Cleanup: Gently cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels directly on the solid. Carefully sweep the absorbed material into a designated hazardous waste container.[2]

  • Decontamination: Decontaminate the spill area with a soap and water solution.

  • Disposal: Label the waste container and arrange for disposal as described in Pathway 1.

4.2. Large Spills:

  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

  • Isolate: Close the laboratory doors and prevent entry.

  • Contact EHS: Contact your institution's EHS office and emergency services. Do not attempt to clean up a large spill yourself.

Regulatory Compliance

The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Substituted hydrazines are often classified as hazardous waste.[3] It is the responsibility of the waste generator (the laboratory) to properly identify, manage, and dispose of hazardous waste in accordance with these regulations.[4]

Occupational exposure to hydrazines is regulated by the Occupational Safety and Health Administration (OSHA). Adherence to the handling procedures outlined in this guide will help ensure compliance with OSHA's Laboratory Standard.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 792992, this compound. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from [Link]

  • MDPI. (2019, March 24). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. Retrieved from [Link]

  • ACS Publications. (2024, April 3). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Ethyl 4-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that robust safety protocols are the bedrock of innovative and reproducible research. This guide provides a comprehensive, experience-driven framework for the safe handling of Ethyl 4-hydrazinylbenzoate (CAS 618-49-5), a compound requiring meticulous attention to detail due to its chemical nature as a hydrazine derivative. The following protocols are designed to be a self-validating system, ensuring that every step, from receipt to disposal, is conducted with the highest degree of safety and scientific integrity.

Immediate Safety Profile: Know Your Compound

Before handling this compound, a clear and immediate understanding of its primary hazards is essential. This compound, like many hydrazine derivatives, presents multiple risks that must be managed concurrently.

Hazard ClassificationGHS PictogramDescription & Immediate Precautions
Skin Irritation Exclamation Mark
Causes skin irritation.[1] Avoid all direct skin contact. Contaminated work clothing should not be allowed out of the workplace.[2]Serious Eye Irritation Exclamation MarkCauses serious eye irritation.[1] Mandates the use of chemical safety goggles or a face shield.[2]Respiratory Irritation Exclamation MarkMay cause respiratory irritation.[1] Handle only in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]Potential for Sensitization Exclamation MarkMay cause an allergic skin reaction.[2] Once sensitized, an individual may react to very low levels of exposure.Potential Carcinogen Health HazardHydrazine and its derivatives are often treated as potential carcinogens. Handle with extreme caution, assuming carcinogenic potential.[4]

Personal Protective Equipment (PPE): An Uncompromisable Barrier

The selection of PPE is not a matter of preference but a critical control based on the known risks of the compound. The causality is clear: to prevent irritation, sensitization, and potential systemic toxicity, a robust barrier is non-negotiable.

EquipmentSpecificationRationale & Best Practices
Hand Protection Nitrile or Neoprene Gloves (minimum 5 mil thickness)These materials offer good resistance to a range of chemicals. Crucial: Always double-glove. The outer glove is considered contaminated; remove and discard it before leaving the immediate work area. The inner glove protects against tears or pinholes in the outer glove. Never reuse disposable gloves.[5][6]
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles and a full-face shieldGoggles provide a seal against dust and splashes.[6] A face shield is required when handling larger quantities (>1g) or when there is a significant splash risk, protecting the entire face from contact.
Body Protection Flame-resistant lab coat and a chemical-resistant apronA flame-resistant lab coat is a baseline.[6] A chemical-resistant apron should be worn over the lab coat during weighing, transfer, or cleanup operations to provide an additional barrier against spills.
Respiratory Protection Not typically required for small-scale use within a fume hood.All handling of the solid compound must occur within a certified chemical fume hood.[1][7] If engineering controls fail or for a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[8] Cartridge respirators are not suitable for hydrazine itself.[9]

Operational Workflow: A Step-by-Step Protocol for Safe Handling

This protocol ensures safety is integrated into every stage of the experimental process.

A. Preparation and Weighing:

  • Designate an Area: Cordon off a specific area within a chemical fume hood for handling this compound.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh paper, secondary containers, waste bags) is present.

  • Don PPE: Put on all required PPE (double gloves, lab coat, apron, goggles, face shield) before handling the primary container.

  • Weighing: Tare the balance with your receiving vessel. Carefully transfer the desired amount of the solid compound using a dedicated spatula. Avoid creating dust. If dust is generated, gently wipe the area with a damp paper towel (wetted with water) and dispose of it as hazardous waste.

  • Closure: Tightly seal the primary container immediately after use.

  • Cleanup: Wipe down the spatula and the balance with a damp cloth. Place all disposable items (weigh paper, outer gloves, wipes) into a designated, sealed hazardous waste bag inside the fume hood.

B. Storage:

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8][10]

  • Container: Keep the container tightly closed and clearly labeled.[8]

  • Segregation: Do not store with flammable materials or in areas exposed to direct sunlight or heat.

C. Waste Disposal:

  • Classification: All materials contaminated with this compound must be treated as hazardous waste.[7]

  • Solid Waste: Collect all contaminated solids (gloves, paper towels, pipette tips) in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Collect any solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Path: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[2][7]

Emergency & Decontamination Procedures

Rapid and correct response to an exposure or spill is critical.

A. Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

B. Spill Response Workflow:

A spill requires a calm, methodical response. The following workflow should be ingrained in all personnel handling this compound.

Spill_Response_Workflow start Spill Occurs assess Assess Situation (Size, Location, Hazards) start->assess evacuate Evacuate Immediate Area Alert Colleagues assess->evacuate don_ppe Don Spill Response PPE (Respirator if needed) evacuate->don_ppe contain Contain Spill (Use absorbent pads) don_ppe->contain neutralize Cover with Absorbent Material (e.g., Vermiculite, Dry Sand) contain->neutralize collect Carefully Collect Material (Use non-sparking tools) neutralize->collect package Place in Labeled Hazardous Waste Container collect->package decon Decontaminate Area (Soap and water) package->decon dispose Dispose of all materials as Hazardous Waste decon->dispose report Report Incident to EHS dispose->report

Caption: Workflow for managing a chemical spill.

References

  • SAFETY DATA SHEET - Fisher Scientific .

  • SAFETY DATA SHEET - Thermo Fisher Scientific .

  • Safety Data Sheet: 4-Hydrazinobenzoic acid - Carl ROTH .

  • Safety Data Sheet - CDN Isotopes .

  • Safety Data Sheet: 4-Hydrazinobenzoic acid - Carl ROTH .

  • hydrazine dihydrochloride - Integra Chemical Company .

  • 8 - SAFETY DATA SHEET .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.